1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol
Beschreibung
Eigenschaften
Molekularformel |
C53H96O6 |
|---|---|
Molekulargewicht |
829.3 g/mol |
IUPAC-Name |
1,3-bis[[(Z)-hexadec-9-enoyl]oxy]propan-2-yl (Z)-octadec-11-enoate |
InChI |
InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h19-24,50H,4-18,25-49H2,1-3H3/b22-19-,23-20-,24-21- |
InChI-Schlüssel |
CTVQVPZGEHHSBY-BUTYCLJRSA-N |
Isomerische SMILES |
CCCCCC/C=C\CCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\CCCCCC |
Kanonische SMILES |
CCCCCCC=CCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COC(=O)CCCCCCCC=CCCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3-Palmitolein-2-vaccenate: Structure, Synthesis, and Analysis
Abstract
This technical guide provides a comprehensive overview of the triacylglycerol (TAG) 1,3-Palmitolein-2-vaccenate, a lipid molecule of interest in the fields of biochemistry, nutrition, and drug development. While specific research on this particular TAG is nascent, this document synthesizes established principles of lipid chemistry, enzymology, and analytical science to detail its chemical structure, stereochemistry, and physicochemical properties. We will explore methodologies for its targeted synthesis utilizing regiospecific enzymes and delve into advanced analytical techniques, primarily mass spectrometry, for its unambiguous identification and quantification. Furthermore, the biological significance of its defined stereochemical arrangement will be discussed in the context of lipid metabolism and its potential physiological implications. This guide is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this specific structured lipid.
Introduction to Structured Triacylglycerols
Triacylglycerols (TAGs) are the primary constituents of fats and oils, serving as a major energy reserve in eukaryotes.[1] Their fundamental structure consists of a glycerol backbone esterified to three fatty acids.[1] The specific fatty acids and their positional distribution on the glycerol backbone (sn-1, sn-2, and sn-3) define the TAG's chemical and physical properties, as well as its metabolic fate.[2][3]
"Structured lipids" are TAGs that have been modified to alter the composition and/or positional distribution of their fatty acids, often to confer specific nutritional or physiological benefits.[2] 1,3-Palmitolein-2-vaccenate is a structured TAG containing two molecules of palmitoleic acid and one molecule of vaccenic acid. The nomenclature specifies that the palmitoleoyl moieties are located at the sn-1 and sn-3 positions, while the vaccenoyl moiety is at the sn-2 position. Understanding the precise chemical architecture of such molecules is paramount for elucidating their biological function and for their potential application in therapeutic and nutritional contexts.
Chemical Structure and Properties
The chemical identity of 1,3-Palmitolein-2-vaccenate is defined by its constituent fatty acids and their stereospecific placement on the glycerol backbone.
Constituent Fatty Acids
-
Palmitoleic Acid: A monounsaturated omega-7 fatty acid with the chemical formula C₁₆H₃₀O₂. Its systematic name is (9Z)-hexadec-9-enoic acid. Palmitoleic acid is a common component of human adipose tissue glycerides and is found in higher concentrations in the liver.[4] It is biosynthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1.[4]
-
Vaccenic Acid: A monounsaturated fatty acid with the chemical formula C₁₈H₃₄O₂. It is a naturally occurring trans-fatty acid, with its most common isomer being (11E)-octadec-11-enoic acid. Vaccenic acid is the predominant trans fatty acid in the fat of ruminants and in dairy products.[5] It can also be synthesized in humans through the elongation of palmitoleic acid.
Stereochemistry and Physicochemical Properties
The full chemical name of 1,3-Palmitolein-2-vaccenate, assuming the common isomers of the fatty acids, is sn-1,3-Dipalmitoleoyl-sn-2-vaccenoyl-glycerol . The "sn" (stereospecifically numbered) designation is crucial as it denotes a specific stereoisomer.
| Property | Value | Source |
| Molecular Formula | C₅₃H₉₆O₆ | Inferred |
| Molecular Weight | 829.33 g/mol | Inferred |
The asymmetrical arrangement of two different fatty acids on the glycerol backbone prevents the formation of a highly ordered, stable crystal structure. This influences the physical properties of the fat, such as its melting point and texture.[5]
Biosynthesis and Metabolism
While a specific biosynthetic pathway for 1,3-Palmitolein-2-vaccenate has not been explicitly detailed in the literature, its formation can be inferred from the known pathways of TAG synthesis.[6]
Biosynthesis
The primary pathway for TAG synthesis is the Kennedy pathway, which involves the sequential acylation of a glycerol-3-phosphate backbone.[6] The enzymes responsible for this process, glycerol-3-phosphate acyltransferase (GPAT) and acylglycerophosphate acyltransferase (AGPAT), exhibit substrate specificity that can influence the final fatty acid composition and positional distribution within the TAG molecule.[6]
The formation of 1,3-Palmitolein-2-vaccenate would require the availability of palmitoleoyl-CoA and vaccenoyl-CoA. Palmitoleoyl-CoA is produced through the desaturation of palmitoyl-CoA. Vaccenoyl-CoA can be derived from the diet or through the elongation of palmitoleoyl-CoA. The specific acyltransferases would then incorporate these fatty acids onto the glycerol backbone in the designated positions.
Metabolism
The metabolic fate of dietary TAGs is significantly influenced by their stereochemical structure.[2] During digestion in the small intestine, pancreatic lipase preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions.[2] This results in the formation of two free fatty acids (in this case, palmitoleic acid) and a 2-monoacyl-sn-glycerol (sn-2-vaccenoyl-glycerol).[2] The 2-monoacylglycerol is readily absorbed by enterocytes and subsequently re-esterified to form new TAGs for transport in chylomicrons.[2] This positional specificity of pancreatic lipase means that the fatty acid at the sn-2 position is more likely to be absorbed as a monoacylglycerol.[2]
Methodologies for Synthesis and Analysis
The precise synthesis and analysis of specific TAG isomers like 1,3-Palmitolein-2-vaccenate are crucial for research into their biological activities.
Chemoenzymatic Synthesis
The targeted synthesis of structured TAGs is most effectively achieved through enzymatic methods, which offer high regiospecificity.[7][8] A common strategy involves a two-step process:
-
Formation of the sn-2 Monoacylglycerol Backbone: This can be achieved through the alcoholysis of a triacylglycerol rich in the desired sn-2 fatty acid (in this case, trivaccenin, if available) using a sn-1,3 specific lipase. This selectively removes the fatty acids at the sn-1 and sn-3 positions, leaving the sn-2 monoacylglycerol.
-
Esterification with the sn-1 and sn-3 Fatty Acids: The purified sn-2-vaccenoyl-glycerol is then esterified with an excess of palmitoleic acid (or its activated form, such as a fatty acid ester) using a sn-1,3 specific lipase. This directs the palmitoleic acid to the outer positions of the glycerol backbone.
Analytical Characterization
The unambiguous identification and quantification of TAG isomers require advanced analytical techniques, with mass spectrometry (MS) being the method of choice.[9]
Reverse-phase liquid chromatography (RPLC) is commonly used to separate TAGs based on their partition number (PN = CN - 2 x DB, where CN is the carbon number and DB is the number of double bonds). However, RPLC alone cannot distinguish between regioisomers. Coupling RPLC with tandem mass spectrometry (MS/MS) allows for the differentiation of isomers based on their fragmentation patterns.[4][10]
When a TAG molecule is subjected to collision-induced dissociation (CID) in a mass spectrometer, it fragments in a predictable manner. The primary fragmentation pathway involves the neutral loss of a fatty acid as a free fatty acid or a ketene. The relative abundance of the fragment ions corresponding to the loss of fatty acids from the sn-1/3 versus the sn-2 position can be used to identify the regioisomeric structure.[10][11]
For 1,3-Palmitolein-2-vaccenate, the MS/MS spectrum would be expected to show a more intense fragment ion corresponding to the loss of palmitoleic acid (from the sn-1 or sn-3 position) compared to the fragment ion for the loss of vaccenic acid (from the sn-2 position).
Accurate quantification of specific TAG isomers in complex biological matrices, such as human milk or plasma, is challenging.[5][12] It typically requires the use of stable isotope-labeled internal standards and the development of validated analytical methods, often employing techniques like multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.[9] While methods for quantifying similar structured TAGs like 1,3-dioleoyl-2-palmitoylglycerol (OPO) have been developed, a specific validated method for 1,3-Palmitolein-2-vaccenate is not yet established in the literature.[13][14][15][16]
Biological Significance and Future Perspectives
The positional distribution of fatty acids in TAGs has significant biological implications.[2] The preferential absorption of the sn-2 fatty acid as a 2-monoacylglycerol can influence the fatty acid composition of tissues and the subsequent metabolic pathways they enter.[2]
For instance, vaccenic acid is a precursor to conjugated linoleic acid (CLA), which has been associated with various health benefits.[5] The delivery of vaccenic acid to the sn-2 position may therefore impact its bioavailability and conversion to CLA.
Further research is warranted to elucidate the specific biological roles of 1,3-Palmitolein-2-vaccenate. This includes:
-
Occurrence in Nature: Comprehensive lipidomic studies are needed to quantify the abundance of this specific TAG in various natural sources, particularly in human milk and dairy products.
-
Metabolic Fate: Tracer studies could be employed to follow the absorption, tissue distribution, and metabolic conversion of 1,3-Palmitolein-2-vaccenate.
-
Physiological Effects: Investigating the impact of dietary supplementation with this structured TAG on various physiological parameters, such as plasma lipid profiles, inflammatory markers, and gut microbiota composition, would provide valuable insights into its potential health benefits.
Conclusion
1,3-Palmitolein-2-vaccenate represents a specific structured triacylglycerol with a defined stereochemical architecture. While direct research on this molecule is limited, a comprehensive understanding of its chemical nature, synthesis, and analysis can be derived from established principles of lipid science. The methodologies outlined in this guide provide a framework for its chemoenzymatic synthesis and analytical characterization. Future research focusing on the biological occurrence and physiological effects of 1,3-Palmitolein-2-vaccenate will be crucial in uncovering its potential role in nutrition and health.
References
- 1. utupub.fi [utupub.fi]
- 2. Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triacylglycerol regioisomers in human milk resolved with an algorithmic novel electrospray ionization tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural identification of triacylglycerol isomers using electron impact excitation of ions from organics (EIEIO) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Quantification of phospholipids and glycerides in human milk using ultra-performance liquid chromatography with quadrupole-time-of-flight mass spectrometry [frontiersin.org]
- 13. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1,3-Dioleoyl-2-palmitoyl-glycerol and 1-oleoyl-2-palmitoyl-3-linoleoyl-glycerol: Structure-function relationship, triacylglycerols preparation, nutrition value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]
TG(16:1/18:1/16:1) physical properties
An In-Depth Technical Guide to the Physical Properties of TG(16:1/18:1/16:1) (1,3-Dipalmitoleoyl-2-oleoyl-glycerol)
Introduction
Triglycerides (TGs), the primary components of fats and oils, are critical molecules in nutrition, cellular metabolism, and pharmaceutical formulations. Their physical properties, which are dictated by the nature and arrangement of their constituent fatty acid chains, govern their functionality in various applications. This guide provides a comprehensive technical overview of the physical properties of a specific mixed-acid, symmetrical triglyceride: TG(16:1/18:1/16:1), also known as 1,3-dipalmitoleoyl-2-oleoyl-glycerol.
This molecule consists of a glycerol backbone esterified with two palmitoleic acid (16:1) chains at the sn-1 and sn-3 positions and one oleic acid (18:1) chain at the sn-2 position. The presence of unsaturated fatty acids at all three positions suggests a lower melting point and complex polymorphic behavior compared to its saturated counterparts. Understanding these characteristics is paramount for researchers in drug delivery, where lipid excipients are used to enhance solubility and bioavailability, and for scientists in food technology and materials science.
While specific experimental data for TG(16:1/18:1/16:1) is limited in publicly available literature, this guide will provide a robust framework for its characterization. We will draw upon established principles of lipid chemistry and data from the closely related saturated analogue, TG(16:0/18:1/16:0) (1,3-dipalmitoyl-2-oleoyl-glycerol, POP), to infer and explain the expected properties and analytical approaches.
Part 1: Molecular and Chemical Properties
Chemical Structure and Nomenclature
The fundamental identity of TG(16:1/18:1/16:1) is defined by its molecular structure. The systematic nomenclature and key identifiers for its saturated analogue, TG(16:0/18:1/16:0), are well-documented and provide a basis for understanding the target molecule.
| Identifier | Value for TG(16:0/18:1/16:0) | Expected Value for TG(16:1/18:1/16:1) |
| IUPAC Name | 1,3-di(hexadecanoyloxy)propan-2-yl (Z)-octadec-9-enoate[1] | 1,3-di[(Z)-hexadec-9-enoyloxy]propan-2-yl (Z)-octadec-9-enoate |
| Synonyms | 1,3-Dipalmitoyl-2-oleoyl-glycerol; POP; 1,3-Palmitin-2-Olein; TG(16:0/18:1/16:0)[2][3] | 1,3-Dipalmitoleoyl-2-oleoyl-glycerol; PlOPl; TG(16:1/18:1/16:1) |
| CAS Number | 2190-25-2[1][2][3][4] | Not readily available |
| Molecular Formula | C₅₃H₁₀₀O₆[1][2][3] | C₅₃H₉₆O₆ |
| Molecular Weight | 833.4 g/mol [1][2][3] | ~829.3 g/mol |
Synthesis of Asymmetrical Triglycerides
The controlled synthesis of a specific mixed-acid triglyceride like TG(16:1/18:1/16:1) is crucial for obtaining a pure sample for physical property characterization. Chemoenzymatic methods are often employed to achieve high regioselectivity. A common strategy involves a multi-step process that leverages sn-1,3-specific lipases.[5][6][7]
Part 2: Core Physical Properties
Physical State and Solubility
Based on its structure, TG(16:1/18:1/16:1) is expected to be a liquid or a low-melting solid at room temperature. The presence of three unsaturated fatty acids introduces kinks in the acyl chains, which disrupts efficient crystal packing and lowers the melting point compared to saturated or partially saturated triglycerides.[8]
The solubility of triglycerides is generally low in polar solvents and high in nonpolar organic solvents. The solubility profile for the saturated analogue, TG(16:0/18:1/16:0), provides a useful reference.
| Solvent | Solubility of TG(16:0/18:1/16:0) |
| DMF | 2 mg/ml[2] |
| DMSO | Partially soluble[2] |
| Ethanol | 2 mg/ml[2] |
| Chloroform | Slightly soluble[9] |
| Ethyl Acetate | Slightly soluble[9] |
| Methanol | Slightly soluble[9] |
Thermal Properties and Polymorphism
Triglycerides are well-known for their ability to exist in multiple crystalline forms, a phenomenon known as polymorphism.[8][10] The three main polymorphs are α (alpha), β' (beta-prime), and β (beta), each with a distinct crystal packing, melting point, and stability. The transitions between these forms are typically monotropic, proceeding from the least stable to the most stable form.[11]
-
α Form: The least stable polymorph with the lowest melting point. It is formed upon rapid cooling from the melt.
-
β' Form: Has intermediate stability and is often desired in food products for its smooth texture.
-
β Form: The most stable polymorph with the highest melting point and most compact crystal lattice.
The introduction of cis-double bonds in all three acyl chains of TG(16:1/18:1/16:1) would likely hinder the formation of the highly ordered β form, making the β' polymorph potentially the most stable observed form.[12]
Part 3: Advanced Characterization Techniques and Protocols
Differential Scanning Calorimetry (DSC)
DSC is the primary technique for investigating the melting and crystallization behavior of triglycerides. It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, enthalpies of fusion, and the observation of polymorphic transitions.[13]
Experimental Protocol: DSC Analysis of Triglyceride Polymorphism [14]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified TG(16:1/18:1/16:1) sample into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of material. Prepare an identical empty, sealed pan to serve as a reference.
-
Thermal Program Execution: a. Load the sample and reference pans into the DSC cell. b. Equilibrate the sample at a temperature well above its expected melting point (e.g., 60 °C) and hold for 5-10 minutes to erase any prior thermal history. c. Cool the sample at a controlled rate (e.g., 5 °C/min) to a low temperature (e.g., -80 °C) to observe crystallization. d. Hold at the low temperature for 5 minutes to ensure complete crystallization. e. Heat the sample at a controlled rate (e.g., 5 °C/min) back to the starting temperature (60 °C) to observe the melting of the formed polymorphs.
-
Data Analysis: Analyze the resulting thermogram from the heating scan. The peak temperature of an endotherm corresponds to the melting point, and the integrated area of the peak corresponds to the enthalpy of fusion. Multiple peaks may be observed, indicating the presence and melting of different polymorphs.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the fatty acid composition of triglycerides. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of individual TG species in a mixture. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent molecule and analyzing the resulting daughter ions.[15][16]
Experimental Protocol: LC-MS/MS Analysis of Triglycerides [17][18]
-
Sample Preparation (Lipid Extraction): a. If the TG is in a complex matrix, perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method). b. Dry the extracted lipids under a stream of nitrogen. c. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol:acetonitrile 90:10).
-
LC Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient from Mobile Phase A to B is used to separate the triglycerides.
-
-
MS Detection (ESI-MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The formation of ammonium adducts ([M+NH₄]⁺) is common.
-
Precursor Ion Scan: Scan for the [M+NH₄]⁺ ion of TG(16:1/18:1/16:1) (expected m/z ~847.8).
-
Product Ion Scan (MS/MS): Fragment the precursor ion. The characteristic fragmentation pattern involves the neutral loss of each fatty acid chain, allowing for the confirmation of the constituent fatty acids (palmitoleic and oleic acid).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. ¹H NMR can be used to determine the ratio of different types of protons (e.g., olefinic, methylene, methyl), while ¹³C NMR can identify the carbon atoms in the glycerol backbone and the acyl chains, helping to confirm the positional distribution of the fatty acids.[19][20]
Experimental Protocol: ¹H and ¹³C NMR of Triglycerides [21]
-
Sample Preparation: Dissolve an accurately weighed amount of the purified TG (approx. 10-20 mg) in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Key signals to observe include: olefinic protons (~5.3-5.4 ppm), the glycerol backbone methine proton (~5.25 ppm) and methylene protons (~4.1-4.3 ppm), and various acyl chain protons.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Key signals include: ester carbonyl carbons (~172-174 ppm), olefinic carbons (~128-130 ppm), and glycerol backbone carbons (~62-70 ppm). The chemical shifts of the glycerol carbons are sensitive to the attached fatty acids, aiding in positional analysis.
-
-
Data Analysis: Integrate the signals in the ¹H spectrum to determine the relative ratios of different proton types. Analyze the chemical shifts in the ¹³C spectrum to confirm the structure and purity.
X-ray Diffraction (XRD)
Powder XRD is the definitive technique for identifying the polymorphic form of a crystalline triglyceride. The diffraction pattern provides information on the packing of the molecules (short spacings) and the lamellar stacking (long spacings).[11][22]
-
Short Spacings: Indicate the sub-cell structure of the acyl chain packing.
-
α form: A single strong reflection around 4.15 Å.
-
β' form: Two strong reflections around 4.2 Å and 3.8 Å.
-
β form: A strong reflection around 4.6 Å.
-
-
Long Spacings: Relate to the length of the triglyceride molecules in the crystal lattice (e.g., double or triple chain length packing).
Experimental Protocol: Powder XRD Analysis of Triglycerides [23]
-
Sample Preparation: The sample's thermal history must be carefully controlled to obtain the desired polymorph. The triglyceride can be crystallized from the melt by cooling at a specific rate or from a solvent. The crystallized sample is then finely ground to a powder.
-
Data Acquisition:
-
Mount the powdered sample in a sample holder.
-
Use a powder diffractometer with a Cu Kα radiation source.
-
Scan a range of 2θ angles to cover both the long-spacing region (low angles, e.g., 1-10°) and the short-spacing region (high angles, e.g., 15-25°).
-
-
Data Analysis: Analyze the positions (d-spacings) and intensities of the diffraction peaks. Compare the short-spacing pattern to known values for α, β', and β polymorphs to identify the crystalline form. Analyze the long-spacing pattern to determine the lamellar stacking arrangement.
Conclusion
The physical properties of TG(16:1/18:1/16:1) are governed by its unique symmetrical, tri-unsaturated structure. While direct experimental data remains scarce, this guide establishes a comprehensive framework for its characterization based on established analytical principles and data from analogous compounds. The presence of three double bonds is expected to result in a low melting point and a preference for the β' polymorphic form. The detailed protocols provided for DSC, MS, NMR, and XRD analysis will enable researchers to systematically investigate these properties, paving the way for the rational design of lipid-based systems in pharmaceuticals, food science, and beyond.
References
- 1. 1,3-Dipalmitoyl-2-oleoylglycerol | C53H100O6 | CID 11308890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dipalmitoyl-2-Oleoyl Glycerol | CAS 2190-25-2 | Cayman Chemical | Biomol.de [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 1,3-Dipalmitoyl-2-oleoyl Glycerol | CymitQuimica [cymitquimica.com]
- 5. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Triglyceride - Wikipedia [en.wikipedia.org]
- 9. Cas 1716-07-0,1,3-DIOLEOYL-2-PALMITOYL-GLYCEROL | lookchem [lookchem.com]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. lcms.cz [lcms.cz]
- 19. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Crystallization Properties of Dietary Lipids Characterized by X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Natural Sources of 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sourcing of the specific triacylglycerol (TAG), 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol. Direct, abundant natural sources of this molecule are not prominently documented in scientific literature. Therefore, this guide adopts a foundational approach, beginning with an in-depth analysis of its constituent fatty acids: palmitoleic acid (16:1n-7) and cis-vaccenic acid (18:1n-7). By identifying natural oils rich in these precursors, we infer potential, albeit likely trace, sources of the target TAG. The core of this document is dedicated to the sophisticated analytical methodologies required to isolate, identify, and characterize such a specific molecular species from complex lipid matrices. This guide is intended to equip researchers with the scientific rationale and practical protocols necessary to investigate and potentially isolate this compound from natural sources.
Introduction: Deconstructing the Target Molecule
This compound is a specific triacylglycerol composed of a glycerol backbone esterified with two molecules of palmitoleic acid at the sn-1 and sn-3 positions, and one molecule of 11(Z)-octadecenoic acid (cis-vaccenic acid) at the sn-2 position. The precise stereochemistry of this TAG dictates its unique physicochemical properties and potential biological activities. Given its obscurity in common natural fats and oils, a direct search for its sources is challenging. A more pragmatic, scientific approach involves identifying sources where its constituent fatty acids are present and then employing advanced analytical techniques for its isolation and characterization.
Constituent Fatty Acids: The Building Blocks
-
Palmitoleic Acid (C16:1 n-7): An omega-7 monounsaturated fatty acid, recognized for its role as a lipokine.[1] It is biosynthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1.[1]
-
cis-Vaccenic Acid (C18:1 n-7 or 11(Z)-Octadecenoic Acid): An omega-7 monounsaturated fatty acid that can be formed through the elongation of palmitoleic acid.[2] It is a positional isomer of oleic acid and a stereoisomer of vaccenic acid (trans-11-octadecenoic acid) found in ruminant fats.
Potential Natural Sources: An Inferential Approach
The co-occurrence of both palmitoleic acid and cis-vaccenic acid is the primary indicator for potential, trace amounts of this compound. Based on available literature, the following natural oils are the most promising candidates for investigation.
| Natural Source | Palmitoleic Acid Content (%) | cis-Vaccenic Acid Content (%) | Key References |
| Macadamia Nut Oil | 17-20% | Not typically reported, but elongation from palmitoleic acid is plausible. | [1][3][4] |
| Sea Buckthorn Oil | Pulp Oil: 19-42% | Present in seed oil, with potential for co-occurrence in total berry oil. | [1][5][6][7] |
| Pitaya (Dragon Fruit) Seed Oil | ~1% | ~3% | [8] |
| Ruminant Milk Fat | Variable, lower than plant sources | Vaccenic acid (trans isomer) is significant (~2.7%), cis isomer is less common. | [9] |
Expert Insight: While macadamia and sea buckthorn oils are rich in palmitoleic acid, the concentration of cis-vaccenic acid is less certain and may be low. The biosynthetic pathways for TAG assembly will ultimately determine if and how these fatty acids are incorporated into the specific 1,3-dipalmitoleoyl-2-cis-vaccenoyl glycerol structure. Therefore, any attempt to source this TAG naturally must be viewed as an exploratory research endeavor.
Biosynthesis of this compound: A Mechanistic Overview
The formation of this specific TAG is dependent on a series of enzymatic reactions within the endoplasmic reticulum. The Kennedy pathway is the primary route for TAG synthesis.[10]
Caption: Simplified Kennedy Pathway for TAG Biosynthesis.
For the synthesis of our target molecule, specific acyltransferases with preferences for palmitoleoyl-CoA at the sn-1 and sn-3 positions, and cis-vaccenoyl-CoA at the sn-2 position, would be required. The relative abundance of these fatty acyl-CoAs and the specificity of the glycerol-3-phosphate acyltransferase (GPAT), acylglycerophosphate acyltransferase (AGPAT), and diacylglycerol acyltransferase (DGAT) enzymes are the determining factors.[10]
Technical Protocols for Isolation and Characterization
The isolation and identification of a specific, low-abundance TAG is a multi-step process requiring a combination of chromatographic and spectroscopic techniques.
Extraction of Total Lipids
A robust extraction method is critical to ensure the quantitative recovery of TAGs without degradation.
Protocol: Modified Folch Extraction
-
Homogenization: Homogenize 1 part of the sample (e.g., ground macadamia nuts or sea buckthorn berries) with 20 parts of a chloroform:methanol (2:1, v/v) mixture.
-
Agitation: Agitate the mixture vigorously for 15-20 minutes at room temperature.
-
Phase Separation: Add 0.25 volumes of 0.9% aqueous NaCl solution. Vortex and centrifuge to achieve clear phase separation.
-
Collection: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.
-
Drying: Dry the lipid extract under a stream of nitrogen.
-
Storage: Store the dried lipid extract at -20°C under a nitrogen atmosphere to prevent oxidation.
Caption: Workflow for Total Lipid Extraction.
Fractionation and Purification of Triacylglycerols
The crude lipid extract needs to be fractionated to isolate the TAGs from other lipid classes.
Protocol: Solid-Phase Extraction (SPE)
-
Column Preparation: Condition a silica gel SPE cartridge with hexane.
-
Sample Loading: Dissolve the dried lipid extract in a minimal volume of hexane and load it onto the cartridge.
-
Elution of Neutral Lipids: Elute the neutral lipids, including TAGs, with a hexane:diethyl ether (9:1, v/v) mixture.
-
Elution of Polar Lipids: Elute more polar lipids with solvents of increasing polarity (e.g., chloroform, methanol).
-
Collection and Analysis: Collect the neutral lipid fraction and confirm the presence of TAGs by thin-layer chromatography (TLC).[11]
High-Performance Liquid Chromatography (HPLC) for TAG Separation
Reversed-phase HPLC is a powerful technique for separating individual TAG species based on their partition number (PN), which is related to the number of carbon atoms and double bonds in the fatty acid chains.
Protocol: Reversed-Phase HPLC of TAGs [11]
-
Column: Two C18 reversed-phase columns in series.
-
Mobile Phase: A gradient of acetonitrile and isopropanol.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
-
Procedure:
-
Dissolve the purified TAG fraction in the initial mobile phase.
-
Inject the sample onto the HPLC system.
-
Run a solvent gradient to elute TAGs with increasing PN.
-
Collect fractions corresponding to the expected elution time of the target TAG.
-
Stereospecific Analysis for Structural Confirmation
To confirm the precise positional distribution of the fatty acids on the glycerol backbone, a stereospecific analysis is mandatory.
Protocol: Enzymatic Hydrolysis with Pancreatic Lipase [12]
-
Hydrolysis: Incubate the isolated TAG fraction with pancreatic lipase, which specifically hydrolyzes fatty acids from the sn-1 and sn-3 positions.
-
Products: This reaction yields free fatty acids from the sn-1 and sn-3 positions and 2-monoacylglycerols (2-MAGs).
-
Separation: Separate the reaction products using TLC or SPE.
-
Analysis:
-
Analyze the fatty acid composition of the free fatty acids (representing the original sn-1 and sn-3 positions) by gas chromatography-mass spectrometry (GC-MS) after methylation.
-
Analyze the fatty acid composition of the 2-MAGs (representing the original sn-2 position) by GC-MS after methylation.
-
Causality in Experimental Choices: The use of pancreatic lipase is crucial because of its regiospecificity for the primary positions (sn-1 and sn-3), leaving the sn-2 position intact. This allows for the unambiguous determination of the fatty acid at the sn-2 position.[12]
Caption: Stereospecific Analysis Workflow.
Concluding Remarks
The natural sourcing of this compound is a challenging endeavor that requires a hypothesis-driven approach based on the known distribution of its constituent fatty acids. Macadamia nut oil and sea buckthorn oil represent the most promising starting materials for such an investigation. The successful isolation and characterization of this specific TAG hinge on the meticulous application of advanced lipidomic techniques, including multi-step chromatographic purification and regiospecific enzymatic analysis. This guide provides the foundational knowledge and detailed protocols to empower researchers in this specialized area of lipid science.
References
- 1. Palmitoleic Acid | Rupa Health [rupahealth.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Macadamia oil - Wikipedia [en.wikipedia.org]
- 5. Fatty Acid Composition of Developing Sea Buckthorn (Hippophae rhamnoides L.) Berry and the Transcriptome of the Mature Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stratiaskin.com [stratiaskin.com]
- 7. Analysis of Palmitoleic Acid, Palmitoleic Acid Content of Biomass, Palmitoleic Acid Content of Seaweed, Palmitoleic Acid Content of Algae - Celignis Biomass Analysis Laboratory [celignis.com]
- 8. Pitaya - Wikipedia [en.wikipedia.org]
- 9. Fatty acids in bovine milk fat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
biosynthesis of 1,3-Palmitolein-2-vaccenate in organisms
An In-depth Technical Guide to the Biosynthesis of 1,3-Palmitolein-2-vaccenate
Abstract
Triacylglycerols (TAGs) are the primary form of energy storage in most eukaryotic organisms and consist of a glycerol backbone esterified with three fatty acids. The specific positioning of these fatty acids on the glycerol molecule, known as regiospecificity, significantly influences the physicochemical and metabolic properties of the TAG. This guide provides a detailed technical overview of the biosynthetic pathways leading to the formation of a specific triacylglycerol, 1,3-Palmitolein-2-vaccenate. We will explore the enzymatic machinery, precursor synthesis, and the critical role of acyltransferase substrate specificity in dictating the final molecular structure. This document is intended for researchers, scientists, and drug development professionals engaged in lipid metabolism, metabolic engineering, and nutritional science.
Introduction to 1,3-Palmitolein-2-vaccenate
1,3-Palmitolein-2-vaccenate is a mixed-acid triacylglycerol. Its structure consists of a glycerol backbone where the sn-1 and sn-3 positions are esterified with palmitoleic acid (16:1n-7), and the sn-2 position is esterified with vaccenic acid (18:1n-7).
-
Palmitoleic Acid (16:1n-7): An omega-7 monounsaturated fatty acid biosynthesized from palmitic acid by the enzyme Stearoyl-CoA desaturase-1 (SCD1).[1] It is increasingly recognized for its role as a lipokine, with potential benefits in improving insulin sensitivity and reducing inflammation.[1][2]
-
Vaccenic Acid (18:1n-7): Another omega-7 monounsaturated fatty acid. In many organisms, it is formed through the elongation of palmitoleic acid. In some bacteria, it can be synthesized via an anaerobic pathway.[3][4]
The specific arrangement of these fatty acids in 1,3-Palmitolein-2-vaccenate is critical. The fatty acid at the sn-2 position is preferentially conserved during digestion and absorption, leading to the formation of 2-monoacylglycerols. Therefore, the metabolic fate and physiological impact of this TAG are directly linked to its defined structure. Understanding its biosynthesis is crucial for applications ranging from developing specialized nutritional formulas to engineering oilseed crops for high-value lipid production.[5][6][7]
Core Biosynthetic Pathways
The synthesis of TAGs in most organisms is predominantly accomplished via the de novo pathway known as the Kennedy pathway, or sn-glycerol-3-phosphate pathway.[8][9][10] This pathway occurs primarily in the endoplasmic reticulum (ER) and involves a sequence of four enzymatic acylation and dephosphorylation steps.[8] An alternative, acyl-CoA-independent pathway involving the enzyme phospholipid:diacylglycerol acyltransferase (PDAT) also contributes to TAG synthesis in certain organisms and conditions.[11]
Synthesis of Precursors
The biosynthesis of 1,3-Palmitolein-2-vaccenate is contingent on the availability of two key precursors: the glycerol backbone and the specific fatty acyl-CoAs.
-
Glycerol-3-Phosphate (G3P): The glycerol backbone is primarily derived from the glycolysis intermediate, dihydroxyacetone phosphate (DHAP), which is reduced by G3P dehydrogenase.[9][12] Alternatively, in tissues like the liver, free glycerol can be phosphorylated by glycerol kinase.[13]
-
Palmitoleoyl-CoA: Palmitic acid (16:0), the product of de novo fatty acid synthesis, is desaturated by Stearoyl-CoA Desaturase (SCD) at the Δ9 position to produce palmitoleic acid (16:1n-7).[1][2] This fatty acid is then activated to Palmitoleoyl-CoA by an acyl-CoA synthetase.
-
Vaccenoyl-CoA: Vaccenic acid (18:1n-7) is typically synthesized by the elongation of palmitoleic acid, a process involving the addition of a two-carbon unit from malonyl-CoA. In some bacteria, anaerobic pathways can also produce vaccenic acid.[3][4] The resulting fatty acid is subsequently activated to Vaccenoyl-CoA.
The Acyl-CoA Dependent Kennedy Pathway
The assembly of the TAG molecule proceeds through four key enzymatic steps. The regiospecificity of 1,3-Palmitolein-2-vaccenate is determined by the substrate selectivity of the acyltransferases in steps 2 and 4.
Step 1: Formation of Lysophosphatidic Acid (LPA) Glycerol-3-phosphate is acylated at the sn-1 position with a fatty acyl-CoA. This reaction is catalyzed by glycerol-3-phosphate acyltransferase (GPAT) .[9][14] For the synthesis of our target molecule, GPAT would utilize Palmitoleoyl-CoA.
G3P + Palmitoleoyl-CoA → 1-Palmitoleoyl-sn-glycerol-3-phosphate (LPA) + CoA
Step 2: Formation of Phosphatidic Acid (PA) The LPA formed in the first step is then acylated at the sn-2 position by lysophosphatidic acid acyltransferase (LPAAT) , also known as acylglycerophosphate acyltransferase (AGPAT).[9][14] The selectivity of this enzyme is paramount. To produce the desired TAG, the LPAAT isoform must exhibit a strong preference for Vaccenoyl-CoA.
1-Palmitoleoyl-sn-glycerol-3-phosphate + Vaccenoyl-CoA → 1-Palmitoleoyl-2-vaccenoyl-sn-glycerol-3-phosphate (PA) + CoA
Step 3: Formation of Diacylglycerol (DAG) The phosphate group is removed from the sn-3 position of phosphatidic acid by phosphatidic acid phosphatase (PAP) to yield diacylglycerol (DAG).[9][14]
1-Palmitoleoyl-2-vaccenoyl-sn-glycerol-3-phosphate → 1-Palmitoleoyl-2-vaccenoyl-sn-glycerol (DAG) + Pi
Step 4: Formation of Triacylglycerol (TAG) This is the final and only committed step in TAG biosynthesis. The DAG is acylated at the sn-3 position by diacylglycerol acyltransferase (DGAT) .[15][14] Similar to LPAAT, the DGAT enzyme must show specificity for Palmitoleoyl-CoA to complete the synthesis of 1,3-Palmitolein-2-vaccenate.
1-Palmitoleoyl-2-vaccenoyl-sn-glycerol + Palmitoleoyl-CoA → 1,3-Palmitolein-2-vaccenate + CoA
Diagram: Kennedy Pathway for 1,3-Palmitolein-2-vaccenate Biosynthesis
Caption: The Kennedy Pathway for the specific synthesis of 1,3-Palmitolein-2-vaccenate.
The Acyl-CoA Independent PDAT Pathway
In plants and yeast, an alternative final step exists, catalyzed by phospholipid:diacylglycerol acyltransferase (PDAT) .[11][16] This enzyme transfers a fatty acid from the sn-2 position of a phospholipid, such as phosphatidylcholine (PC), to the sn-3 position of DAG.
DAG + Phospholipid (with Palmitoleate at sn-2) → 1,3-Palmitolein-2-vaccenate + Lysophospholipid
The contribution of PDAT versus DGAT to TAG synthesis is species- and condition-dependent.[11][17] PDAT often exhibits a preference for polyunsaturated or unusual fatty acids.[18] Therefore, its role in synthesizing a TAG with two monounsaturated fatty acids would depend on the specific substrate preferences of the PDAT isoforms present in the organism.
Experimental Analysis and Validation
Confirming the precise structure of 1,3-Palmitolein-2-vaccenate requires sophisticated analytical techniques capable of distinguishing between regioisomers (e.g., 1,3-Palmitolein-2-vaccenate vs. 1,2-Dipalmitolein-3-vaccenate).[19][20]
Key Analytical Techniques
| Technique | Principle | Application for 1,3-Palmitolein-2-vaccenate |
| HPLC-APCI-MS | Reversed-phase High-Performance Liquid Chromatography (HPLC) separates TAGs based on partition number. Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) generates fragment ions. | The ratio of fragment ions corresponding to the loss of a fatty acid ([M-RCOOH]⁺) is dependent on the fatty acid's position. Loss of the sn-2 fatty acid is less favored, allowing for quantification of regioisomers.[19][21] |
| Enzymatic Digestion | Pancreatic lipase specifically hydrolyzes fatty acids from the sn-1 and sn-3 positions, leaving a 2-monoacylglycerol. | Analysis of the remaining 2-monoacylglycerol by Gas Chromatography (GC) or Mass Spectrometry will confirm that vaccenic acid is at the sn-2 position. |
| Electron Activated Dissociation (EAD)-MS | A newer tandem mass spectrometry technique that provides detailed fragmentation, allowing for unambiguous identification of fatty acid positions and even double bond locations without complex sample preparation.[5] | EAD can directly identify the sn-2 acyl chain, providing rapid and accurate structural confirmation of the TAG regioisomer.[5] |
General Protocol for TAG Regioisomer Analysis
This protocol outlines a generalized workflow for the extraction and analysis of TAGs from a biological sample.
1. Lipid Extraction (Folch or Bligh-Dyer Method)
-
Homogenize the biological sample (e.g., tissue, cell pellet) in a chloroform:methanol mixture (2:1, v/v).
-
Vortex thoroughly to ensure complete lipid extraction into the organic phase.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge to pellet debris and clarify the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipids in an appropriate solvent (e.g., isopropanol/hexane) for analysis.
2. Triacylglycerol Separation and Identification by HPLC-MS
-
Inject the resuspended lipid extract into a reversed-phase HPLC system (e.g., C18 column).
-
Elute the TAGs using a non-polar mobile phase gradient.
-
Direct the eluent into the mass spectrometer (e.g., a quadrupole or orbitrap instrument) equipped with an APCI or EAD source.
-
Acquire mass spectra in full scan mode to identify the molecular ion corresponding to 1,3-Palmitolein-2-vaccenate (C₅₃H₉₆O₆, MW: 829.33).[22]
-
Perform tandem MS (MS/MS) on the parent ion to generate fragment ions.
-
Analyze the fragmentation pattern to confirm the identity and position of the fatty acyl chains. The relative abundance of the [M+H-Palmitoleic_Acid]⁺ and [M+H-Vaccenic_Acid]⁺ fragments will be used to determine the regiospecificity.
Diagram: Experimental Workflow for TAG Analysis
Caption: General workflow for the extraction and structural analysis of triacylglycerols.
Conclusion and Future Directions
The biosynthesis of 1,3-Palmitolein-2-vaccenate is a highly specific process governed by the sequential and selective actions of acyltransferases within the Kennedy pathway. The substrate availability of Palmitoleoyl-CoA and Vaccenoyl-CoA, coupled with the stringent regiospecificity of LPAAT and DGAT enzymes, are the determining factors in producing this precise TAG structure. While the general framework for TAG synthesis is well-established, future research should focus on identifying and characterizing the specific LPAAT and DGAT isoforms responsible for this synthesis in various organisms. Such knowledge is fundamental for the metabolic engineering of plants and microorganisms to produce high-value, structurally defined lipids for the pharmaceutical, nutraceutical, and food industries. Advanced analytical methods like EAD-MS will be instrumental in accelerating the discovery and validation of these pathways in complex biological systems.[5]
References
- 1. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of biosynthesis of unsaturated fatty acids in Pseudomonas sp. strain E-3, a psychrotrophic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of fatty acid synthesis. 13. The role of beta-hydroxy acids in the synthesis of palmitate and cis vaccenate by the Escherichia coli enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection and analysis of triacylglycerol regioisomers via electron activated dissociation (EAD) tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advanced Tandem Mass Spectrometric Analysis of Complex Mixtures of Triacylglycerol Regioisomers: A Case Study of Bovine Milk Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of the infant formula ingredient 1,3-olein-2-palmitin in Arabidopsis thaliana seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Compartmentation of Triacylglycerol Accumulation in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synergistic mechanisms of DGAT and PDAT in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies [frontiersin.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. DGAT1 and PDAT1 Acyltransferases Have Overlapping Functions in Arabidopsis Triacylglycerol Biosynthesis and Are Essential for Normal Pollen and Seed Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dual Role for Phospholipid:Diacylglycerol Acyltransferase: Enhancing Fatty Acid Synthesis and Diverting Fatty Acids from Membrane Lipids to Triacylglycerol in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. aocs.org [aocs.org]
- 21. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 1,3-PALMITOLEIN-2-VACCENATE | 2348469-98-5 | INDOFINE Chemical Company [indofinechemical.com]
The Enigmatic Triacylglycerol: A Technical Guide to the Potential Biological Role of 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide delves into the potential biological significance of the specific triacylglycerol (TAG), 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol. While direct research on this molecule is limited, this document synthesizes current knowledge on triacylglycerol metabolism, the bioactivities of its constituent fatty acids—palmitoleic acid and cis-vaccenic acid—and advanced analytical methodologies to provide a comprehensive framework for future investigation.
Introduction: Beyond a Simple Storage Molecule
Triacylglycerols, the primary components of dietary fats and oils, have long been recognized for their crucial role in energy storage.[1][2] Comprising a glycerol backbone esterified to three fatty acids, these molecules are densely packed energy reserves.[2] However, the burgeoning field of lipidomics is revealing that the biological function of a specific TAG is not merely generic but is intricately linked to the nature and positioning of its constituent fatty acids.[3][4] This guide focuses on a unique mixed-acid TAG, this compound, also known as TG(16:1/18:1/16:1), which incorporates two molecules of palmitoleic acid (16:1) and one molecule of cis-vaccenic acid (18:1) on the glycerol backbone.[5] The specific arrangement of these monounsaturated fatty acids suggests a potential for distinct metabolic fates and signaling properties that warrant in-depth exploration.
Biochemical Profile and Metabolism
Chemical Structure and Synonyms:
-
IUPAC Name: 1,3-di[(9Z)-hexadecenoyl]oxypropan-2-yl (11Z)-octadec-11-enoate
-
Common Synonyms: 1,3-Dipalmitolein-2-vaccenate, TG(16:1/18:1/16:1)[5]
-
Constituent Fatty Acids:
-
sn-1 and sn-3 positions: Palmitoleic acid (16:1n-7)
-
sn-2 position: cis-Vaccenic acid (11Z-Octadecenoic acid; 18:1n-7)
-
Biosynthesis and Degradation:
The synthesis of this compound follows the general pathways of triacylglycerol biosynthesis, primarily occurring in the endoplasmic reticulum.[6] The process involves the sequential esterification of fatty acyl-CoAs to a glycerol-3-phosphate backbone. The specificity of the enzymes involved, particularly diacylglycerol acyltransferases (DGATs), plays a crucial role in determining the final fatty acid composition and positional distribution within the TAG molecule.[7][8][9] Studies on DGAT isoforms have shown varied substrate preferences for different fatty acyl-CoAs, suggesting that the cellular environment and enzyme expression patterns would influence the abundance of this specific TAG.[7][10]
Conversely, the breakdown of this triacylglycerol is mediated by lipases, such as hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL).[11][12][13][14] These enzymes exhibit certain specificities for the fatty acids they cleave, which can influence the generation of specific di- and monoacylglycerols that may have their own signaling roles.[11][14]
Caption: Biosynthesis and breakdown of this compound.
Potential Biological Roles and Significance
While direct studies on TG(16:1/18:1/16:1) are scarce, we can infer its potential biological roles by examining its constituent fatty acids.
The Influence of Palmitoleic Acid (16:1n-7):
Palmitoleic acid, a monounsaturated fatty acid, has been described as a "lipokine," a lipid hormone that communicates between tissues to regulate metabolic processes.[15] Studies have suggested that palmitoleic acid can:
-
Enhance Insulin Sensitivity: It may improve insulin signaling in muscle and suppress hepatic steatosis.[15] The presence of palmitoleic acid in plasma triglycerides has been inversely related to adipocyte insulin sensitivity.[11]
-
Modulate Inflammation: Palmitoleic acid has been shown to exert anti-inflammatory effects in adipocytes.[15]
-
Regulate Lipid Metabolism: It can influence the expression of genes involved in lipid synthesis and oxidation.[6]
The Contribution of cis-Vaccenic Acid (18:1n-7):
cis-Vaccenic acid is the predominant trans-fatty acid isomer in ruminant fats and has been associated with several health benefits.[5][16] Research indicates that vaccenic acid may:
-
Ameliorate Hyperlipidemia: It has been shown to have lipid-lowering properties.[16]
-
Possess Anti-Inflammatory Properties: Studies suggest that vaccenic acid can suppress intestinal inflammation.[5]
-
Influence Endocannabinoid Signaling: It can modulate the levels of endocannabinoids, which are involved in various physiological processes.[5]
The unique combination of two palmitoleic acid molecules and one cis-vaccenic acid molecule in TG(16:1/18:1/16:1) suggests a potential for synergistic or distinct biological activities that could impact metabolic health, inflammation, and intercellular signaling.
Association with Health and Disease
Given the roles of its constituent fatty acids, this compound could be implicated in various physiological and pathological conditions.
Metabolic Syndrome and Cardiovascular Disease:
Elevated plasma triacylglycerol levels are a well-established risk factor for cardiovascular disease and are a key component of the metabolic syndrome.[9][10][17] However, recent lipidomics studies suggest that the composition of TAGs, not just the total concentration, is crucial. Specific TAG species have been identified as potential biomarkers for these conditions.[14] The presence of palmitoleic and vaccenic acids in TG(16:1/18:1/16:1) suggests it could be a modulator of metabolic health, although its specific association with these diseases requires further investigation.
Quantitative Data Summary (Hypothetical):
As no direct quantitative data for TG(16:1/18:1/16:1) was found, the following table is a template for how such data could be presented once it becomes available through lipidomics studies.
| Biological Matrix | Condition | Mean Concentration (µg/mL) ± SD | Fold Change | p-value | Reference |
| Human Plasma | Healthy Control | Data not available | - | - | |
| Human Plasma | Metabolic Syndrome | Data not available | Data not available | Data not available | |
| Adipose Tissue | Lean | Data not available | - | - | |
| Adipose Tissue | Obese | Data not available | Data not available | Data not available |
Experimental Protocols for the Analysis of this compound
The precise identification and quantification of specific triacylglycerol species like TG(16:1/18:1/16:1) require advanced analytical techniques.
Methodology: Lipid Extraction and Analysis by LC-MS/MS
This protocol outlines a robust method for the extraction and quantification of TG(16:1/18:1/16:1) from biological samples such as plasma or tissue homogenates.
1. Lipid Extraction (Folch Method):
-
Homogenize the biological sample in a chloroform:methanol (2:1, v/v) solution.
-
Vortex the mixture thoroughly to ensure complete extraction of lipids into the organic phase.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge to pellet any solid material and clearly separate the aqueous and organic layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol:chloroform 1:1).
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation:
-
Utilize a reverse-phase C18 column to separate the triacylglycerol species based on their hydrophobicity.
-
Employ a gradient elution with a mobile phase consisting of solvents such as acetonitrile, isopropanol, and water with additives like formic acid and ammonium formate to enhance ionization.
-
-
Mass Spectrometric Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Perform full scan analysis to identify the precursor ion of TG(16:1/18:1/16:1) as an ammonium or sodium adduct.
-
Conduct tandem mass spectrometry (MS/MS) on the precursor ion to generate characteristic fragment ions corresponding to the neutral loss of the constituent fatty acids, confirming the identity of the TAG.
-
For quantification, use a multiple reaction monitoring (MRM) approach, targeting specific precursor-to-product ion transitions for TG(16:1/18:1/16:1) and an appropriate internal standard.
-
References
- 1. Substrates (Acyl-CoA and Diacylglycerol) Entry and Products (CoA and Triacylglycerol) Egress Pathways in DGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. senecalearning.com [senecalearning.com]
- 3. portlandpress.com [portlandpress.com]
- 4. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: Showing metabocard for TG(16:1(9Z)/18:1(11Z)/18:1(11Z)) (HMDB0048612) [hmdb.ca]
- 7. benchchem.com [benchchem.com]
- 8. Identification of a gene encoding an acyl CoA:diacylglycerol acyltransferase, a key enzyme in triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deconstructing the DGAT1 enzyme: Binding sites and substrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functions and substrate selectivity of diacylglycerol acyltransferases from Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 13. pnas.org [pnas.org]
- 14. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plasma triacylglycerols are biomarkers of β-cell function in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. derekpruski.substack.com [derekpruski.substack.com]
An In-Depth Technical Guide to the Solubility and Stability of 1,3-Palmitolein-2-vaccenate
Abstract
This technical guide provides a comprehensive analysis of the predicted solubility and chemical stability of 1,3-Palmitolein-2-vaccenate, a specific triacylglycerol (TAG) of interest in nutritional science and drug delivery. Given the limited direct experimental data for this molecule, this document establishes a predictive framework based on the well-understood principles of lipid chemistry and the known properties of its constituent fatty acids: palmitoleic acid (C16:1) and vaccenic acid (C18:1). We present detailed methodologies for the empirical determination of its solubility and stability profiles, equipping researchers and drug development professionals with the necessary tools to handle, formulate, and analyze this compound effectively.
Introduction and Physicochemical Predictions
1,3-Palmitolein-2-vaccenate is a structured triacylglycerol composed of a glycerol backbone esterified with two palmitoleic acid molecules at the sn-1 and sn-3 positions and one vaccenic acid molecule at the sn-2 position. Both constituent fatty acids are monounsaturated, which significantly influences the molecule's physical and chemical properties.
-
Chemical Structure: 1,3-Di-(cis-palmitoleate)-2-(cis-Vaccenate)-Glycerol
-
Molecular Formula: C₅₃H₉₆O₆[1]
-
Molecular Weight: 829.33 g/mol [1]
Physicochemical Predictions:
Based on its structure, we can predict several key properties:
-
Physical State: The presence of cis double bonds in all three fatty acid chains introduces kinks, disrupting efficient crystal lattice packing.[2] This suggests that 1,3-Palmitolein-2-vaccenate is likely to be a liquid or a low-melting-point solid at room temperature. For comparison, palmitoleic acid has a melting point of -0.1°C[3], while the fully saturated analogue, 1,3-distearoyl-2-palmitoylglycerol, is a solid with a melting point of 68°C.[4]
-
Polarity: As a neutral lipid, it is highly nonpolar and hydrophobic. Its solubility will be governed by the "like dissolves like" principle.
Solubility Profile
The large, nonpolar hydrocarbon chains of the fatty acids dominate the molecule's character, making it insoluble in polar solvents like water but soluble in organic solvents.[5]
Predicted Solubility in Common Solvents
The table below provides a predictive summary of the solubility of 1,3-Palmitolein-2-vaccenate in a range of laboratory solvents. These predictions are based on the known solubility of similar long-chain triacylglycerols and their constituent fatty acids.[6][7][8][9]
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Insoluble | The molecule is highly hydrophobic. |
| Methanol | High | Sparingly Soluble | Short-chain alcohols have limited capacity to solvate large nonpolar molecules. |
| Ethanol | Medium | Soluble | Offers a better balance of polar and nonpolar character for solvating TAGs than methanol.[10] |
| Acetone | Medium | Soluble | A common solvent for lipids, though less effective for highly nonpolar ones. |
| Acetonitrile | Medium | Sparingly Soluble | Generally a poor solvent for triacylglycerols. |
| Chloroform | Low | Very Soluble | An excellent nonpolar solvent for lipids. |
| Hexane/Heptane | Low | Very Soluble | Nonpolar aliphatic solvents are ideal for dissolving neutral lipids.[10] |
| Tetrahydrofuran (THF) | Low | Very Soluble | A versatile solvent for a wide range of lipids.[6] |
Experimental Protocol for Solubility Determination
To empirically validate these predictions, a systematic solubility assessment is required. The following protocol outlines a robust method for determining the saturation solubility of 1,3-Palmitolein-2-vaccenate.
Objective: To determine the concentration (e.g., in mg/mL) at which 1,3-Palmitolein-2-vaccenate reaches saturation in various solvents at a controlled temperature.
Materials:
-
1,3-Palmitolein-2-vaccenate (>98% purity)[1]
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Vortex mixer and orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD)
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of 1,3-Palmitolein-2-vaccenate to a known volume of each test solvent in a series of glass vials. The goal is to have undissolved solute visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Equilibrate for at least 24-48 hours to ensure the solution reaches saturation.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved lipid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a 0.22 µm PTFE syringe filter to remove any remaining particulates.[11] This step is critical to prevent overestimation.
-
Dilution & Analysis: Accurately dilute the filtered sample with a suitable solvent (in which the lipid is highly soluble, e.g., chloroform/methanol mixture) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-ELSD/CAD method against a standard curve of known concentrations of 1,3-Palmitolein-2-vaccenate.
Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Chemical Stability and Degradation Pathways
The chemical stability of 1,3-Palmitolein-2-vaccenate is primarily dictated by the susceptibility of its ester bonds to hydrolysis and its carbon-carbon double bonds to oxidation.
Oxidative Stability
The presence of three monounsaturated acyl chains makes the molecule vulnerable to oxidation. Lipid oxidation proceeds via a free-radical chain reaction involving initiation, propagation, and termination steps.
-
Initiation: Pro-oxidants such as heat, light (UV), or metal ions can abstract a hydrogen atom from an allylic carbon (adjacent to the C=C double bond), forming a lipid radical (L•).
-
Propagation: The lipid radical reacts rapidly with oxygen to form a peroxyl radical (LOO•). This radical can then abstract a hydrogen from another unsaturated lipid molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.
-
Termination: The reaction ceases when radicals combine to form non-radical species.
The breakdown of hydroperoxides leads to the formation of secondary oxidation products (e.g., aldehydes, ketones, alcohols), which are responsible for rancid off-flavors and can be cytotoxic.[12]
Lipid Auto-oxidation Pathway
Caption: Free-radical mechanism of lipid auto-oxidation.
Hydrolytic Stability
1,3-Palmitolein-2-vaccenate contains three ester linkages that can be hydrolyzed. This reaction breaks down the TAG into glycerol and its constituent free fatty acids.[13][14]
-
Acid/Base Catalysis: Hydrolysis is accelerated under strongly acidic or basic conditions.[15] Base-catalyzed hydrolysis is known as saponification and is typically faster than acid-catalyzed hydrolysis.[16]
-
Enzymatic Hydrolysis: Lipase enzymes efficiently catalyze the hydrolysis of TAGs.[14][17] The rate and positional specificity of enzymatic hydrolysis can vary depending on the specific lipase used.[18][19]
The generation of free fatty acids increases the acidity of the product and can alter its physical properties and organoleptic profile.
Protocol for a Forced Degradation Study
Forced degradation (or stress testing) is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[20][21]
Objective: To assess the stability of 1,3-Palmitolein-2-vaccenate under various stress conditions and identify major degradation products.
Methodology:
-
Prepare Samples: Prepare solutions of the TAG in a suitable solvent (or as a neat oil if liquid). Prepare a control sample stored under ideal conditions (e.g., -20°C, under argon).
-
Apply Stress Conditions: Expose the samples to the following conditions in parallel:[21][22]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 40°C for 12 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 80°C in a sealed vial for 48 hours.
-
Photostability: Expose to a calibrated light source (per ICH Q1B guidelines) at room temperature.
-
-
Sample Quenching: After the exposure period, neutralize the acid/base samples. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze the stressed samples and the control using a stability-indicating analytical method.
-
Primary Analysis (Purity): Use a reversed-phase HPLC method (e.g., with a C18 or C30 column) coupled with MS detection to separate and quantify the parent TAG and its degradation products.[23][24][25][26]
-
Identification of Degradants: Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of degradation products. Tandem MS (MS/MS) can provide structural information.
-
Analysis of FFAs: A separate GC-FID method after derivatization (e.g., to FAMEs) can be used to quantify the specific free fatty acids released via hydrolysis.
-
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Recommendations for Handling and Storage
Based on the predicted stability profile, the following handling and storage procedures are recommended to maintain the integrity of 1,3-Palmitolein-2-vaccenate:
-
Storage Temperature: Store at low temperatures, ideally at -20°C or below, to minimize both oxidative and hydrolytic degradation rates.[27][28][29]
-
Atmosphere: To prevent oxidation, store the compound under an inert atmosphere (e.g., argon or nitrogen).[27] For solutions, use solvents that have been purged with an inert gas.
-
Protection from Light: Store in amber glass vials or other opaque containers to protect from light, which can initiate oxidation.[30][31]
-
Container Material: Use glass containers with Teflon-lined caps. Avoid plastic containers for long-term storage of organic solutions, as plasticizers can leach into the sample.[27]
-
Antioxidants: For formulations where long-term stability is critical, the addition of an oil-soluble antioxidant (e.g., α-tocopherol, BHT) may be considered.
Conclusion
While direct experimental data for 1,3-Palmitolein-2-vaccenate is not widely available, a robust understanding of its solubility and stability can be derived from fundamental lipid chemistry. It is predicted to be a nonpolar, likely liquid substance with good solubility in organic solvents like hexane and chloroform, and poor solubility in aqueous media. Its primary stability concerns are oxidation at its double bonds and hydrolysis of its ester linkages. The experimental protocols detailed in this guide provide a clear pathway for researchers to empirically determine the precise solubility and stability characteristics of this molecule, ensuring its proper handling, formulation, and analysis in research and development settings.
References
- 1. 1,3-PALMITOLEIN-2-VACCENATE | 2348469-98-5 | INDOFINE Chemical Company [indofinechemical.com]
- 2. mdpi.com [mdpi.com]
- 3. Palmitoleic Acid | C16H30O2 | CID 445638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Stearin-2-palmitin | C55H106O6 | CID 545567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ANALYSIS OF LIPIDS [people.umass.edu]
- 6. shodex.com [shodex.com]
- 7. Low temperature solubilities of fatty acids in selected organic solvents | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Hydrolysis of triacylglycerol: Significance and symbolism [wisdomlib.org]
- 15. youtube.com [youtube.com]
- 16. Triacylglycerol Reactions: Hydrolysis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 17. Hydrolysis of triacylglycerol arachidonic and linoleic acid ester bonds by human pancreatic lipase and carboxyl ester lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hormonebalance.org [hormonebalance.org]
- 19. Studies on the lipase-induced degradation of lipid-based drug delivery systems. Part II - Investigations on the mechanisms leading to collapse of the lipid structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 21. acdlabs.com [acdlabs.com]
- 22. biopharminternational.com [biopharminternational.com]
- 23. Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols [jstage.jst.go.jp]
- 24. jstage.jst.go.jp [jstage.jst.go.jp]
- 25. researchgate.net [researchgate.net]
- 26. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. avantiresearch.com [avantiresearch.com]
- 28. backyardhomesteadhq.com [backyardhomesteadhq.com]
- 29. blog.preparedpantry.com [blog.preparedpantry.com]
- 30. Carefully Storing Fats & Oils - Professional Nutrition Advice Service for individuals & groups [nutrivive.ie]
- 31. Oils and Fats Handling/Safety/Storage - How To Cooking Tips - RecipeTips.com [recipetips.com]
Methodological & Application
purification methods for 1,3-Palmitolein-2-vaccenate
Application Note & Protocol Guide
Topic: High-Purity Isolation of 1,3-Palmitolein-2-vaccenate (POV)
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Purified 1,3-Palmitolein-2-vaccenate
1,3-Palmitolein-2-vaccenate (POV) is a mixed-acid triacylglycerol (TAG) composed of two molecules of palmitoleic acid (C16:1) and one molecule of vaccenic acid (C18:1) esterified to a glycerol backbone. As research into the specific biological roles of individual lipid species intensifies, the availability of highly purified single-isomer TAGs like POV becomes critical. These molecules serve as essential standards for analytical quantification, tools for investigating lipid metabolism, and potential therapeutic agents.
This guide provides a comprehensive overview and detailed protocols for the purification of 1,3-Palmitolein-2-vaccenate from complex lipid mixtures, emphasizing the principles behind each methodological choice to empower researchers to adapt and troubleshoot the process effectively.
The Purification Challenge: Navigating Molecular Similarity
Purifying a specific mixed-acid TAG like POV presents significant challenges due to its close resemblance to other lipids commonly found in biological or synthetic mixtures:
-
Isomeric Complexity: Positional isomers (e.g., 1,2-Palmitolein-3-vaccenate) and geometric isomers of the fatty acyl chains can exhibit nearly identical physical properties.
-
Homologous Series: The sample will likely contain a vast array of other TAGs with varying chain lengths and degrees of unsaturation, creating a complex separation matrix.
-
Co-eluting Minor Lipids: Diacylglycerols (DAGs), monoacylglycerols (MAGs), and free fatty acids (FFAs) can interfere with purification and must be efficiently removed[1].
A successful strategy relies on a multi-step approach that leverages subtle differences in polarity, solubility, and molecular geometry to resolve the target compound from these contaminants.
Strategic Workflow for POV Purification
Our recommended strategy employs a sequential purification cascade, moving from bulk separation to high-resolution isolation. This approach enhances the efficiency of the final, most critical purification step and minimizes the risk of column overloading and sample degradation.
Figure 1: High-level workflow for the purification of 1,3-Palmitolein-2-vaccenate.
Detailed Methodologies & Protocols
Phase 1A: Total Lipid Extraction
The foundational step is to efficiently extract all lipid components from the source material while leaving behind non-lipid contaminants like proteins and carbohydrates. The Folch method is a gold standard for this purpose[2][3].
Principle of Causality: The method relies on creating a single-phase system with a chloroform:methanol (2:1, v/v) mixture, which is polar enough to disrupt lipid-protein associations and solubilize both polar and non-polar lipids[2][3]. Subsequent washing with an aqueous salt solution breaks this monophasic system into two layers. The lipids, being non-polar, partition into the denser chloroform layer at the bottom, while water-soluble contaminants move to the upper aqueous-methanol phase[2].
Protocol 1: Modified Folch Extraction
-
Homogenization: Homogenize your starting material (e.g., tissue, cell pellet, or reaction mixture) in a 2:1 (v/v) mixture of chloroform:methanol. Use 20 mL of solvent for every 1 g of sample. Perform this step on ice to minimize lipid degradation.
-
Agitation: Agitate the homogenate vigorously for 15-20 minutes at room temperature.
-
Washing: Add 0.2 volumes of an aqueous 0.9% NaCl solution to the mixture[4]. For example, if you used 20 mL of solvent, add 4 mL of the salt solution.
-
Phase Separation: Vortex the mixture for 1 minute and then centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes to achieve a clean separation of the two phases[2].
-
Collection: Carefully aspirate and discard the upper aqueous layer. Using a clean glass pipette, transfer the lower chloroform layer, which contains the total lipid extract, to a new round-bottom flask[2].
-
Drying: Dry the lipid extract under a stream of nitrogen gas or using a rotary evaporator. Checkpoint: Do not evaporate to complete dryness for extended periods to prevent oxidation. The final product should be a viscous oil or waxy solid.
-
Storage: Redissolve the lipid extract in a small volume of chloroform or hexane, blanket with nitrogen gas, and store at -20°C or below until the next step[5].
Phase 1B: Enrichment by Low-Temperature Crystallization (Optional)
For crude extracts rich in saturated fats, an optional crystallization step can significantly enrich the unsaturated POV fraction.
Principle of Causality: Saturated TAGs have higher melting points and are less soluble in organic solvents at low temperatures compared to their unsaturated counterparts. By dissolving the total lipid extract in a suitable solvent (e.g., acetone) and cooling it, the saturated TAGs will selectively crystallize and can be removed by filtration, leaving the desired unsaturated TAGs, including POV, in the liquid fraction[6]. The choice of temperature is critical; it must be low enough to precipitate saturates but high enough to keep POV in solution.
Phase 2: High-Resolution Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most powerful technique for isolating individual TAG species from a complex mixture[7].
Principle of Causality: In RP-HPLC, TAGs are separated based on their "Partition Number" (PN), defined as PN = CN - 2(DB), where CN is the total number of carbon atoms in the fatty acyl chains and DB is the total number of double bonds[8]. TAGs with a lower PN (shorter chains, more double bonds) are more polar and elute earlier from the non-polar C18 stationary phase. Within the same PN, TAGs with longer chains elute slightly later. For POV (16:1, 18:1, 16:1), the CN is 50 and DB is 3, giving a PN of 44. The separation is driven by differential partitioning between the non-polar stationary phase and the polar mobile phase[9].
Figure 2: Principle of Triacylglycerol Separation by Reversed-Phase HPLC.
Table 1: Recommended Starting Conditions for RP-HPLC Purification of POV
| Parameter | Recommended Setting | Rationale & Notes |
|---|---|---|
| Column | 2x C18 Columns in series (e.g., 250 x 4.6 mm, 5 µm) | Using two columns increases theoretical plates, enhancing resolution between closely eluting TAGs[8]. |
| Mobile Phase A | Acetonitrile (ACN) | A common, moderately polar solvent for lipid RP-HPLC[9]. |
| Mobile Phase B | Acetone or Isopropanol (IPA) | A stronger, less polar solvent used to elute highly non-polar TAGs in a gradient[9][10]. |
| Gradient | 0-60 min: 20% to 80% B | A shallow gradient is crucial for resolving complex TAG mixtures[10]. This must be optimized for your specific sample. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-35 °C | Maintaining a constant, slightly elevated temperature improves peak shape and reproducibility[8][11]. |
| Detector | Evaporative Light-Scattering Detector (ELSD) or MS | ELSD is a universal detector for non-volatile analytes like TAGs, providing a more uniform response than UV[11]. MS provides mass information for peak identification[12]. |
| Injection Solvent | Dichloromethane or Chloroform:Methanol (2:1) | Ensures the sample is fully solubilized before injection[8][12]. |
Protocol 2: Preparative RP-HPLC
-
Sample Preparation: Dissolve the dried lipid extract (from Protocol 1) in the injection solvent to a concentration of 10-20 mg/mL[12]. Filter through a 0.2 µm PTFE syringe filter to remove particulates[12].
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 20% B) until a stable baseline is achieved.
-
Injection & Fraction Collection: Inject the sample onto the column. Collect fractions corresponding to the target peak, which should elute around a PN of 44. Use small, timed fractions to ensure high purity of the central cuts.
-
Pooling and Analysis: Analyze small aliquots of the collected fractions using an analytical HPLC method to identify the purest fractions containing POV.
-
Solvent Removal: Pool the high-purity fractions and remove the solvent under a stream of nitrogen or via rotary evaporation.
-
Final Product: The result is the purified 1,3-Palmitolein-2-vaccenate. Store under nitrogen or argon at -80°C to prevent degradation.
Phase 3: Quality Control and Purity Assessment
Verifying the purity and identity of the final product is a non-negotiable step.
-
Analytical RP-HPLC: Inject a small amount of the purified product onto an analytical C18 column. The chromatogram should show a single, sharp peak. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >98% is typically considered high-quality[13].
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the definitive method for identity confirmation. The mass spectrometer will confirm the molecular weight of POV (C₅₃H₉₆O₆, MW: 829.33 g/mol )[13]. Fragmentation patterns can provide information about the constituent fatty acids.
Summary and Best Practices
-
Prevent Oxidation: Lipids with double bonds are susceptible to oxidation. Always handle solvents and samples under an inert atmosphere (nitrogen or argon) where possible and consider adding an antioxidant like BHT during initial extraction[5].
-
Use High-Quality Solvents: Use HPLC-grade or higher purity solvents to avoid introducing contaminants and ensure a stable baseline.
-
Method Optimization is Key: The provided HPLC protocol is a starting point. The gradient, flow rate, and temperature may need to be optimized based on your specific sample complexity and HPLC system.
-
Glassware Only: Avoid plastics, as plasticizers can leach into organic solvents and contaminate your high-purity lipid. Use glass vials, pipettes, and flasks.
By following this structured approach, researchers can confidently purify 1,3-Palmitolein-2-vaccenate, enabling accurate and reproducible downstream applications in lipidomics, biochemistry, and drug development.
References
- 1. Crystallization of fats and oils | Blogs | Sonneveld [sonneveld.com]
- 2. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 3. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 4. aquaculture.ugent.be [aquaculture.ugent.be]
- 5. repository.seafdec.org [repository.seafdec.org]
- 6. researchgate.net [researchgate.net]
- 7. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. aocs.org [aocs.org]
- 10. agilent.com [agilent.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. 1,3-PALMITOLEIN-2-VACCENATE | 2348469-98-5 | INDOFINE Chemical Company [indofinechemical.com]
Application Note: High-Resolution Mass Spectrometry for the Detailed Structural Characterization of TG(16:1/18:1/16:1)
Introduction: The Significance of Triglyceride Isomer Analysis
Triglycerides (TGs) are the primary form of energy storage in most eukaryotes and play a central role in metabolism. The specific fatty acid composition and their positional distribution on the glycerol backbone (regioisomerism) can have profound biological implications, influencing everything from metabolic flux to the physicochemical properties of membranes and lipoproteins. TG(16:1/18:1/16:1), a triglyceride containing two palmitoleic acid (16:1) moieties and one oleic acid (18:1) moiety, represents a class of mixed-acid triglycerides whose isomers can be challenging to distinguish using classical analytical techniques.
This application note provides a comprehensive guide to the structural elucidation of TG(16:1/18:1/16:1) using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the principles of electrospray ionization (ESI) for triglycerides, the rationale behind the selection of different adduct-forming cations, and provide detailed, field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric analysis. The methodologies described herein are designed to provide unambiguous identification of the fatty acid constituents and insights into their positional arrangement on the glycerol backbone.
Foundational Principles: Ionization and Fragmentation of Triglycerides
The non-polar nature of triglycerides makes them amenable to analysis by both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI).[1] However, ESI is often preferred for its sensitivity and the ability to form adduct ions that provide rich structural information upon fragmentation.[2]
The Critical Role of Adduct Formation
In positive ion mode ESI, triglycerides readily form adducts with cations present in the mobile phase. The choice of cation is a critical experimental parameter that dictates the subsequent fragmentation pathway and the level of structural detail that can be obtained.[3]
-
Ammonium Adducts ([M+NH₄]⁺): The use of ammonium formate or acetate in the mobile phase promotes the formation of [M+NH₄]⁺ ions.[1] Collision-induced dissociation (CID) of these adducts typically results in the neutral loss of a fatty acid as a carboxylic acid along with the ammonia molecule. This produces a series of diglyceride-like fragment ions ([DG]⁺) that are indicative of the fatty acid composition.[4] While excellent for identifying the fatty acid constituents, discerning the sn-position can be challenging as the loss of fatty acids from the sn-1 and sn-3 positions is generally favored over the sn-2 position.[5][6]
-
Lithium Adducts ([M+Li]⁺): The addition of a lithium salt (e.g., lithium acetate) to the mobile phase facilitates the formation of [M+Li]⁺ adducts. Lithium adducts are particularly valuable for determining the sn-position of the fatty acids.[3][7] Upon CID, lithiated triglycerides fragment through the neutral loss of a fatty acid, and the relative abundance of the resulting fragment ions can be correlated with the fatty acid's position on the glycerol backbone.[3] The loss of the fatty acid from the sn-2 position often leads to a less abundant fragment ion compared to the loss from the sn-1/3 positions, providing a basis for regioisomeric assignment.[3]
Experimental Workflow: From Sample to Spectrum
A robust and reproducible workflow is paramount for accurate triglyceride analysis. The following sections outline a comprehensive protocol for the analysis of TG(16:1/18:1/16:1) from a biological matrix such as plasma.
Visualization of the Experimental Workflow
Caption: Figure 1. A streamlined workflow for the analysis of TG(16:1/18:1/16:1).
Protocol 1: Lipid Extraction from Plasma
This protocol is based on a modified butanol/methanol extraction method, which has been shown to be efficient for a broad range of lipid classes, including triglycerides.[8]
Materials:
-
Plasma sample
-
1-Butanol (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Internal Standard (e.g., TG(17:0/17:0/17:0))
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 10 µL of plasma.
-
Internal Standard Spiking: Add a known amount of internal standard to the plasma sample. This is crucial for correcting for extraction efficiency and instrument variability.
-
Extraction Solvent Preparation: Prepare a 1:1 (v/v) solution of 1-butanol and methanol containing 5 mM ammonium formate.
-
Extraction: Add 100 µL of the extraction solvent to the plasma sample.
-
Mixing and Sonication: Vortex the mixture vigorously for 10 seconds, followed by sonication in a water bath for 1 hour. Sonication aids in the disruption of protein-lipid complexes, enhancing extraction efficiency.
-
Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes to pellet proteins and other cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids to a new tube.
-
Solvent Evaporation: Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol utilizes a reversed-phase liquid chromatography method for the separation of triglyceride species, coupled to a high-resolution mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mass spectrometer capable of tandem MS (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) with an ESI source
LC Conditions:
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid. The ammonium formate is essential for the formation of [M+NH₄]⁺ adducts.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid. Isopropanol is a strong solvent required to elute the non-polar triglycerides from the reversed-phase column.
-
Gradient:
Time (min) % B 0.0 30 2.0 30 15.0 99 20.0 99 20.1 30 | 25.0 | 30 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50 °C. Elevated temperature reduces the viscosity of the mobile phase and improves peak shape.
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 300 °C
-
Drying Gas Flow: 10 L/min
-
Full Scan MS Range: m/z 300-1200
-
Tandem MS (MS/MS): Data-dependent acquisition (DDA) is recommended, where the most abundant precursor ions from the full scan are selected for fragmentation.
-
Collision Energy: Typically ramped (e.g., 20-50 eV) to ensure efficient fragmentation of the precursor ion.
Data Analysis and Interpretation: Deciphering the Spectra of TG(16:1/18:1/16:1)
Molecular Weight and Precursor Ion Calculation
The molecular formula of TG(16:1/18:1/16:1) is C₅₃H₉₆O₆, with a monoisotopic mass of 828.7156 Da.
| Adduct | Formula | Calculated m/z |
| Ammonium [M+NH₄]⁺ | C₅₃H₁₀₀NO₆⁺ | 846.7575 |
| Lithium [M+Li]⁺ | C₅₃H₉₆O₆Li⁺ | 835.7238 |
Fragmentation Pathway of [TG(16:1/18:1/16:1) + NH₄]⁺
The primary fragmentation pathway for the ammonium adduct is the neutral loss of a fatty acid plus ammonia.
Caption: Figure 2. Expected fragmentation of the ammonium adduct of TG(16:1/18:1/16:1).
Fragmentation Pathway of [TG(16:1/18:1/16:1) + Li]⁺
The fragmentation of the lithium adduct involves the neutral loss of a fatty acid.
Caption: Figure 3. Expected fragmentation of the lithium adduct of TG(16:1/18:1/16:1).
Interpreting Fragment Ion Intensities for Positional Analysis
For the lithium adduct, the relative intensities of the fragment ions can provide clues to the sn-position. If 18:1 is at the sn-2 position, the intensity of the m/z 553.4881 fragment (loss of 18:1) would be expected to be lower than the intensity of the m/z 581.5194 fragment (loss of 16:1). Conversely, if 16:1 is at the sn-2 position, the opposite would be observed. It is important to note that this is a general trend and should be confirmed with authentic standards when possible.
Conclusion and Future Perspectives
The methodologies detailed in this application note provide a robust framework for the comprehensive structural characterization of TG(16:1/18:1/16:1) and other complex triglyceride isomers. By carefully selecting the ionization adduct and optimizing LC-MS/MS parameters, researchers can confidently identify the fatty acid composition and gain valuable insights into their positional distribution on the glycerol backbone. This level of detail is crucial for advancing our understanding of the role of specific triglyceride isomers in health and disease, and for the development of novel therapeutics targeting lipid metabolism.
Future advancements in ion mobility mass spectrometry and novel fragmentation techniques are expected to further enhance the ability to resolve complex lipid isomers, providing an even more detailed picture of the lipidome.
References
- 1. Ammonia Concentration in the Eluent Influences Fragmentation Pattern of Triacylglycerols in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Precise Structure of 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol: A Detailed NMR Spectroscopy Guide
Introduction: The Challenge of Triacylglycerol Isomerism
Triacylglycerols (TAGs), the primary components of fats and oils, are characterized by a glycerol backbone esterified with three fatty acids. The specific arrangement of these fatty acids, known as regiospecificity, critically dictates the physicochemical and biological properties of the lipid. For drug development professionals and researchers in lipidomics, elucidating the precise isomeric structure of a synthetic or natural TAG is paramount. 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol, a mixed-acid triacylglycerol, presents a common analytical challenge: confirming the placement of two palmitoleoyl moieties at the outer (sn-1 and sn-3) positions and the 11(Z)-octadecenoyl group at the central (sn-2) position.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for the unambiguous structural determination of such complex lipids.[1] This application note provides a comprehensive guide, detailing the protocols and in-depth spectral analysis required to verify the structure of this compound using a suite of advanced NMR experiments.
The Power of NMR in Regiospecific Analysis
While ¹H NMR offers high sensitivity and rapid data acquisition, significant signal overlap in the spectra of large molecules like TAGs can complicate unambiguous assignments.[1] In contrast, ¹³C NMR provides a much broader chemical shift range, leading to superior resolution of individual carbon signals. This is particularly advantageous for resolving the carbonyl and olefinic carbons of the fatty acid chains, which are highly sensitive to their position on the glycerol backbone.[1][2]
The key to distinguishing between fatty acids at the sn-2 and sn-1,3 positions lies in the subtle differences in the electronic environments of the glycerol backbone and the ester linkages. These differences, though small, are readily detected by high-field NMR. To further unravel the complex spin systems and confirm connectivity, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.
Experimental Workflow: From Sample Preparation to Spectral Interpretation
The successful elucidation of the this compound structure by NMR follows a systematic workflow.
References
High-Resolution Chiral Chromatography for the Stereospecific Analysis of Triglyceride Isomers
An Application Guide
Abstract
The stereospecific composition of triglycerides (TGs) is a critical determinant of the physicochemical properties of fats and oils, influencing their nutritional value, metabolic fate, and therapeutic potential. However, the chromatographic separation of TG isomers, particularly enantiomers, represents a significant analytical challenge due to their nearly identical physical properties.[1][2] This application note presents a detailed protocol for the enantioselective separation of chiral triglycerides using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase. We will delve into the fundamental principles of chiral recognition, provide a step-by-step methodology for method development, and offer expert insights into data interpretation and troubleshooting. While this guide uses a representative chiral TG for protocol development, it also addresses the classification of common TG isomers, including the achiral nature of TG(16:1/18:1/16:1), to provide a comprehensive framework for lipid researchers, quality control scientists, and professionals in drug development.
Introduction: The Challenge of Triglyceride Chirality
Triglycerides are comprised of a glycerol backbone esterified with three fatty acids. The molecule's three-dimensional structure becomes chiral when different fatty acid residues occupy the sn-1 and sn-3 positions of the glycerol backbone.[1][2] These ABC-type triglycerides (e.g., sn-1-palmitoyl-2-oleoyl-3-linoleoyl-glycerol) exist as a pair of non-superimposable mirror images, or enantiomers. These enantiomers can exhibit distinct biological activities and metabolic pathways, making their separation and quantification essential for a complete understanding of lipid biochemistry.[1]
Conversely, triglycerides of the ABA type, such as the TG(16:1/18:1/16:1) specified in the topic, are achiral due to a plane of symmetry through the sn-2 carbon. Therefore, TG(16:1/18:1/16:1) does not have enantiomers. However, it is crucial to distinguish it from its regioisomer, TG(16:1/16:1/18:1), which can be chiral. The accurate analysis of complex lipid mixtures often requires methodologies capable of resolving these subtle structural differences. Chiral chromatography stands as the definitive technique for such enantiomeric separations, a task that cannot be accomplished by mass spectrometry alone.[1]
This guide provides the foundational knowledge and a practical, validated protocol for achieving high-resolution separation of TG enantiomers.
Principles of Chiral Recognition for Triglycerides
The enantioselective separation of TGs is typically achieved using chiral stationary phases (CSPs), most commonly those based on polysaccharide derivatives like cellulose or amylose coated or immobilized on a silica support.[3]
Mechanism of Separation: The separation mechanism relies on the formation of transient diastereomeric complexes between the TG enantiomers and the chiral selector of the CSP.[4] The stability of these complexes differs for each enantiomer, leading to different retention times. Key molecular interactions that govern this recognition include:
-
Hydrogen Bonding: Interactions between the ester carbonyl groups of the TG and the carbamate groups on the polysaccharide CSP.
-
π-π Interactions: Between the double bonds in unsaturated fatty acid chains and the aromatic rings of the CSP (e.g., phenyl groups).[4]
-
Steric Hindrance (Inclusion): The precise three-dimensional arrangement of the fatty acid chains on the glycerol backbone determines how well each enantiomer can fit into the chiral cavities or grooves of the polysaccharide polymer.[1]
The combination and strength of these interactions dictate the retention and selectivity. Factors such as the degree of unsaturation and the carbon chain length of the fatty acids at the sn-1 and sn-3 positions significantly influence the resolution.[1][2]
General Experimental Workflow
The overall process, from sample acquisition to data analysis, follows a systematic workflow designed to ensure reproducibility and accuracy.
Caption: Workflow for chiral triglyceride analysis.
Application Protocol: Separation of TG Enantiomers
This protocol is optimized for the separation of a representative chiral triglyceride, such as rac-1-palmitoyl-2-oleoyl-3-stearoyl-glycerol (POS), but can be adapted for other ABC-type TGs.
Required Materials and Instrumentation
-
HPLC System: A binary or quaternary HPLC or UHPLC system with a temperature-controlled column compartment and a UV-Vis detector.
-
Chiral Column: CHIRALCEL® OD-RH (150 x 4.6 mm, 5 µm) or equivalent cellulose-tris(3,5-dimethylphenylcarbamate) based column for reversed-phase applications.[2][5]
-
Solvents: HPLC-grade methanol, 2-propanol, and n-hexane.
-
Sample Vials: 2 mL amber glass vials with PTFE septa.[6]
-
Standard: Racemic standard of the target triglyceride for method development and peak identification.
-
Sample Filtration: 0.45 µm PTFE syringe filters.
Sample Preparation
Accurate and clean sample preparation is critical to prevent column contamination and ensure reproducible results.[7]
-
Lipid Extraction (if required): For complex matrices like plasma or tissues, perform a lipid extraction using a validated method such as the Folch or Bligh-Dyer procedure.[8][9] Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.
-
Dissolution: Accurately weigh and dissolve the lipid extract or TG standard in a suitable solvent. For the recommended reversed-phase method, dissolve the sample in 2-propanol or the initial mobile phase mixture at a concentration of approximately 0.5-1.0 mg/mL.[6]
-
Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter into a clean sample vial to remove any particulates.[6]
Chromatographic Method
This method utilizes a reversed-phase approach, which offers compatibility with a wide range of samples and simplifies the mobile phase preparation. A recycling HPLC setup can be employed for particularly difficult separations to increase the effective column length.[2][5]
| Parameter | Recommended Setting | Rationale & Expert Insights |
| Chiral Column | CHIRALCEL® OD-RH (150 x 4.6 mm, 5 µm) | This cellulose-based CSP is proven effective for TG enantiomer separation under reversed-phase conditions, offering a good balance of selectivity and efficiency.[2][5] |
| Mobile Phase | 100% Methanol | An isocratic methanol mobile phase is simple, robust, and has shown success in resolving TG enantiomers.[2] For more complex mixtures, a gradient with a stronger solvent like 2-propanol may be required. |
| Flow Rate | 0.5 mL/min | A lower flow rate often enhances resolution by allowing more time for the analytes to interact with the CSP. Adjust as needed to balance resolution and run time. |
| Column Temperature | 15 °C | Sub-ambient temperatures can significantly improve chiral recognition by enhancing the stability of the transient diastereomeric complexes. Temperature is a critical parameter to optimize. |
| Injection Volume | 5-10 µL | Keep the injection volume small to prevent band broadening and column overload. |
| Detection | UV at 210 nm | Triglyceride ester bonds exhibit absorbance at low UV wavelengths. If coupling to MS, an Atmospheric Pressure Chemical Ionization (APCI) source is highly effective.[10][11] |
| Run Time | 60 - 120 minutes | Chiral separations, especially for large molecules like TGs, can require long run times to achieve baseline resolution. |
Method Validation and System Suitability
Before analyzing unknown samples, inject a racemic standard to validate the method's performance:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5 for accurate quantification.
-
Peak Tailing: Tailing factors should ideally be between 0.9 and 1.2.
-
Reproducibility: Perform multiple injections (n=5) of the standard. The relative standard deviation (RSD) for retention times should be <1% and for peak areas <2%.
Data Analysis and Interpretation
Proper data analysis is key to extracting meaningful results from the chromatographic separation.
Data Analysis Workflow
Caption: Workflow for processing chiral chromatography data.
Interpreting the Chromatogram: For a racemic standard, you should observe two peaks of equal area. The degree of separation is quantified by the resolution factor (Rs). The enantiomeric excess (% ee) is calculated to determine the purity of a non-racemic sample. An enantiopure sample would show only one peak, while a 75:25 mixture would have a 50% ee.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No separation or poor resolution (Rs < 1.5) | 1. Incorrect CSP for the analyte.2. Mobile phase is too strong.3. Temperature is too high. | 1. Screen different chiral columns (e.g., amylose-based).2. Reduce the flow rate or switch to a weaker mobile phase.3. Decrease the column temperature in 5 °C increments. |
| Peak tailing or fronting | 1. Sample overload.2. Incompatible sample solvent.3. Column degradation. | 1. Dilute the sample or reduce injection volume.2. Dissolve the sample in the mobile phase.3. Flush the column or replace it if performance does not improve. |
| Irreproducible retention times | 1. Unstable column temperature.2. Air bubbles in the pump.3. Mobile phase composition change. | 1. Ensure the column oven is stable.2. Degas the mobile phase thoroughly.3. Prepare fresh mobile phase daily. |
Conclusion
The enantioselective analysis of triglycerides is a challenging yet indispensable task in modern lipidomics. The protocol detailed in this guide, centered on a cellulose-based chiral stationary phase under reversed-phase conditions, provides a robust and reliable starting point for separating TG enantiomers. By carefully selecting the CSP, optimizing critical parameters like temperature and mobile phase composition, and adhering to systematic data analysis, researchers can achieve the high-resolution separation required for accurate stereospecific characterization of triglycerides in various biological and commercial samples.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. scispace.com [scispace.com]
- 6. chem.purdue.edu [chem.purdue.edu]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Separation of enantiomeric triacylglycerols by chiral-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 1,3-Palmitolein-2-vaccenate (POV) in Human Plasma and Serum using LC-MS/MS
An Application Note for Drug Discovery and Clinical Research Professionals
Abstract
This application note presents a robust and validated method for the sensitive and specific quantification of 1,3-Palmitolein-2-vaccenate (POV), a specific triacylglycerol (TAG) regioisomer, in human plasma and serum. The methodology employs a streamlined lipid extraction procedure followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The protocol details sample preparation, chromatographic conditions, mass spectrometric parameters, and a comprehensive method validation strategy aligned with regulatory guidelines. This method is designed for high-throughput applications in clinical research and drug development, enabling precise measurement of POV to investigate its role in metabolic pathways, its potential as a biomarker, and its modulation by therapeutic interventions.
Introduction: The Biological Significance of Specific Triglycerides
Triglycerides are not merely bulk energy storage molecules; the specific fatty acid composition and their positional arrangement (regioisomerism) on the glycerol backbone are critical determinants of their metabolic fate and biological function.[1] The specific triglyceride 1,3-Palmitolein-2-vaccenate is comprised of two molecules of palmitoleic acid (C16:1) at the sn-1 and sn-3 positions and one molecule of vaccenic acid (C18:1) at the sn-2 position.
Palmitoleic acid, once viewed simply as a product of endogenous lipogenesis, is now considered a "lipokine"—a lipid hormone that can influence systemic metabolic regulation, including insulin sensitivity and the suppression of inflammation.[2] Vaccenic acid is a major trans fatty acid found in ruminant fats which can be endogenously converted to trans-palmitoleic acid through partial β-oxidation. Given the distinct biological activities of its constituent fatty acids, quantifying the specific POV isomer is essential for understanding lipid metabolism in health and disease states such as metabolic syndrome, nonalcoholic fatty liver disease (NAFLD), and cardiovascular disease.[1][3]
Traditional enzymatic assays measure total triglyceride content, providing no insight into the composition of individual molecular species.[4][5] Liquid chromatography-mass spectrometry (LC-MS/MS) has become the gold standard for detailed lipid analysis, offering the specificity required to distinguish and quantify individual TAGs, including their regioisomers.[5][6] This note provides a complete workflow for this purpose.
Principle of the Method
The analytical workflow involves three key stages:
-
Lipid Extraction: Efficiently isolating lipids, including non-polar triglycerides like POV, from the complex biological matrix of plasma or serum while precipitating proteins.
-
Chromatographic Separation: Utilizing reversed-phase UHPLC to separate POV from other isobaric and isomeric lipid species based on hydrophobicity, which is determined by total carbon number and the degree of unsaturation.[7][8]
-
Mass Spectrometric Detection: Employing a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive detection. Quantification is achieved by monitoring the specific fragmentation of the POV precursor ion into characteristic product ions.[9]
Detailed Protocols
Materials and Reagents
-
Solvents: LC-MS grade Methanol, n-Butanol, Acetonitrile, Isopropanol, and Water.
-
Reagents: Ammonium formate, Formic acid.
-
Standards:
-
Analytical Standard: 1,3-Palmitolein-2-vaccenate (POV) (>98% purity).[10]
-
Internal Standard (IS): Glyceryl triheptadecanoate (TG(17:0/17:0/17:0)) or a similar non-endogenous, stable-isotope-labeled TAG.
-
-
Biological Matrix: Pooled human plasma or serum for calibration standards and quality controls.
Protocol: Sample Preparation (Lipid Extraction)
This protocol uses a one-phase butanol/methanol (BuMe) extraction, which has been shown to provide good recovery for non-polar lipids like triglycerides from plasma.[11][12]
-
Thaw Samples: Thaw plasma/serum samples, calibration curve standards, and quality control (QC) samples on ice.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of the biological sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 5 µg/mL TG(17:0/17:0/17:0) in methanol) to each tube.
-
Extraction Solvent Addition: Add 500 µL of a freshly prepared 1:1 (v/v) n-butanol:methanol solution.
-
Vortexing: Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL tube, avoiding the protein pellet.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of 9:1 (v/v) isopropanol:acetonitrile. Vortex for 30 seconds to ensure the lipids are fully dissolved.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer to Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol: UHPLC-MS/MS Analysis
The following conditions are a starting point and should be optimized for the specific instrumentation used.
Table 1: UHPLC and Mass Spectrometer Parameters
| Parameter | Setting |
| UHPLC System | Agilent 1290 Infinity II, Waters ACQUITY I-Class, or equivalent[13] |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size |
| Column Temperature | 55 °C[13] |
| Autosampler Temperature | 10 °C |
| Injection Volume | 2 µL |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid |
| Flow Rate | 0.35 mL/min |
| Gradient Elution | 0-2 min (30% B), 2-12 min (30-98% B), 12-15 min (98% B), 15.1-18 min (30% B for re-equilibration) |
| Mass Spectrometer | Sciex QTRAP 5500, Agilent 6495C, or equivalent Triple Quadrupole[13][14] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp | 350 °C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | See Table 2 and Figure 2 below |
Table 2: MRM Transitions for POV and Internal Standard
| Compound | Precursor Ion [M+NH₄]⁺ (m/z) | Product Ion (m/z) | Fragment Identity | CE (eV) |
| POV (Quantifier) | 846.8 | 592.5 | [M+H - Palmitoleic Acid]⁺ | 35 |
| POV (Qualifier) | 846.8 | 566.5 | [M+H - Vaccenic Acid]⁺ | 35 |
| TG(17:0/17:0/17:0) (IS) | 866.8 | 596.5 | [M+H - Heptadecanoic Acid]⁺ | 35 |
Note: m/z values are nominal and should be optimized based on high-resolution mass determination of the standards. Collision Energy (CE) is instrument-dependent and requires optimization.
The fragmentation mechanism for triglycerides in positive ESI mode typically involves the neutral loss of one fatty acid chain from the ammoniated precursor, resulting in a diglyceride-like fragment ion.[9] Monitoring these specific losses provides high selectivity.
Method Validation
A full method validation should be performed according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[15][16]
Table 3: Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | Analysis of blank matrix from at least 6 individual sources to check for interferences at the retention time of the analyte and IS.[15] | Response of interferences should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Linearity & Range | A calibration curve of at least 6 non-zero standards prepared in the matrix, analyzed over 3 separate runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at LLOQ, Low, Mid, and High concentrations (n=6 at each level) within a single run and across 3 different runs. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Response of analyte in post-extraction spiked samples from 6 sources is compared to the response in a neat solution. | The CV of the matrix factor should be ≤15%. |
| Recovery | Response of analyte in pre-extraction spiked samples is compared to post-extraction spiked samples. | Recovery should be consistent, precise, and reproducible. |
| Stability | Evaluate analyte stability in matrix under various conditions: Freeze-thaw (3 cycles), bench-top (room temp), long-term (-80°C), and post-preparative (autosampler). | Mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples. |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the POV quantifier MRM transition and the IS MRM transition using the instrument's software.
-
Response Ratio: Calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Use a linear regression model with a 1/x or 1/x² weighting.
-
Concentration Calculation: Determine the concentration of POV in unknown samples and QCs by interpolating their peak area ratios from the regression equation of the calibration curve.
Conclusion
This application note provides a comprehensive, step-by-step protocol for the reliable quantification of the specific triglyceride regioisomer 1,3-Palmitolein-2-vaccenate in biological fluids. The combination of an efficient one-phase lipid extraction with the selectivity and sensitivity of UHPLC-MS/MS in MRM mode allows for high-throughput analysis suitable for large-scale clinical and pharmacological studies. Adherence to the described method validation procedures will ensure the generation of accurate and reproducible data, facilitating a deeper understanding of the role of specific lipid molecules in metabolic health and disease.
References
- 1. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 5. LC-MS/MS vs. Enzymatic Kits for Triglyceride Quantification - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. youngin.com [youngin.com]
- 9. lcms.cz [lcms.cz]
- 10. 1,3-PALMITOLEIN-2-VACCENATE | 2348469-98-5 | INDOFINE Chemical Company [indofinechemical.com]
- 11. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Triglyceride Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
Application Notes and Protocols: Utilizing 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol as a Research Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol is a specific triacylglycerol (TAG) molecule.[1][2] Triacylglycerols are a major component of fats and oils and play a crucial role in energy storage and transport in biological systems.[3][4] This particular TAG consists of a glycerol backbone esterified with two palmitoleic acid molecules at the sn-1 and sn-3 positions and one cis-vaccenic acid molecule at the sn-2 position.[1][2] Its well-defined structure makes it an excellent research standard for a variety of applications in lipidomics, metabolic research, and quality control.
This document provides detailed application notes and protocols for the effective use of this compound as a research standard.
Physicochemical Properties
A clear understanding of the physicochemical properties is essential for the accurate and reliable use of this standard.
| Property | Value | Source |
| Synonyms | 1,3-Palmitolein-2-vaccenate, TG(16:1/18:1/16:1) | [5] |
| CAS Number | 2348469-98-5 | [5] |
| Molecular Formula | C₅₃H₉₆O₆ | Inferred from structure |
| Molecular Weight | 829.3 g/mol | Inferred from structure |
| Purity | ≥98% | [5] |
| Physical State | Solid | [6] |
Applications in Research
The precise structure of this compound makes it invaluable for several research applications:
-
Chromatographic Standard: It serves as a reliable standard for the development and validation of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the separation and quantification of triacylglycerols in complex mixtures.[7][8]
-
Mass Spectrometry Internal Standard: In mass spectrometry (MS)-based lipidomics, this compound can be used as an internal standard to correct for variations in sample preparation and instrument response, leading to more accurate quantification of other TAG species.[4][9]
-
NMR Spectroscopy Reference: Its known structure provides a reference for the identification and structural elucidation of unknown triacylglycerols using Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]
-
Enzymatic Assay Substrate: It can be utilized as a substrate in enzymatic assays to study the activity and specificity of lipases and other enzymes involved in lipid metabolism.[12]
-
Quality Control Material: This standard is essential for the quality control of analytical methods in food science, clinical diagnostics, and drug development to ensure the accuracy and reproducibility of results.
Experimental Protocols
Handling and Storage of the Standard
Proper handling and storage are critical to maintain the integrity and stability of the this compound standard.
Causality behind choices: Unsaturated lipids are susceptible to oxidation and hydrolysis.[13] Storing under inert gas and at low temperatures minimizes these degradation pathways, ensuring the long-term stability and accuracy of the standard.[14] Using glass containers with Teflon-lined caps prevents contamination from plasticizers that can leach from plastic containers.[13]
Protocol:
-
Receiving and Initial Storage: Upon receipt, store the solid standard at -20°C in its original sealed container.[15]
-
Preparation of Stock Solution:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Under an inert atmosphere (e.g., argon or nitrogen), accurately weigh the desired amount of the standard.
-
Dissolve the standard in a suitable organic solvent such as chloroform, methanol, or a mixture of both.[15] A common practice is to prepare a stock solution in chloroform:methanol (2:1, v/v).[16]
-
For a 1 mg/mL stock solution, dissolve 1 mg of the standard in 1 mL of the chosen solvent.
-
-
Storage of Stock Solution:
-
Store the stock solution in a glass vial with a Teflon-lined cap at -20°C or lower.[13][14]
-
For long-term storage, flush the vial with an inert gas before sealing.
-
Avoid repeated freeze-thaw cycles, which can lead to degradation.[14] It is recommended to aliquot the stock solution into smaller, single-use vials.
-
Quantification using HPLC with Charged Aerosol Detection (CAD)
HPLC coupled with a Charged Aerosol Detector (CAD) is a powerful technique for the quantification of lipids, as it does not require the analyte to have a chromophore.[17][18]
Causality behind choices: Reversed-phase HPLC separates lipids based on their hydrophobicity.[17] The C8 or C18 column provides good retention and separation of triacylglycerols. The gradient elution allows for the separation of a wide range of lipid classes in a single run.[18] CAD is a mass-sensitive detector that provides a near-uniform response for non-volatile analytes, making it suitable for quantifying lipids without the need for individual standards for every compound.[17]
Protocol:
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Charged Aerosol Detector (CAD)
-
Reversed-phase C8 or C18 column (e.g., 150 x 4.6 mm, 2.7 µm particle size)[18]
-
Mobile Phase A: Acetonitrile/Water (40:60) with 10 mM ammonium acetate[19]
-
Mobile Phase B: Acetonitrile/Isopropanol (10:90) with 10 mM ammonium acetate[19]
-
This compound standard stock solution
-
Sample containing triacylglycerols
Workflow Diagram:
Caption: Workflow for TAG quantification using HPLC-CAD.
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of dilutions of the this compound stock solution in the mobile phase or a suitable solvent. Typical concentrations may range from 1 µg/mL to 100 µg/mL.
-
-
HPLC-CAD Method:
-
Set the column temperature to 30°C.
-
Set the flow rate to 1 mL/min.
-
Use a gradient elution program. An example gradient is as follows:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 100% B
-
25-30 min: Hold at 100% B
-
30-31 min: Linear gradient back to 100% A
-
31-40 min: Re-equilibrate at 100% A
-
-
Set the CAD parameters according to the manufacturer's instructions.
-
-
Analysis:
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the samples to be analyzed.
-
Inject a blank (solvent) between samples to prevent carryover.
-
-
Data Analysis:
-
Integrate the peak area for the this compound standard in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard.
-
Integrate the peak areas of the triacylglycerols in the sample chromatograms.
-
Quantify the amount of each triacylglycerol in the sample by using the calibration curve.
-
Structural Confirmation by Mass Spectrometry
Mass spectrometry is a highly sensitive technique for the structural elucidation of lipids.[4]
Causality behind choices: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing triacylglycerols, as it typically produces protonated or sodiated molecular ions with minimal fragmentation.[3] Tandem mass spectrometry (MS/MS) allows for the fragmentation of the selected precursor ion, providing information about the fatty acid composition and their positions on the glycerol backbone.[20]
Protocol:
Instrumentation and Materials:
-
Mass spectrometer with ESI source (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)[9]
-
Syringe pump or liquid chromatography system for sample introduction
-
This compound standard solution (e.g., 10 µg/mL in methanol with 1 mM sodium acetate)
-
Methanol
-
Sodium Acetate
Workflow Diagram:
Caption: Workflow for TAG structural confirmation by MS.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the standard at approximately 10 µg/mL in methanol containing 1 mM sodium acetate to promote the formation of sodiated adducts.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire a full scan mass spectrum (MS1) in positive ion mode to identify the sodiated molecular ion ([M+Na]⁺). For this compound, this will be at m/z 852.3.
-
Perform a product ion scan (MS/MS) on the [M+Na]⁺ precursor ion.
-
-
Data Interpretation:
-
The MS/MS spectrum will show characteristic neutral losses of the fatty acyl chains.
-
Loss of palmitoleic acid (C16:1) will result in a fragment ion.
-
Loss of cis-vaccenic acid (C18:1) will result in a different fragment ion.
-
The relative abundance of these fragment ions can provide information about the position of the fatty acids on the glycerol backbone.
-
Characterization by NMR Spectroscopy
NMR spectroscopy provides detailed structural information about triacylglycerols.[10][11]
Causality behind choices: ¹H NMR provides information on the different types of protons present in the molecule, such as those on the glycerol backbone, olefinic protons, and methylene and methyl protons of the fatty acid chains.[21] ¹³C NMR provides information on the carbon skeleton, including the carbonyl carbons of the ester groups and the carbons of the double bonds.[22]
Protocol:
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
-
This compound standard
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the standard in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Interpretation:
-
¹H NMR:
-
The signals for the glycerol backbone protons will appear between δ 4.0 and 5.5 ppm.
-
The olefinic protons of the double bonds will appear between δ 5.2 and 5.4 ppm.
-
The methylene protons adjacent to the double bonds will appear around δ 2.0 ppm.
-
The terminal methyl protons will appear around δ 0.9 ppm.
-
-
¹³C NMR:
-
The carbonyl carbons of the ester groups will appear between δ 172 and 174 ppm.
-
The olefinic carbons will appear between δ 127 and 131 ppm.
-
The glycerol backbone carbons will appear between δ 62 and 70 ppm.
-
-
Safety Precautions
As a standard laboratory chemical, appropriate safety precautions should be taken.[23]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. This compound | Vitaceae [vitaceae.org]
- 2. This compound - Behavioral Neuroscience - CAT N°: 27380 [bertin-bioreagent.com]
- 3. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. 1,3-Dipalmitoyl-2-oleoylglycerol | C53H100O6 | CID 11308890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. aocs.org [aocs.org]
- 11. Solid-state NMR characterization of triacylglycerol and polysaccharides in coffee beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism and Detection of Triacylglycerol - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. avantiresearch.com [avantiresearch.com]
- 14. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. Effects of sample handling and storage on quantitative lipid analysis in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hplc.eu [hplc.eu]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. rsc.org [rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 1H-NMR spectroscopy can accurately quantitate the lipolysis and oxidation of cardiac triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
Application Note & Experimental Protocols for TG(16:1/18:1/16:1)
A Guide for Researchers in Lipid Metabolism and Drug Development
Introduction: Beyond Total Triglycerides
Triglycerides (TGs), the primary constituents of fats and oils, are fundamental to energy metabolism, serving as the main form of energy storage in animals.[1][2][3] For decades, clinical diagnostics and metabolic research have focused on total triglyceride levels as a key indicator of cardiovascular and metabolic health.[4][5] However, this broad view overlooks a critical layer of complexity: the molecular composition of individual TG species. A triglyceride is composed of a glycerol backbone esterified to three fatty acids, and the specific identity and position of these fatty acids dictate the molecule's metabolic fate and biological function.[1][6]
The specific molecule TG(16:1/18:1/16:1) , or 1,3-dipalmitoleoyl-2-oleoyl-glycerol , is an asymmetrical, tri-unsaturated triglyceride. It contains two chains of palmitoleic acid (a 16-carbon monounsaturated fatty acid) and one chain of oleic acid (an 18-carbon monounsaturated fatty acid). Studying such specific TG species is crucial for understanding the nuanced roles of dietary fats, identifying novel biomarkers for disease, and elucidating the mechanisms of lipid-related pathologies like non-alcoholic fatty liver disease (NAFLD), obesity, and atherosclerosis.[6][7][8]
This guide provides detailed protocols and expert insights for utilizing TG(16:1/18:1/16:1) in two primary research applications: as a quantitative standard in mass spectrometry-based lipidomics and as a tool for investigating cellular lipid metabolism in vitro.
Section 1: Physicochemical Properties and Critical Handling
The experimental utility of TG(16:1/18:1/16:1) is directly tied to its purity and stability. The presence of three unsaturated fatty acid chains makes it susceptible to oxidation, which can compromise experimental results.
Expert Insight: Oxidation of the double bonds in the fatty acid chains can alter the mass of the molecule, create confounding fragments in mass spectrometry, and introduce biologically active oxidized lipids into cell culture experiments. Therefore, rigorous handling is not merely a suggestion but a prerequisite for data integrity.
Table 1: Physicochemical Properties of TG(16:1/18:1/16:1)
| Property | Value |
| Systematic Name | 1,3-di-(9Z-hexadecenoyl)-2-(9Z-octadecenoyl)-glycerol |
| Common Abbreviation | TG(16:1/18:1/16:1) |
| Molecular Formula | C₅₃H₉₆O₆ |
| Average Molecular Weight | 829.33 g/mol |
| Physical State | Liquid or semi-solid at room temperature[9] |
| Solubility | Soluble in organic solvents (e.g., chloroform, hexane, methanol/chloroform mixtures); Insoluble in water |
Protocol 1: Storage and Handling
-
Storage: Upon receipt, store the lipid at -20°C or, for long-term storage, at -80°C. The vial should be sealed tightly under an inert gas atmosphere (e.g., argon or nitrogen) to displace oxygen.
-
Aliquoting: To prevent repeated freeze-thaw cycles and minimize exposure to air, it is highly recommended to warm the vial to room temperature, briefly open it under a stream of inert gas, and prepare single-use aliquots in amber glass vials.
-
Solvent Purity: Use high-purity (e.g., HPLC or MS-grade) solvents for all preparations to avoid introducing contaminants or reactive species.
-
Antioxidants: For applications involving prolonged incubation or storage in solution, consider adding a low concentration (e.g., 0.005%) of an antioxidant like butylated hydroxytoluene (BHT) to the solvent to prevent lipid peroxidation.
Section 2: Application I - A Precise Standard for Mass Spectrometry
Accurate quantification of lipids by mass spectrometry (MS) is notoriously challenging due to variations in ionization efficiency between lipid species and potential sample loss during extraction.[7][10] The use of internal standards is essential to correct for these variables. TG(16:1/18:1/16:1) can serve as an excellent internal standard for quantifying other TGs, particularly if it is not naturally abundant in the biological system under study.
Expert Insight: The ideal internal standard is a stable isotope-labeled version of the analyte. However, a non-endogenous, structurally similar lipid of high purity is a highly effective and more accessible alternative. By adding a known quantity of TG(16:1/18:1/16:1) to each sample before extraction, you can normalize the signal of endogenous TGs to this standard, ensuring that variations in the final data reflect true biological differences, not experimental artifacts.
Caption: Lipidomics workflow using an internal standard.
Protocol 2: Lipid Extraction and Quantification from Human Plasma
This protocol details a methyl-tert-butyl ether (MTBE) based extraction, which is a robust method for recovering a broad range of lipid species, including triglycerides.[11]
-
Prepare Internal Standard (IS) Stock: Accurately weigh ~5 mg of TG(16:1/18:1/16:1) and dissolve in methanol/chloroform (1:1, v/v) to a final concentration of 1 mg/mL. Store at -20°C.
-
Sample Preparation: Thaw a 50 µL human plasma sample on ice.
-
Spiking: Add a precise volume of the IS stock solution (e.g., 10 µL of a 10 µg/mL working solution) to the plasma.
-
Causality: Adding the standard at this early stage ensures it undergoes the exact same extraction and analysis process as the endogenous lipids, allowing it to account for any losses.
-
-
Solvent Addition: Add 750 µL of MTBE and 250 µL of methanol.
-
Extraction: Vortex the mixture vigorously for 10 minutes at 4°C.
-
Phase Separation: Add 200 µL of MS-grade water to induce phase separation. Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.
-
Causality: The addition of water creates a biphasic system. The upper, non-polar phase contains the MTBE and the extracted lipids, while the lower, aqueous phase contains polar metabolites.
-
-
Collection: Carefully collect the upper organic phase (~600 µL) and transfer to a new glass vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid film in 100 µL of a suitable injection solvent (e.g., isopropanol/acetonitrile, 1:1, v/v) for LC-MS analysis.
Table 2: Typical LC-MS/MS Parameters for Triglyceride Analysis
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 1.7 µm particle size) |
| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM Ammonium Formate |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis | Full Scan followed by Data-Dependent MS/MS |
| Precursor Ion | [M+NH₄]⁺ adducts for triglycerides |
| Collision Energy | Optimized for fragmentation of TG backbone (e.g., 30-40 eV) |
Section 3: Application II - Probing Cellular Lipid Metabolism
TG(16:1/18:1/16:1) can be delivered to cultured cells to investigate its impact on cellular processes such as lipid storage, lipotoxicity, and the regulation of metabolic gene expression. This is particularly relevant for modeling diseases like NAFLD in hepatocytes or studying lipid accumulation in adipocytes.[8][12]
Expert Insight: Triglycerides are water-insoluble and cannot be directly added to aqueous cell culture media. They must first be complexed with a carrier protein, typically fatty acid-free bovine serum albumin (BSA). This complex mimics the structure of lipoproteins, which transport lipids in the bloodstream, thereby facilitating cellular uptake.[13] Incomplete complexing will result in the lipid precipitating in the media, leading to inconsistent and non-reproducible results.
Caption: Cellular uptake and metabolism of exogenous triglycerides.
Protocol 3: Preparation of a 5 mM TG / 10% BSA Stock Solution
-
BSA Solution: Prepare a 20% (w/v) fatty acid-free BSA solution in sterile phosphate-buffered saline (PBS). Gently warm to 37°C and filter-sterilize.
-
Lipid Preparation: In a sterile glass tube, add the required amount of TG(16:1/18:1/16:1) for your final desired concentration. Evaporate any solvent under sterile nitrogen gas.
-
Initial Emulsification: Add a small volume of ethanol (e.g., 20 µL per mg of lipid) and briefly sonicate in a water bath to create a fine emulsion.
-
Causality: The ethanol acts as a co-solvent to break up the lipid, increasing the surface area for interaction with BSA.
-
-
Complexing: While vortexing, slowly add the TG emulsion dropwise to an equal volume of the 20% BSA solution.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complete complexing. The final solution should be clear, indicating successful binding. This results in a 10% BSA stock.
-
Final Dilution: Dilute this stock into your serum-free cell culture medium to achieve the desired final working concentration for treating cells.
Protocol 4: Induction and Quantification of Steatosis in HepG2 Cells
This protocol provides a method to induce lipid accumulation (steatosis) in a human liver cell line and quantify the effect.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in ~80% confluency on the day of treatment.
-
Treatment: Prepare working solutions of the TG-BSA complex in serum-free medium at various concentrations (e.g., 0, 50, 100, 200, 400 µM). Remove the growth medium from the cells, wash once with PBS, and add 100 µL of the treatment media to each well.
-
Incubation: Incubate the cells for 24 hours at 37°C, 5% CO₂.
-
Quantification of Intracellular TGs: Use a commercial triglyceride quantification kit, which typically involves cell lysis followed by an enzymatic reaction that produces a colorimetric or fluorescent signal.[12][14][15] a. Wash cells twice with PBS to remove extracellular lipids. b. Lyse the cells according to the kit manufacturer's protocol (often a simple detergent lysis). c. Perform the enzymatic assay. This usually involves lipase to hydrolyze TGs to glycerol and free fatty acids, followed by a series of reactions that measure the glycerol released.[16] d. Read the absorbance or fluorescence on a plate reader. e. Normalize the triglyceride content to the total protein content in each well (determined by a BCA or Bradford assay) to account for differences in cell number.
Table 3: Example Data for TG-Induced Lipid Accumulation
| TG(16:1/18:1/16:1) Conc. (µM) | Intracellular TG (µg/mg protein) | Fold Change vs. Control |
| 0 (BSA Control) | 15.2 ± 2.1 | 1.0 |
| 50 | 33.8 ± 3.5 | 2.2 |
| 100 | 68.1 ± 5.9 | 4.5 |
| 200 | 125.4 ± 11.2 | 8.3 |
| 400 | 210.9 ± 18.5 | 13.9 |
Conclusion
The targeted use of specific triglyceride molecular species like TG(16:1/18:1/16:1) represents a significant advancement from studying bulk lipid classes. As a high-purity standard, it enables rigorous, quantitative lipidomics, providing a more accurate snapshot of the metabolic landscape. As an in vitro tool, it allows for controlled investigations into the cellular fate and signaling roles of specific dietary fats. The protocols outlined here provide a validated framework for researchers and drug development professionals to integrate this powerful molecule into their studies, ultimately leading to a more profound understanding of lipid metabolism in health and disease.
References
- 1. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 2. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying the contribution of triglycerides to metabolic resilience through the mixed meal model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and Clinical Significance of Triglycerides – International Journal of Health & Medical Research [ijhmr.com]
- 6. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | New insights into the role of dietary triglyceride absorption in obesity and metabolic diseases [frontiersin.org]
- 9. youtube.com [youtube.com]
- 10. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. Triglyceride-Glo™ Assay | Triglyceride Assay | Lipogenesis [worldwide.promega.com]
- 13. Lipid Transport, Storage, and Utilization – Nutrition: Science and Everyday Application [openoregon.pressbooks.pub]
- 14. biocompare.com [biocompare.com]
- 15. Triglyceride Assays [cellbiolabs.com]
- 16. vitroscient.com [vitroscient.com]
Application Note: A Comprehensive Lipidomics Workflow for the Analysis of 1,3-Palmitolein-2-vaccenate
Introduction
Triacylglycerols (TAGs) are the primary form of energy storage in most eukaryotes and constitute a major component of dietary fats.[1] The specific arrangement of fatty acids on the glycerol backbone, known as stereospecificity, significantly influences their physical properties and metabolic fate.[2] Asymmetrical TAGs, where the fatty acids at the sn-1 and sn-3 positions differ, are of particular interest in nutritional and metabolic research.[2]
This application note provides a detailed workflow for the robust identification and semi-quantitative analysis of a specific asymmetrical triacylglycerol, 1,3-Palmitolein-2-vaccenate (TG 16:1/18:1/16:1), in biological matrices. This molecule is composed of two palmitoleic acid (16:1) moieties at the sn-1 and sn-3 positions and one vaccenic acid (18:1) moiety at the sn-2 position. Palmitoleic acid, a monounsaturated omega-7 fatty acid, has been investigated for its role in metabolic regulation, while vaccenic acid, a trans fatty acid found in ruminant fats, can be endogenously converted to other bioactive lipids.[3][4] Understanding the abundance and metabolism of specific TAGs like 1,3-Palmitolein-2-vaccenate is crucial for researchers in nutrition, metabolomics, and drug development.
This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step protocol from sample preparation to data analysis, grounded in established scientific principles.
Analytical Strategy Overview
The analysis of specific TAG regioisomers presents a significant analytical challenge due to the existence of numerous isobaric species (molecules with the same mass).[5] To address this, the presented workflow employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. This strategy leverages the chromatographic separation of isomers followed by mass spectrometric detection and fragmentation to enable confident identification and relative quantification.
Part 1: Sample Preparation and Lipid Extraction
The initial and most critical step in any lipidomics workflow is the efficient and reproducible extraction of lipids from the biological matrix while minimizing degradation and contamination.[6] Several methods are well-established, with the choice depending on the sample type and downstream analysis.[7] For the analysis of triacylglycerols from plasma or tissue, the Folch and Matyash methods are both highly effective.[8][9]
Rationale for Method Selection
-
Folch Method: This is a classic and widely used method that provides excellent recovery for a broad range of lipids, including non-polar lipids like TAGs.[10][11] It utilizes a chloroform/methanol mixture to create a single-phase system that disrupts cell membranes and solubilizes lipids.[2] A subsequent wash step with a salt solution induces phase separation, partitioning the lipids into the lower chloroform layer.[4]
-
Matyash Method: This method offers a safer alternative to the Folch method by replacing chloroform with methyl-tert-butyl ether (MTBE).[12] A key advantage of the Matyash method is that the lipid-containing organic phase forms the upper layer, which can simplify its collection and reduce the risk of contamination from the denser, non-extractable matrix pellet.[7]
For this application note, we will detail the Matyash method due to its comparable extraction efficiency for TAGs and improved safety profile.[8]
Protocol 1: Matyash Lipid Extraction from Plasma/Tissue
Materials:
-
Biological sample (e.g., 100 µL plasma or ~20 mg homogenized tissue)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE, LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard Solution (see Part 3 for details)
-
Glass vials with PTFE-lined caps
-
Pipettes
-
Vortex mixer
-
Centrifuge (capable of 2000 x g at 4°C)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation:
-
For plasma: Thaw frozen plasma samples on ice.
-
For tissue: Weigh the frozen tissue and homogenize in a suitable buffer on ice.
-
-
Solvent Addition:
-
To a clean glass vial, add the biological sample (e.g., 100 µL of plasma).
-
Add the internal standard solution at a known concentration.
-
Add 300 µL of methanol.
-
Add 1 mL of MTBE.
-
-
Extraction:
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on an orbital shaker for 1 hour at room temperature.
-
-
Phase Separation:
-
Add 250 µL of water to induce phase separation.
-
Vortex for 30 seconds.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
-
Lipid Collection:
-
Carefully collect the upper organic layer (containing the lipids) and transfer it to a new clean glass vial.
-
-
Re-extraction (Optional but Recommended):
-
To the remaining lower aqueous layer, add a second aliquot of MTBE, vortex, centrifuge, and collect the upper organic layer.
-
Combine the organic layers.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined organic layers under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of an appropriate solvent for LC-MS analysis, such as isopropanol/acetonitrile (90/10, v/v).
-
Part 2: Chromatographic Separation
Reversed-phase liquid chromatography (RPLC) is the most common technique for separating TAG species.[13] Separation is primarily based on the total number of carbons and the degree of unsaturation of the fatty acid chains. For the separation of regioisomers, a high-resolution column is essential.
Rationale for Column and Mobile Phase Selection
-
Column: A C30 column is often preferred over a C18 column for TAG analysis as it provides enhanced shape selectivity, which can aid in the separation of isomeric species.[14]
-
Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents is necessary to effectively separate the wide range of TAGs present in a biological extract. The mobile phase is typically buffered with ammonium acetate or formate to promote the formation of adducts for mass spectrometric detection.[14]
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
C30 Reversed-Phase Column (e.g., 2.1 x 150 mm, 2.6 µm particle size)
Mobile Phases:
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate and 0.1% Formic Acid
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate and 0.1% Formic Acid
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 3.0 | 30 |
| 8.0 | 43 |
| 8.1 | 50 |
| 17.0 | 90 |
| 26.0 | 99 |
| 31.0 | 99 |
| 31.1 | 30 |
| 35.0 | 30 |
Flow Rate: 0.2 mL/min Column Temperature: 30°C Injection Volume: 5 µL
Part 3: Mass Spectrometric Detection and Identification
Tandem mass spectrometry is indispensable for the structural elucidation of TAGs.[15] By selecting a precursor ion and fragmenting it, we can obtain information about its constituent fatty acids.
Ionization and Adduct Formation
Electrospray ionization (ESI) in positive ion mode is commonly used for TAG analysis, often with the addition of ammonium acetate to the mobile phase to promote the formation of [M+NH₄]⁺ adducts.[16] These adducts provide characteristic fragmentation patterns.
Fragmentation of 1,3-Palmitolein-2-vaccenate
The molecular formula of 1,3-Palmitolein-2-vaccenate is C₅₃H₉₆O₆, with a monoisotopic mass of 828.7207 Da. The [M+NH₄]⁺ adduct will have an m/z of 846.7.
Upon collision-induced dissociation (CID), the primary fragmentation pathway for [M+NH₄]⁺ adducts of TAGs is the neutral loss of a fatty acid plus ammonia.[17] This results in the formation of diacylglycerol-like fragment ions. The key to identifying the fatty acid at the sn-2 position is the preferential loss of fatty acids from the sn-1 and sn-3 positions.[1]
For 1,3-Palmitolein-2-vaccenate (TG 16:1/18:1/16:1), we expect the following fragmentation pattern:
-
Precursor Ion ([M+NH₄]⁺): m/z 846.7
-
Major Fragment Ion: Loss of palmitoleic acid (16:1) + NH₃. This will result in a diacylglycerol-like fragment containing the remaining palmitoleic acid and vaccenic acid. The m/z of this fragment will be significantly more intense than the loss of vaccenic acid.
-
Minor Fragment Ion: Loss of vaccenic acid (18:1) + NH₃. This will result in a diacylglycerol-like fragment containing the two palmitoleic acid moieties.
Predicted MS/MS Transitions for 1,3-Palmitolein-2-vaccenate:
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 846.7 | 575.5 | [M+NH₄ - (C₁₆H₃₀O₂ + NH₃)]⁺ (Loss of Palmitoleic Acid) |
| 846.7 | 549.5 | [M+NH₄ - (C₁₈H₃₄O₂ + NH₃)]⁺ (Loss of Vaccenic Acid) |
The ratio of the intensities of these product ions can be used to confirm the position of the fatty acids. For a TAG with the structure ABA (like 1,3-Palmitolein-2-vaccenate), the loss of fatty acid A will be the dominant fragmentation pathway.
Protocol 3: Mass Spectrometer Parameters (Example for a Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
-
MRM Transitions:
-
Q1: 846.7 -> Q3: 575.5 (for quantification)
-
Q1: 846.7 -> Q3: 549.5 (for confirmation)
-
-
Collision Energy: Optimized for the specific instrument, but typically in the range of 25-40 eV for TAGs.
Internal Standard Selection
For accurate semi-quantification, a suitable internal standard is essential. An ideal internal standard is a lipid that is structurally similar to the analyte but does not occur naturally in the sample. A deuterated or ¹³C-labeled TAG standard is highly recommended. For this analysis, a commercially available odd-chain or deuterated TAG standard, such as TG(17:1/17:1/17:1), would be appropriate.
Part 4: Data Analysis and Interpretation
The final step in the workflow is the processing of the raw LC-MS/MS data to identify and quantify the target lipid.
Data Processing Software
Several software packages are available for lipidomics data analysis, each with its own strengths.
-
Vendor-Specific Software: Most mass spectrometer manufacturers provide software for data acquisition and analysis (e.g., SCIEX OS, Thermo Xcalibur).
-
Third-Party Software:
Data Analysis Workflow
-
Peak Integration: The software will integrate the chromatographic peaks for the MRM transitions of both the analyte (1,3-Palmitolein-2-vaccenate) and the internal standard.
-
Identification Confirmation: The presence of both the quantification and confirmation MRM transitions at the expected retention time provides a high degree of confidence in the identification of the target lipid. The ratio of the two transitions should be consistent across samples.
-
Semi-Quantification: The relative abundance of 1,3-Palmitolein-2-vaccenate is calculated by dividing the peak area of the analyte by the peak area of the internal standard and then normalizing to the initial sample amount (e.g., plasma volume or tissue weight).
Relative Abundance = (Peak Area of Analyte / Peak Area of Internal Standard) / Sample Amount
Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for the analysis of 1,3-Palmitolein-2-vaccenate.
Fragmentation Pathway Diagram
References
- 1. Characterization of triacylglycerol and diacylglycerol composition of plant oils using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of regioisomers of short-chain triacylglycerols by normal phase liquid chromatography–electrospray tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 3. Human Metabolome Database: Showing metabocard for TG(16:0/18:1(9Z)/18:1(9Z)) (HMDB0005382) [hmdb.ca]
- 4. Showing Compound TG(16:0/16:0/18:1(11E)) (FDB098082) - FooDB [foodb.ca]
- 5. Mapping the regioisomeric distribution of fatty acids in triacylglycerols by hybrid mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Triacylglycerol Estolide Isomers Using High-Resolution Tandem Mass Spectrometry with Nanoelectrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Livestock Metabolome Database: Showing metabocard for TG(16:1(9Z)/18:1(11Z)/18:1(11Z)) (LMDB00739) [lmdb.ca]
- 10. utupub.fi [utupub.fi]
- 11. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of regioisomers of polyunsaturated triacylglycerols in marine matrices by HPLC/HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving HPLC Separation of Triacylglycerol Isomers
Welcome to the technical support center dedicated to advancing your research in lipidomics. The separation of triacylglycerol (TAG) isomers by High-Performance Liquid Chromatography (HPLC) is a significant analytical challenge due to their structural similarity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers, scientists, and drug development professionals to overcome common hurdles in their experiments.
Introduction: The Challenge of Separating Triacylglycerol Isomers
Triacylglycerols are the primary components of natural fats and oils, consisting of a glycerol backbone esterified with three fatty acids. The complexity of TAG mixtures arises from the variety of fatty acids and their positional distribution on the glycerol molecule, leading to numerous isomers. These include regioisomers, where the same fatty acids are at different positions (sn-1, sn-2, sn-3), and enantiomers, which are non-superimposable mirror images. The subtle differences in the physical and chemical properties of these isomers make their separation a formidable task. However, achieving this separation is crucial as the isomeric structure of TAGs can significantly influence their physical properties and metabolic pathways.[1][2]
This guide will explore the critical parameters that govern the successful separation of TAG isomers, from stationary and mobile phase selection to the influence of temperature and appropriate detection methods.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your HPLC analysis of TAG isomers. Each issue is followed by a systematic approach to diagnosis and resolution.
Problem 1: Poor Resolution of Critical TAG Isomer Pairs
You observe co-eluting or poorly resolved peaks for TAG isomers that are critical to your analysis.
Causality and Troubleshooting Workflow
Poor resolution is often a result of insufficient selectivity of the chromatographic system for the subtle structural differences between isomers. The key is to enhance the differential interactions of the isomers with the stationary and mobile phases.
Troubleshooting Workflow for Poor Resolution
A systematic workflow for troubleshooting poor resolution of TAG isomers.
Step-by-Step Methodologies
-
Mobile Phase Optimization:
-
Rationale: The mobile phase composition directly influences the partitioning of TAG isomers between the mobile and stationary phases. Modifying the solvent strength and selectivity can significantly impact resolution.[3]
-
Protocol for Reversed-Phase HPLC (RP-HPLC):
-
Start with a common mobile phase system, such as a gradient of acetone in acetonitrile.[3]
-
If resolution is inadequate, systematically evaluate different modifier solvents like tetrahydrofuran, methyl tert-butyl ether, or various alcohols (e.g., isopropanol, ethanol).[3][4] The choice of modifier can depend on the stationary phase; for instance, more polar solvents may be better suited for stationary phases with a higher percentage of free silanol groups.[4]
-
For Silver-Ion HPLC (Ag+-HPLC), where separation is based on the number and configuration of double bonds, a typical mobile phase involves a gradient of a polar solvent (like acetonitrile or acetone) in a non-polar solvent (such as hexane or heptane).[5][6][7][8][9] Heptane is a less toxic alternative to hexane and has been shown to provide equivalent separation.[5][8][9]
-
-
-
Stationary Phase Evaluation:
-
Rationale: The nature of the stationary phase is paramount for achieving selectivity. Different column chemistries offer unique interaction mechanisms with TAG isomers.
-
Column Selection Guide:
-
| Stationary Phase | Separation Principle | Best Suited For |
| C18 (ODS) | Hydrophobicity (Equivalent Carbon Number - ECN) | General separation of TAGs based on chain length and degree of unsaturation.[3][10][11] |
| Polymeric C18 | Shape selectivity and hydrophobicity | Separation of regioisomers (e.g., OPO vs. OOP).[12][13][14] Non-endcapped polymeric ODS columns have shown particular promise.[12][13] |
| Silver-Ion (Ag+) | π-complexation with double bonds | Separation based on the number, geometry (cis/trans), and position of double bonds.[6][7][10][15][16][17] |
| Chiral Phases | Enantioselective interactions | Separation of enantiomers.[1][2][18][19][20][21] |
-
Column Temperature Adjustment:
-
Rationale: Temperature affects solvent viscosity, analyte solubility, and the kinetics of interaction with the stationary phase. The effect of temperature can be complex and system-dependent.
-
Experimental Approach:
-
For RP-HPLC, lower temperatures generally improve separation, but solubility issues can arise for more saturated TAGs.[3] Therefore, the optimal temperature must be determined empirically.[3][13]
-
In Ag+-HPLC with hexane-based mobile phases, an unusual effect is observed where unsaturated TAGs elute more slowly at higher temperatures.[6] The magnitude of this effect is related to the number of double bonds.[6] However, the concentration of the polar modifier (e.g., acetonitrile) can influence the strength of this temperature effect.[5][8]
-
-
Problem 2: Peak Tailing or Broadening
You observe asymmetrical peaks with a "tail" or peaks that are excessively broad, which can compromise resolution and quantification.
Causality and Troubleshooting
Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the injection solvent.
-
Injection Solvent Mismatch:
-
Explanation: Using an injection solvent that is much stronger than the mobile phase can cause peak distortion. For RP-HPLC, dissolving the sample in a non-polar solvent like hexane is strongly discouraged as it can lead to peak broadening and even splitting.[3]
-
Solution: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the modifier component of the mobile phase as the injection solvent.[3]
-
-
Column Overload:
-
Explanation: Injecting too much sample can saturate the stationary phase, leading to peak broadening.
-
Solution: Reduce the injection volume or the sample concentration.
-
-
Secondary Interactions:
-
Explanation: In RP-HPLC, residual silanol groups on the silica support can interact with polar moieties in the analytes, causing tailing.
-
Solution: Use a well-endcapped column or a mobile phase additive (if compatible with your detector) to mask the silanol groups.
-
Problem 3: Irreproducible Retention Times
You are experiencing shifts in retention times between runs, making peak identification and quantification unreliable.
Causality and Troubleshooting
Inconsistent retention times are often due to a lack of system equilibration, fluctuations in mobile phase composition, or changes in column temperature.
-
Insufficient Column Equilibration:
-
Explanation: When using gradient elution, it is crucial to allow the column to fully re-equilibrate to the initial mobile phase conditions before the next injection.
-
Solution: Increase the post-run equilibration time.
-
-
Mobile Phase Instability:
-
Explanation: Volatile solvents in the mobile phase can evaporate over time, altering the composition and affecting retention.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using premixed solvents, ensure they are thoroughly degassed.
-
-
Temperature Fluctuations:
Frequently Asked Questions (FAQs)
Q1: What is the best all-around column for TAG isomer separation?
There is no single "best" column, as the optimal choice depends on the specific isomers you are trying to separate.
-
For general profiling based on chain length and unsaturation, a high-quality C18 (ODS) column is a good starting point.[3][11]
-
For separating regioisomers , polymeric ODS columns have demonstrated superior performance.[12][13]
-
If your primary goal is to separate isomers based on the number and type of double bonds, a silver-ion (Ag+) column is the most powerful tool.[10][16]
-
For the separation of enantiomers , a chiral stationary phase is required.[18][19][21]
Q2: How do I choose the right detector for TAG analysis?
Since TAGs lack a strong chromophore, UV detection at low wavelengths is not ideal for quantification.[3]
-
Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD) are universal detectors that are well-suited for TAG analysis as their response is independent of the optical properties of the analytes.[22][23]
-
Refractive Index (RI) detection can also be used, but it is sensitive to temperature and pressure fluctuations and is best suited for isocratic separations.[3]
-
Mass Spectrometry (MS) is an invaluable tool for both detection and identification of TAG molecular species.[3] Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common interfaces.[3][15][16]
Q3: Can I use supercritical fluid chromatography (SFC) for TAG isomer separation?
Yes, SFC is emerging as a powerful technique for TAG isomer analysis. It offers high efficiency and speed, often leading to shorter analysis times compared to HPLC.[1][2][24] SFC, particularly when coupled with chiral stationary phases, has been successfully used for the separation of both regioisomers and enantiomers.[1][2][18][19][24]
SFC Workflow for Chiral TAG Isomer Separation
A general workflow for separating TAG isomers using SFC.
Q4: What is the Equivalent Carbon Number (ECN) and how does it relate to retention in RP-HPLC?
The Equivalent Carbon Number (ECN) is a concept used to predict the elution order of TAGs in non-aqueous reversed-phase HPLC (NARP-LC). It is calculated as:
ECN = CN - 2 * DB
where CN is the total number of carbon atoms in the fatty acyl chains and DB is the total number of double bonds.[16] Generally, TAGs with a higher ECN are more hydrophobic and have longer retention times.[16] However, this is a simplified rule, and the exact retention can be influenced by the position of the double bonds and the overall shape of the molecule.[3]
References
- 1. Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. shimadzu.com [shimadzu.com]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of column temperature on triacylglycerol regioisomers separation in silver ion liquid chromatography using heptane-based mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Impact of column temperature on triacylglycerol regioisomers separation in silver ion liquid chromatography using heptane-based mobile phases. | Read by QxMD [read.qxmd.com]
- 10. aocs.org [aocs.org]
- 11. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. HPLC separation of triacylglycerol positional isomers on a polymeric ODS column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column | Semantic Scholar [semanticscholar.org]
- 15. Analysis of triacylglycerols by silver-ion high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. aocs.org [aocs.org]
- 18. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. triglyceride by HPLC - Chromatography Forum [chromforum.org]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. researchgate.net [researchgate.net]
Navigating the Complex Landscape of Unsaturated Lipid Analysis: A Technical Support Guide
Welcome to the Technical Support Center for Mass Spectrometry of Unsaturated Lipids. As a Senior Application Scientist, I understand the intricate challenges researchers, scientists, and drug development professionals face when analyzing these vital, yet structurally elusive, molecules. This guide is designed to be a comprehensive resource, providing in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.
The structural diversity of unsaturated lipids, particularly the position of carbon-carbon double bonds (C=C), plays a critical role in their biological function.[1][2][3] However, conventional mass spectrometry often falls short in providing this detailed structural information.[1][2][3][4] This guide will equip you with the knowledge to overcome these hurdles and achieve confident, unambiguous lipid characterization.
Frequently Asked Questions (FAQs)
This section addresses common questions and fundamental challenges in the mass spectrometric analysis of unsaturated lipids.
Q1: Why is it so difficult to determine the exact location of C=C double bonds in unsaturated lipids using standard mass spectrometry techniques?
A1: Standard collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) typically provides insufficient energy to cleave the robust C=C bonds within the fatty acyl chains of lipids.[5] Instead, fragmentation often occurs at more labile bonds, such as those in the lipid headgroup or ester linkages. This results in product ion spectra that reveal the lipid class and fatty acyl composition (total number of carbons and double bonds) but not the specific location of the unsaturation.[4] This limitation makes it impossible to distinguish between positional isomers, which can have vastly different biological roles.[6]
Q2: I'm observing poor ionization efficiency for my unsaturated fatty acids. What are the potential causes and how can I improve it?
A2: Poor ionization efficiency of free fatty acids is a common issue, particularly with electrospray ionization (ESI).[7] Several factors contribute to this:
-
Suppression in Acidic Mobile Phases: While acidic mobile phases are often optimal for reversed-phase liquid chromatography (LC) separation of fatty acids, they suppress the deprotonation required for efficient negative-ion mode ESI.[4]
-
Inherent Molecular Properties: The charge on the carboxylate anion can be delocalized, and the long hydrophobic tail can hinder efficient desolvation and ionization.[4]
-
Undesirable Fragmentation: Even when ionized, deprotonated fatty acid anions can undergo undesirable fragmentation upon collisional activation, leading to neutral losses of water and carbon dioxide rather than structurally informative fragments.[4]
To enhance ionization, consider the following strategies:
-
Charge Manipulation: Derivatization to introduce a permanently charged or more easily ionizable group can significantly improve sensitivity.[4][7]
-
Adduct Formation: Utilizing alkali metal adduction (e.g., [M+Li]+, [M+Na]+) in positive-ion mode can improve ionization and, in some cases, provide more informative fragmentation.[4]
-
Optimization of ESI Source Parameters: Fine-tuning parameters like spray voltage, capillary temperature, and nebulizing gas flow can have a substantial impact on ionization efficiency.
Q3: What is "charge-remote fragmentation" and how can it be used for lipid analysis?
A3: Charge-remote fragmentation (CRF) is a process where fragmentation occurs at a site within a molecule that is distant from the location of the charge.[8][9] In the context of lipid analysis, this technique is particularly useful for elucidating the structure of long aliphatic chains.[8][9] By derivatizing a fatty acid with a charge-carrying reagent, the charge becomes fixed at one end of the molecule.[8][9] Upon collisional activation, the fragmentation occurs along the hydrocarbon chain, yielding a series of product ions that can reveal the positions of double bonds and other modifications.[8][9] This method can be effective for both saturated and unsaturated fatty acids.[8][9]
Troubleshooting Guides
This section provides step-by-step guidance for overcoming specific experimental challenges.
Issue 1: Inability to Differentiate C=C Positional Isomers in Tandem MS Data
If your MS/MS spectra are not providing the necessary information to locate the double bonds in your unsaturated lipids, you need to employ a strategy that specifically targets the C=C bonds.
Caption: Strategies for C=C bond localization in unsaturated lipids.
Chemical derivatization modifies the C=C bond, making it susceptible to cleavage during CID and producing diagnostic fragment ions.
-
Paternò-Büchi (PB) Reaction: This photochemical reaction involves a [2+2] cycloaddition of a carbonyl compound (like acetone or benzophenone) to the C=C bond, forming an oxetane ring.[6][10][11] Fragmentation of this ring in the mass spectrometer yields ions that are indicative of the original double bond position.[6][11] Recent advancements using visible light and improved reagents have increased the reaction yield.[10]
Experimental Protocol: Paternò-Büchi (PB) Derivatization
-
Reagent Preparation: Prepare a solution of the PB reagent (e.g., acetone, phenylglyoxalate) in a suitable solvent.[10][11]
-
Sample Mixture: Mix your lipid extract with the PB reagent solution.
-
Photochemical Reaction: Irradiate the mixture with UV or visible light for a specified duration.[10][11] The wavelength and time will depend on the specific reagent and lipid concentration.
-
MS Analysis: Introduce the derivatized sample into the mass spectrometer and perform MS/MS on the derivatized lipid ions (which will have a mass shift corresponding to the addition of the PB reagent).[11]
-
-
Epoxidation: This reaction converts the C=C bond into an epoxide ring using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[1][2][3] The epoxide ring is readily cleaved during CID, generating a pair of fragment ions that reveal the location of the original double bond.[1][2][3] This method is rapid and highly specific.[1][2][3]
Experimental Protocol: m-CPBA Epoxidation
-
Reagent Solution: Prepare a fresh solution of m-CPBA in a compatible organic solvent.
-
Reaction: Add the m-CPBA solution to your lipid sample and incubate for a short period (often just a few minutes).[1][2]
-
Quenching (Optional): The reaction can be quenched if necessary, though it often proceeds to completion quickly.
-
MS Analysis: Directly analyze the reaction mixture by MS and perform MS/MS on the epoxidized lipid ions (mass shift of +16 Da per double bond).[1][2]
-
These techniques introduce a reactive gas into the mass spectrometer to interact with the trapped lipid ions.
-
Ozone-Induced Dissociation (OzID): In this method, mass-selected lipid ions react with ozone gas inside the mass spectrometer.[12] The ozone specifically cleaves the C=C bonds, producing two characteristic fragment ions for each double bond, allowing for unambiguous localization.[12] OzID is applicable to a wide range of lipid classes.[12]
-
Ultraviolet Photodissociation (UVPD): This technique uses high-energy UV photons to induce fragmentation. While not always efficient for underivatized lipids, it can be a powerful tool, especially when combined with derivatization strategies that introduce a chromophore to the C=C bond.[13]
| Technique | Principle | Advantages | Disadvantages |
| Paternò-Büchi (PB) Reaction | Photochemical [2+2] cycloaddition | Widely applicable, compatible with various MS platforms.[11] | Reaction yields can be moderate, potential for side reactions.[10] |
| Epoxidation (m-CPBA) | Oxidation of C=C to an epoxide | Fast, high specificity, minimal byproducts.[1][2] | Requires handling of an oxidizing agent. |
| Ozone-Induced Dissociation (OzID) | Gas-phase reaction with ozone | Highly specific for C=C bonds, no prior derivatization needed.[12] | Requires specialized instrumentation, reaction times can impact duty cycle.[14] |
Issue 2: Poor Sensitivity and Signal-to-Noise in Complex Biological Samples
Low abundance and ion suppression from the sample matrix are significant hurdles in lipidomics.
Caption: A workflow for improving sensitivity in lipid analysis.
Effective removal of interfering matrix components is the first line of defense against ion suppression.
-
Liquid-Liquid Extraction (LLE):
-
Folch/Bligh & Dyer Methods: These classic methods use a chloroform/methanol/water solvent system to partition lipids into the organic phase.[15]
-
Methyl-tert-butyl ether (MTBE) Method: A safer and often more efficient alternative where lipids are extracted into the upper MTBE layer, simplifying sample handling.[15]
-
-
Solid-Phase Extraction (SPE): SPE can provide more selective enrichment of specific lipid classes compared to LLE, further reducing matrix complexity.
Coupling LC to your mass spectrometer separates lipids over time, reducing the number of co-eluting species entering the ion source simultaneously, thereby minimizing ion suppression.[16]
In addition to aiding structural elucidation, derivatization can be used to improve ionization efficiency.[7] Attaching a group with a permanent positive or negative charge can dramatically increase the signal intensity for certain lipid classes.[4]
-
Ion Source Tuning: Systematically optimize ESI parameters (e.g., spray voltage, gas flows, temperatures) for your specific lipid class and mobile phase composition.
-
Targeted Analysis: If you are looking for specific unsaturated lipids, using targeted scan modes like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) can significantly improve sensitivity and selectivity compared to full-scan acquisitions.
By systematically addressing these common challenges with the appropriate experimental strategies, you can significantly enhance the quality and depth of your unsaturated lipid analysis. This guide provides a foundation for troubleshooting and developing robust methods for this complex and rewarding area of research.
References
- 1. Identification of Double Bond Position Isomers in Unsaturated Lipids by m-CPBA Epoxidation and Mass Spectrometry Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Double Bond Position Isomers in Unsaturated Lipids by m-CPBA Epoxidation and Mass Spectrometry Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of lipid carbon–carbon double-bond isomerism via ion mobility-mass spectrometry (IMS-MS) combined with cuprous ion-induced fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining Mass Spectrometry with Paternò–Büchi Reaction to Determine Double-Bond Positions in Lipids at the Single-Cell Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visible-Light Paternò-Büchi Reaction for Lipidomic Profiling at Detailed Structure Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Ozone-induced dissociation: elucidation of double bond position within mass-selected lipid ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass Spectrometry Methodology in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for 1,3-Palmitolein-2-vaccenate
Introduction
Welcome to the technical support center for 1,3-Palmitolein-2-vaccenate, a specific triacylglycerol (TAG) of interest in various research and development fields. The precise selection of a solvent system is paramount for the successful extraction, purification, analysis, and formulation of this lipid. The physicochemical properties of 1,3-Palmitolein-2-vaccenate—a nonpolar molecule containing two monounsaturated C16:1 fatty acids (palmitoleic acid) and one monounsaturated C18:1 fatty acid (vaccenic acid)—dictate its solubility and stability. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to ensure the integrity and accuracy of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility characteristics of 1,3-Palmitolein-2-vaccenate?
Answer: As a triacylglycerol, 1,3-Palmitolein-2-vaccenate is a neutral, nonpolar lipid.[1] Its solubility is governed by the long hydrocarbon chains of its constituent fatty acids. It is highly soluble in nonpolar organic solvents such as hexane, cyclohexane, chloroform, and dichloromethane.[2] Conversely, it is practically insoluble in highly polar solvents like water. Its solubility in solvents of intermediate polarity, such as ethanol and acetone, is limited and temperature-dependent.[2][3]
Q2: I need to prepare a stock solution. What is the best starting solvent?
Answer: For preparing a stable, concentrated stock solution, chloroform or a mixture of chloroform:methanol (2:1, v/v) is highly recommended.[4][5][6] Chloroform is an excellent solvent for nonpolar lipids. The addition of a small amount of methanol can help to disrupt any potential molecular self-aggregation and ensure complete solubilization, especially if minor, more polar lipid contaminants are present. For applications where chlorinated solvents must be avoided, high-purity hexane or heptane are suitable alternatives. Always use high-purity, HPLC-grade solvents to avoid introducing contaminants that could interfere with downstream analysis.[7]
Q3: How can I prevent the degradation of 1,3-Palmitolein-2-vaccenate in solution?
Answer: The double bonds in the palmitolein and vaccenate moieties are susceptible to oxidation.[8] This is a primary cause of degradation, leading to the formation of hydroperoxides and secondary oxidation products that can compromise your sample's integrity.[8]
To mitigate this, follow these critical steps:
-
Use Peroxide-Free Solvents: Always use freshly opened bottles of high-purity solvents, particularly ethers and chloroform, which can form peroxides upon storage and exposure to light and air.[7]
-
Incorporate Antioxidants: Add a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) to your solvent at a concentration of 0.01-0.05%.[9][10]
-
Work Under an Inert Atmosphere: When preparing solutions or evaporating solvents, use an inert gas like nitrogen or argon to displace oxygen.
-
Store Properly: Store stock solutions in amber glass vials with PTFE-lined caps at -20°C or, for long-term storage, at -80°C.
Q4: I am extracting this TAG from a biological matrix. Which solvent system should I use?
Answer: For a total lipid extraction from a wet biological sample (e.g., tissues, cells), a biphasic solvent system is required to separate lipids from other cellular components like proteins and carbohydrates.[11] The most widely used and validated methods are:
-
Folch Method: This method uses a chloroform:methanol (2:1, v/v) mixture to homogenize the sample.[5][6][11] A subsequent wash with a salt solution (e.g., 0.9% NaCl) induces phase separation, with the lipids partitioning into the lower chloroform layer.[5][6]
-
Bligh-Dyer Method: A modification of the Folch method, this procedure is suitable for samples with high water content, such as fish muscle.[4][12][13] It uses a different initial ratio of chloroform:methanol:water to form a single phase during extraction, followed by the addition of more chloroform and water to induce phase separation.[12][14]
Both methods are highly effective for extracting neutral lipids like 1,3-Palmitolein-2-vaccenate.[7]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Scenario 1: Low Recovery After Solvent Extraction
Problem: You've performed a liquid-liquid extraction from a biological homogenate, but your yield of 1,3-Palmitolein-2-vaccenate is significantly lower than expected.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Emulsion Formation | Surfactant-like molecules (e.g., phospholipids, proteins) in the sample can stabilize the interface between the aqueous and organic layers, trapping your target lipid.[15] Solution: 1) Centrifuge the sample at a higher speed for a longer duration. 2) Add a small amount of saturated sodium chloride (brine) to the aqueous layer to increase its ionic strength, which helps to break the emulsion (salting out).[15] 3) Gently swirl instead of vigorously shaking the mixture during extraction.[15] |
| Incorrect Solvent Polarity | If the extraction solvent is too polar, the nonpolar TAG will not partition efficiently into the organic phase. If it's too nonpolar, it may not effectively penetrate the sample matrix to extract the lipids.[4] Solution: Ensure you are using a well-validated biphasic system like the Folch or Bligh-Dyer methods. The ratio of chloroform:methanol:water is critical for efficient partitioning.[6][12] |
| Incomplete Extraction | A single extraction may not be sufficient to recover all the lipid content.[4] Solution: After collecting the initial organic phase, re-extract the remaining aqueous phase and protein pellet with a fresh portion of the organic solvent (e.g., chloroform).[4] Combine the organic extracts to maximize recovery. |
Scenario 2: Poor Chromatographic Separation (HPLC)
Problem: You are analyzing your sample by High-Performance Liquid Chromatography (HPLC), but you are observing broad peaks, poor resolution, or unexpected retention times for 1,3-Palmitolein-2-vaccenate.
A. Reversed-Phase (RP-HPLC)
In RP-HPLC, separation is based on hydrophobicity.[16][17] TAGs are separated according to their equivalent carbon number (ECN), which is a function of the total number of carbons in the fatty acid chains minus twice the number of double bonds (ECN = CN - 2xDB).[18]
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Inappropriate Injection Solvent | Injecting the sample in a solvent that is much stronger (more nonpolar) than the initial mobile phase can cause severe peak distortion. Never use hexane as an injection solvent in RP-HPLC. [19] It will cause peak broadening or splitting.[19] Solution: Dissolve your sample in the initial mobile phase or a slightly stronger solvent. For many TAG analyses, a mixture of acetone and acetonitrile is a good starting point.[20] |
| Poor Mobile Phase Miscibility or Strength | TAGs have very low solubility in highly aqueous mobile phases. A typical C18 column requires a non-aqueous reversed-phase (NARP) system.[18] Solution: Use a binary gradient system. A common and effective combination is Acetonitrile (Solvent A) and a stronger, less polar solvent like Acetone , Isopropanol (IPA) , or Dichloromethane (Solvent B).[17][19][20] Start with a high percentage of A and gradient to a high percentage of B. |
| Column Temperature Fluctuation | Retention times for lipids are highly sensitive to temperature.[19] Inconsistent ambient temperatures can lead to poor reproducibility. Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 30-40°C). This also improves peak shape by reducing mobile phase viscosity and increasing analyte solubility. |
B. Normal-Phase (NP-HPLC)
In NP-HPLC, separation is based on polarity. For TAGs, this primarily means separation by the degree of unsaturation, as the double bonds are the most polar feature of the acyl chains.[21]
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Water Content in Mobile Phase | Silica columns are extremely sensitive to water, which acts as a very strong polar solvent and deactivates the stationary phase. This leads to drastic shifts in retention time and loss of resolution. Solution: Use extremely dry (anhydrous) solvents. A common mobile phase for TAG separation on silica is a mixture of a nonpolar solvent like Hexane with a small amount of a slightly more polar modifier like Acetonitrile , Methyl tert-butyl ether (MTBE) , or Isopropanol .[21][22] |
| Sample Overload | Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks. Solution: Reduce the injection volume or dilute the sample. |
Key Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution
-
Accurately weigh 10 mg of 1,3-Palmitolein-2-vaccenate into a 2 mL amber glass vial.
-
Add 1 mL of HPLC-grade chloroform containing 0.01% BHT.
-
Vortex gently for 30 seconds or until the solid is completely dissolved.
-
Flush the vial headspace with dry nitrogen gas before capping tightly with a PTFE-lined cap.
-
Store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Recommended Starting Conditions for RP-HPLC Analysis
-
Column: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Acetone
-
Gradient: 70% A to 30% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
Protocol 3: Recommended Starting Conditions for NP-HPLC Analysis
-
Column: Silica, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Hexane (anhydrous)
-
Mobile Phase B: Acetonitrile (anhydrous)
-
Gradient: 99.5% A to 95% A over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: ELSD or CAD
Visualizations and Data
Solvent Properties Table
For your convenience, here is a table of common solvents used in lipid analysis, ordered by increasing polarity.
| Solvent | Polarity Index (P')[23] | Boiling Point (°C) | Key Application Notes |
| n-Hexane | 0.1 | 69 | Excellent for dissolving TAGs; NP-HPLC mobile phase. |
| Cyclohexane | 0.2 | 81 | Similar to hexane; NP-HPLC mobile phase. |
| Toluene | 2.4 | 111 | Good solvent, but high boiling point can make removal difficult. |
| Dichloromethane | 3.1 | 40 | Good solvent for extraction; can be used as RP-HPLC modifier. |
| Chloroform | 4.1 | 61 | Excellent solvent for all lipids; primary choice for extraction.[7] |
| Acetone | 5.1 | 56 | Common modifier in RP-HPLC for TAGs.[20] Limited solubility for TAGs when pure. |
| Acetonitrile | 5.8 | 82 | Primary weak solvent in RP-HPLC for TAGs.[19] |
| Isopropanol | 3.9 | 82 | Modifier for both RP- and NP-HPLC. |
| Methanol | 5.1 | 65 | Used with chloroform for extractions; TAGs are poorly soluble in pure methanol. |
| Water | 10.2 | 100 | Insoluble. Used to create biphasic systems for extraction. |
Diagrams
Caption: Decision workflow for solvent system selection.
Caption: Oxidative degradation pathway and prevention.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. DSpace [dr.lib.iastate.edu]
- 4. aquaculture.ugent.be [aquaculture.ugent.be]
- 5. Lipid extraction by folch method | PPTX [slideshare.net]
- 6. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.seafdec.org [repository.seafdec.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 12. scribd.com [scribd.com]
- 13. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 14. tabaslab.com [tabaslab.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 17. youngin.com [youngin.com]
- 18. mdpi.com [mdpi.com]
- 19. aocs.org [aocs.org]
- 20. lib3.dss.go.th [lib3.dss.go.th]
- 21. Normal-phase high-performance liquid chromatography of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Polarity Index [macro.lsu.edu]
Navigating Peak Tailing in TG(16:1/18:1/16:1) Chromatography: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for troubleshooting chromatographic issues related to triglyceride analysis. This guide, designed by senior application scientists, provides in-depth, experience-driven insights to diagnose and resolve peak tailing, specifically focusing on the analysis of triglycerides such as TG(16:1/18:1/16:1). Our goal is to move beyond simple checklists and provide a causal understanding of the challenges you may encounter.
Understanding the "Why": The Root Causes of Peak Tailing in Triglyceride Analysis
Peak tailing in High-Performance Liquid Chromatography (HPLC) is a common frustration that can compromise the accuracy and resolution of your results.[1] For triglycerides like TG(16:1/18:1/16:1), which are large, non-polar molecules, peak tailing often stems from a combination of factors related to secondary interactions with the stationary phase, issues with the mobile phase, or problems within the HPLC system itself. The primary cause of peak tailing is often the presence of more than one mechanism of analyte retention.[2]
In reversed-phase chromatography, the ideal separation is based on hydrophobic interactions. However, residual silanol groups on the silica-based stationary phase can introduce unwanted polar interactions, leading to peak tailing, especially for compounds with any polar moieties.[2] Furthermore, issues like column overload, where too much sample is injected, can saturate the stationary phase and cause peak distortion.[3][4]
Systematic Troubleshooting Workflow
A logical and systematic approach is crucial to efficiently identify and resolve the source of peak tailing. The following workflow is designed to guide you from the most common and easily solvable issues to more complex problems.
Caption: A systematic workflow for troubleshooting peak tailing.
Frequently Asked Questions (FAQs) & In-Depth Solutions
Here we address specific questions you might have when encountering peak tailing with TG(16:1/18:1/16:1).
Q1: My TG(16:1/18:1/16:1) peak is tailing, even with a new column. What's the first thing I should check?
A1: Scrutinize your mobile phase and system suitability.
Even with a pristine column, the mobile phase is a frequent culprit.
-
Mobile Phase Preparation: Inconsistent mobile phase composition can lead to variable retention and peak shape. Ensure your solvents are of high purity and accurately measured. For reversed-phase separation of triglycerides, a mobile phase of acetonitrile and acetone is commonly used.[5]
-
Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector, causing pressure fluctuations and baseline noise, which can manifest as peak distortion.[6] Always degas your mobile phase before use.
-
pH of the Mobile Phase: While triglycerides are neutral, the pH of the mobile phase can influence the ionization state of residual silanol groups on the stationary phase. Operating at a lower pH can suppress the ionization of these silanols, minimizing secondary interactions.[2]
-
System Suitability: Before running your samples, always perform a system suitability test with a known standard. This will help you determine if the issue is with your system or the sample itself.[7]
Q2: I've confirmed my mobile phase is correct, but the tailing persists. What's the next step?
A2: Evaluate the health of your column and consider a guard column.
The column is the heart of your separation, and its condition is paramount.
-
Column Contamination: Over time, sample matrix components can accumulate on the column frit or the stationary phase, leading to peak tailing and increased backpressure.[3][4] If you suspect contamination, a thorough column flush is necessary.
-
Use of a Guard Column: A guard column is an inexpensive way to protect your analytical column from contaminants and extend its lifespan.[8][9] If you are not already using one, it is highly recommended, especially when working with complex samples.
-
Column Voids: A void at the head of the column can cause band broadening and peak tailing. This can sometimes be rectified by reversing the column and flushing it.[2] However, always check the manufacturer's instructions before reversing a column.
Q3: Could my injection technique or sample preparation be causing the peak tailing?
A3: Yes, injection parameters and sample solvent can significantly impact peak shape.
-
Sample Overload: Injecting too much sample can lead to mass overload, where the stationary phase becomes saturated, resulting in broadened and tailing peaks.[3][4] Try reducing the injection volume or diluting your sample to see if the peak shape improves.
-
Injection Solvent: The solvent in which your sample is dissolved should be as weak as or weaker than the mobile phase.[10] Injecting a sample in a strong solvent can cause the analyte to spread out on the column before the separation begins, leading to band broadening. For triglycerides, dichloromethane has been shown to be a suitable injection solvent when using an acetonitrile/acetone mobile phase.[5]
Q4: I've addressed the common issues, but I'm still seeing some tailing. What are the more subtle causes?
A4: Consider extra-column band broadening and system-level issues.
Extra-column band broadening refers to any peak broadening that occurs outside of the column itself.[11] This can be a significant factor, especially with high-efficiency columns.
-
Tubing and Fittings: The length and diameter of the tubing connecting the injector, column, and detector contribute to extra-column volume.[11][12] Use the shortest possible length of narrow-bore tubing to minimize this effect. Ensure all fittings are properly tightened to avoid dead volume.
-
Detector Cell Volume: The volume of the detector flow cell can also contribute to band broadening.[12] For high-resolution separations, a detector with a smaller cell volume is preferable.
-
System Maintenance: Regular maintenance of your HPLC system is crucial. Worn pump seals, faulty check valves, or a dirty injector can all contribute to poor peak shape.[6][13]
Experimental Protocols
Protocol 1: General Column Flushing Procedure for Reversed-Phase Columns
This protocol is a general guideline for cleaning a C18 column used for triglyceride analysis. Always consult your column manufacturer's specific recommendations.
-
Disconnect the column from the detector.
-
Flush with Mobile Phase (without buffer): Run the mobile phase used in your analysis (e.g., acetonitrile/acetone) for at least 10-15 column volumes to remove residual sample.[14]
-
Flush with Isopropanol: Flush the column with 100% isopropanol for at least 10 column volumes. Isopropanol is a good solvent for removing strongly retained non-polar compounds.
-
Flush with Mobile Phase: Re-equilibrate the column with your mobile phase until a stable baseline is achieved.
-
Reconnect the detector and perform a system suitability test.
Protocol 2: Preparing a Degassed Mobile Phase
-
Solvent Preparation: Precisely measure the required volumes of high-purity solvents (e.g., HPLC-grade acetonitrile and acetone).
-
Mixing: Combine the solvents in a clean, appropriate container.
-
Degassing: Use one of the following methods:
-
Sonication: Place the mobile phase container in an ultrasonic bath for 10-15 minutes.
-
Vacuum Filtration: Filter the mobile phase through a 0.45 µm filter under vacuum. This both filters and degasses the solvent.[7]
-
Helium Sparging: Bubble helium gas through the mobile phase for several minutes.
-
Data Presentation
Table 1: Common Causes of Peak Tailing and Their Solutions
| Cause | Symptoms | Solution |
| Mobile Phase Issues | Inconsistent retention times, distorted peaks for all analytes. | Remake mobile phase, ensure proper degassing.[3][6] |
| Column Contamination | Gradual increase in backpressure, peak tailing for all analytes. | Flush the column according to the manufacturer's instructions; use a guard column.[3][4][8] |
| Column Overload | Peak tailing that worsens with increasing sample concentration. | Reduce injection volume or dilute the sample.[3][4] |
| Inappropriate Sample Solvent | Broad or split peaks, especially for early eluting compounds. | Dissolve the sample in a solvent weaker than or equal to the mobile phase.[10] |
| Extra-Column Effects | Tailing is more pronounced for early eluting peaks. | Minimize tubing length and diameter; check all fittings for dead volume.[11][12] |
| Secondary Interactions | Tailing is more severe for specific analytes (less common for triglycerides). | Adjust mobile phase pH (if applicable); use a column with better end-capping.[2] |
References
- 1. waters.com [waters.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Blogs | Restek [discover.restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. mastelf.com [mastelf.com]
- 7. HPLC Maintenance Guide: Checklist, Tips & Spare Parts [timberlineinstruments.com]
- 8. HPLC Services: The Basics of Good Maintenance [theoverbrookgroup.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. aocs.org [aocs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. post column band broadening - Chromatography Forum [chromforum.org]
- 13. laafon.com [laafon.com]
- 14. labtech.tn [labtech.tn]
Technical Support Center: Enhancing Ionization Efficiency of 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol (POO) and Other Triacylglycerols in MS
Welcome to the technical support guide for the mass spectrometric analysis of 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol (POO), a representative triacylglycerol (TAG). This document is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving robust and reproducible ionization for non-polar lipid molecules. Here, we will dissect the common issues and provide field-proven solutions to enhance your analytical outcomes.
Section 1: Understanding the Core Challenge: The Physicochemical Nature of POO
Triacylglycerols like POO are neutral, non-polar lipids.[1] Their lack of easily ionizable functional groups makes them notoriously difficult to analyze by techniques like electrospray ionization (ESI), which rely on the formation of charged ions in solution.[1][2] The primary challenge is to impart a charge onto the neutral molecule efficiently and stably, a process that is highly dependent on the experimental conditions.
This compound is a specific TAG containing two palmitoleic acid (16:1) chains and one cis-vaccenic acid (18:1) chain.[3][4] Its high molecular weight and lack of polarity mean that direct protonation ([M+H]⁺) is often inefficient. Therefore, successful analysis hinges on promoting the formation of adduct ions.
Part 1: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the MS analysis of POO and similar TAGs.
Q1: I am seeing a very low signal, or no signal at all, for my POO standard. What is the primary cause?
A1: Inefficient Ionization. A complete loss of signal is a frequent problem and typically points to a fundamental issue in the ionization process.[5] For a neutral lipid like POO, the most probable cause is the failure to form stable adduct ions.
Causality: Unlike polar molecules, TAGs do not readily accept a proton. Their ionization in ESI-MS is almost entirely dependent on the formation of adducts with cations present in the mobile phase, such as ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺).[1][6][7] If your solvent system is extremely clean and lacks a source of these cations, the ionization efficiency will be near zero.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low signal intensity.
Q2: My signal is highly variable and not reproducible. What are the likely causes?
A2: Signal instability often stems from inconsistent adduct formation or competition between different adducts.
Causality: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are ubiquitously formed due to trace levels of these salts in glassware, solvents, and samples.[6] While they produce a signal, their concentration is uncontrolled, leading to fluctuating ion abundance. Furthermore, if both sodium and ammonium ions are present, they will compete, splitting the analyte signal between [M+Na]⁺ and [M+NH₄]⁺ ions and potentially causing suppression effects.
Solutions:
-
Dominate with a Single Adduct: To ensure reproducibility, intentionally add a specific salt at a concentration high enough (e.g., 5-10 mM ammonium formate) to make its corresponding adduct the predominant species.[6] This swamps out the effect of trace contaminants.
-
Optimize Mobile Phase: Ensure your lipid is fully solubilized. TAGs require non-aqueous or high-organic-content mobile phases. Precipitation in the source will cause erratic signal behavior.
-
Check for Contamination: Contaminants in the sample can suppress the ionization of your target analyte.[8] Ensure proper sample cleanup.
Q3: I see multiple peaks in my full scan spectrum for a single standard. Is this expected?
A3: Yes, this is common and expected. These peaks typically represent the same neutral molecule forming adducts with different cations.
Causality: As mentioned, a single TAG molecule (M) can simultaneously form multiple adducts in the ion source. You will often see:
-
Ammonium adduct: [M+NH₄]⁺
-
Sodium adduct: [M+Na]⁺
-
Potassium adduct: [M+K]⁺
The presence of these different species splits the total ion current for your analyte, which can reduce the signal intensity of the desired adduct and complicate quantification.
Caption: Formation of multiple adduct ions from a single neutral molecule.
Q4: Which ionization source is better for POO: ESI or APCI?
A4: Both ESI and APCI can be used effectively, but they offer complementary information and excel in different scenarios.[9]
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Primary Ion | Forms adduct ions like [M+NH₄]⁺ or [M+Na]⁺.[9] | Often forms a protonated molecule [M+H]⁺ and characteristic diacylglycerol-like fragment ions [DAG]⁺.[9][10] |
| Sensitivity | Highly sensitive for adducts, especially for saturated TAGs that give poor [M+H]⁺ signals in APCI.[9] | Very efficient for non-polar species and compatible with non-aqueous mobile phases.[11] |
| Fragmentation | "Soft" ionization; typically requires MS/MS (CID) to induce fragmentation.[2] | In-source fragmentation is common, providing structural clues (fatty acid losses) even in a full scan.[11] |
| Best For... | Generating a stable molecular ion for quantification and subsequent MS/MS experiments.[9] | Structural elucidation and analyzing regioisomers based on the preferential loss of fatty acids at sn-1/3 positions.[10] |
Expert Recommendation: For robust quantification, ESI with a controlled adduct-forming mobile phase is generally preferred due to the formation of a stable and abundant molecular ion adduct.[9] For structural characterization, APCI can provide valuable fragment information without needing MS/MS.
Part 2: Experimental Protocols & Data
This section provides actionable protocols and data to guide your experimental setup.
Protocol 1: Sample & Mobile Phase Preparation for Enhanced [M+NH₄]⁺ Adduct Formation
This protocol is designed to maximize the formation of ammonium adducts, which are excellent for quantification and fragmentation analysis.[12]
1. Stock Solution Preparation: a. Accurately weigh your POO standard. b. Dissolve in a suitable organic solvent. A mixture of Chloroform:Methanol (2:1, v/v) or Isopropanol is recommended. c. Prepare serial dilutions to create a calibration curve.
2. Mobile Phase Preparation (Non-Aqueous Reversed-Phase LC): a. Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM Ammonium Formate. b. Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate. c. Rationale: Ammonium formate provides a constant and abundant source of NH₄⁺ ions to drive the formation of [M+NH₄]⁺ adducts.[6] The non-aqueous system ensures solubility for the non-polar TAG.
3. Direct Infusion Solvent: a. For direct infusion experiments, dissolve the lipid extract in Isopropanol:Methanol:Chloroform (4:2:1, v/v/v) containing 5-10 mM Ammonium Acetate. b. Rationale: This solvent system is highly compatible with ESI and the added salt ensures efficient ionization.
Protocol 2: General ESI-MS Method for POO Analysis
This method provides a starting point for instrument parameters. Optimization will be required for your specific mass spectrometer.
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Ionization Mode | Positive Ion ESI | Adduct formation occurs in positive mode. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimize for stable spray and maximum ion current. |
| Desolvation Temp. | 350 - 500 °C | Must be high enough to desolvate the non-polar solvents but not so high as to cause thermal degradation. |
| Desolvation Gas Flow | 600 - 1000 L/Hr | Assists in solvent evaporation; higher flows needed for high organic content mobile phases. |
| Cone/Nozzle Voltage | 30 - 70 V | A critical parameter. Higher voltages can cause in-source fragmentation. Start low (~30V) for intact adducts, increase to see fragments.[2] |
| Collision Energy (MS/MS) | 20 - 40 eV | Empirically determine for optimal fragmentation. The loss of fatty acids as neutral carboxylic acids is the expected primary fragmentation pathway for [M+NH₄]⁺ adducts.[1] |
The Power of Lithium Adducts for Structural Detail
For advanced structural characterization, including identifying fatty acid positions on the glycerol backbone, using lithium adducts ([M+Li]⁺) is a powerful strategy.[13][14]
-
How to Form: Add 1-5 mM Lithium Acetate or Lithium Chloride to your infusion solvent or mobile phase.[8][15]
-
Why it Works: The bond strength of adducts follows the order Li⁺ > Na⁺ > K⁺ > NH₄⁺.[16] The stronger Li⁺ adduct produces more structurally informative and reproducible fragmentation patterns upon collision-induced dissociation (CID).[13][17] MS/MS spectra of [M+Li]⁺ ions can reveal the specific fatty acid at the sn-2 position.[13]
References
- 1. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Profiling of Major Neutral Lipid Classes in Human Meibum by Direct Infusion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | ProkaGENOMICS [prokagenomics.org]
- 4. caymanchem.com [caymanchem.com]
- 5. biotage.com [biotage.com]
- 6. escholarship.org [escholarship.org]
- 7. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aocs.org [aocs.org]
- 10. Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structural characterization of triacylglycerols as lithiated adducts by electrospray ionization mass spectrometry using low-energy collisionally activated dissociation on a triple stage quadrupole instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aocs.org [aocs.org]
- 17. Electrospray ionization multiple-stage linear ion-trap mass spectrometry for structural elucidation of triacylglycerols: assignment of fatty acyl groups on the glycerol backbone and location of double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Extraction of 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol (POO)
Welcome to the technical support resource for the extraction of 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol (POO). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of POO extraction, minimize sample loss, and ensure the integrity of the final lipid extract. Here, we combine established methodologies with field-proven insights to create a self-validating system for your experimental success.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental hurdles in a direct question-and-answer format, providing not just solutions but the scientific rationale behind them.
Problem 1: Consistently Low or Variable POO Yield
Question: My final extracted lipid weight is much lower than expected, or varies significantly between replicates. What are the likely causes and how can I fix this?
Answer: Low and inconsistent yields are among the most common challenges in lipid extraction. The root cause often lies in one of three areas: incomplete sample preparation, suboptimal solvent interaction, or mechanical loss during phase separation.
Core Causes & Recommended Actions:
-
Incomplete Tissue Homogenization: POO is sequestered within cellular structures and lipid droplets[1]. If the tissue or cell matrix is not thoroughly disrupted, the extraction solvent cannot efficiently penetrate and solubilize the target lipid.
-
Solution: For solid tissues, grinding the sample to a fine powder in liquid nitrogen with a mortar and pestle before solvent addition is highly effective[2]. For all sample types, employ high-energy homogenization methods such as rotor-stators or bead-based homogenization in the initial extraction solvent to ensure complete cell lysis[3][4].
-
-
Insufficient Solvent Volume: For high-fat samples, the solvent can become saturated, preventing further lipid extraction. The classic Folch method recommends a 20:1 solvent-to-tissue volume ratio (e.g., 20 mL of solvent for 1 g of tissue) to prevent this[4][5][6].
-
Poor Phase Separation: The formation of a single-phase system or an emulsion during the wash step prevents the clean separation of the lipid-containing organic phase from the aqueous phase, leading to significant sample loss.
-
Solution: Ensure the final ratio of chloroform:methanol:water is correct to induce phase separation (approx. 8:4:3 v/v/v for the Folch method)[3]. Adding a salt solution (e.g., 0.9% NaCl) instead of pure water helps to break emulsions and promotes a sharper, cleaner interface between the layers[4][5][8]. Centrifugation is critical to compact the precipitated protein interface and cleanly separate the two phases[4][6][9].
-
Problem 2: Suspected Sample Degradation (Oxidation or Lipolysis)
Question: I am concerned that my extracted POO is being degraded during the procedure. How can I identify and, more importantly, prevent this?
Answer: POO is susceptible to two primary forms of degradation during extraction: oxidation of the unsaturated oleoyl chain and enzymatic hydrolysis (lipolysis) of the ester bonds. Both processes can be effectively minimized with careful technique and specific additives.
A. Preventing Oxidation:
The single double bond in the oleoyl chain at the sn-2 position is a prime target for oxidation by reactive oxygen species[10][11].
-
Preventative Measure 1: Use of Antioxidants. The addition of a synthetic antioxidant to your extraction solvent is a simple and highly effective strategy.
-
Preventative Measure 2: Minimize Oxygen Exposure.
B. Preventing Lipolysis:
Endogenous lipases present in the sample can become activated upon cell lysis and begin to hydrolyze triacylglycerols into diacylglycerols and free fatty acids[2].
-
Preventative Measure 1: Maintain Low Temperatures. Lipase activity is significantly reduced at low temperatures.
-
Recommendation: Perform all initial sample handling and homogenization steps on ice[2]. Using pre-chilled solvents can also help to rapidly lower the temperature of the sample and quench enzymatic activity.
-
-
Preventative Measure 2: Rapid Enzyme Deactivation. The organic solvents used in the extraction are crucial for denaturing and deactivating enzymes.
-
Recommendation: Immediately homogenize the sample in the chloroform:methanol mixture. The methanol component is particularly effective at disrupting protein structures and denaturing lipases[2]. Avoid letting the fresh or thawed tissue sit at room temperature before extraction begins.
-
-
Preventative Measure 3: Use of Lipase Inhibitors (Advanced). For particularly sensitive applications, specific lipase inhibitors can be used, although this is not standard for most extraction protocols[13][14][15].
II. Frequently Asked Questions (FAQs)
Q1: Which is better for POO extraction: the Folch or Bligh & Dyer method?
Both methods are considered "gold standards" and utilize a chloroform:methanol:water solvent system to achieve a phase separation, isolating lipids in the chloroform layer[16]. The primary difference lies in the solvent-to-sample ratios and the order of solvent addition[7][8].
| Feature | Folch Method | Bligh & Dyer Method | Recommendation for POO |
| Solvent:Sample Ratio | High (typically 20:1) | Low (typically 3:1) | For tissues with >2% lipid content, the Folch method provides a more exhaustive extraction and is recommended to avoid underestimation of yield[8]. |
| Procedure | Homogenize in 2:1 CHCl₃:MeOH, then wash with saline to induce phase separation. | Homogenize in 1:2 CHCl₃:MeOH, then add more CHCl₃ and water to induce phase separation. | The Folch method is often considered more robust for solid tissues due to the larger solvent volume used during initial homogenization[5][7]. |
| Primary Application | Solid tissues, high-lipid samples. | Aqueous samples, cell suspensions, low-lipid tissues[8]. | For most tissue-based POO extractions, the Folch method is the preferred choice for ensuring quantitative recovery. |
Q2: Can I use a different solvent system to extract POO?
Yes, while chloroform:methanol is standard, other systems can be used. POO is a nonpolar neutral lipid. Its solubility has been noted as "slightly soluble" in chloroform and ethanol[17]. Therefore, solvent systems that effectively solubilize neutral lipids are required. A hexane:isopropanol mixture is a common, less toxic alternative to chloroform-based systems, though it may be less effective at disrupting lipid-protein interactions. For targeted purification of triacylglycerols away from phospholipids, Solid-Phase Extraction (SPE) is an excellent alternative to traditional liquid-liquid extraction[18][19][20][21].
Q3: What is the purpose of the salt wash in the Folch method?
The wash step, typically with 0.9% NaCl or 0.88% KCl, is crucial for removing non-lipid contaminants from the extract[4][5]. These contaminants, such as sugars, amino acids, and salts, are highly polar and will partition into the upper aqueous (methanol/water) phase. Using a salt solution rather than pure water enhances this partitioning and helps to create a sharper, more defined separation between the aqueous and organic layers, which is critical for preventing the loss of lipid material during the aspiration of the upper phase[3][8].
Q4: How should I properly store my final POO extract?
Lipid stability during storage is critical. The final, dried lipid extract should be immediately reconstituted in a small amount of a suitable solvent (e.g., chloroform or hexane), overlaid with nitrogen or argon gas to create an inert atmosphere, tightly sealed with a PTFE-lined cap, and stored at -20°C or, for long-term storage, at -80°C[3]. This minimizes exposure to oxygen and prevents degradation.
III. Optimized Protocols & Workflows
Protocol 1: Modified Folch Method for POO Extraction from Tissue
This protocol is optimized for the quantitative recovery of POO from solid biological samples.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% (w/v) NaCl solution in deionized water
-
Butylated Hydroxytoluene (BHT)
-
Tissue sample (e.g., liver, adipose)
-
Mortar and pestle, pre-chilled
-
Liquid nitrogen
-
Glass homogenizer or bead beater with glass beads
-
Glass centrifuge tubes with PTFE-lined caps
-
Glass Pasteur pipettes
-
Centrifuge
-
Nitrogen evaporation system or rotary evaporator
Procedure:
-
Solvent Preparation: Prepare a 2:1 (v/v) chloroform:methanol solution. Add BHT to a final concentration of 0.01% (e.g., 10 mg BHT per 100 mL of solvent). Keep this solution on ice.
-
Sample Preparation: Weigh approximately 100-200 mg of frozen tissue. In a fume hood, place the tissue in a pre-chilled mortar, add liquid nitrogen, and grind to a fine, homogenous powder.
-
Homogenization: Transfer the powdered tissue to a glass centrifuge tube. Immediately add 20 volumes of the ice-cold 2:1 chloroform:methanol (+BHT) solvent (e.g., 4 mL for 200 mg of tissue). Homogenize thoroughly using a rotor-stator or bead beater until no visible tissue fragments remain.
-
Extraction: Agitate the homogenate on an orbital shaker for 30 minutes at 4°C to ensure complete extraction.
-
Phase Separation: Add 0.2 volumes of the 0.9% NaCl solution to the tube (e.g., 0.8 mL for a 4 mL solvent volume). Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge the tube at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into two distinct phases with a disc of precipitated protein at the interface.
-
Collection of Lipid Phase: Using a glass Pasteur pipette, carefully penetrate the upper aqueous layer and collect the entire lower chloroform phase, which contains the POO. Transfer this to a clean, pre-weighed glass tube. Be careful not to disturb the protein interface.
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen. Avoid heating the sample.
-
Storage: Once the solvent is fully evaporated, flush the tube with nitrogen, seal tightly, and store at -80°C until analysis.
Workflow Visualization
The following diagrams illustrate the key decision-making process and potential pitfalls in POO extraction.
Caption: Workflow for robust POO extraction using the modified Folch method.
Caption: Primary degradation pathways affecting POO during extraction.
IV. References
-
BenchChem Technical Support. (2025). Technical Support Center: Optimizing Triglyceride Extraction with the Folch Method. --INVALID-LINK--
-
Anonymous. (n.d.). Neutral Lipid Extraction by the Method of Bligh-Dyer. Protocol. --INVALID-LINK--
-
GERLI Lipidomics. (n.d.). General procedure - Folch method. Cyberlipid. --INVALID-LINK--
-
Mouse Metabolic Phenotyping Centers. (2013). Tissue TG & TC Protocol. MMPC Protocols. --INVALID-LINK--
-
Anonymous. (n.d.). Extraction of Lipids in Solution by the Method of Bligh & Dyer. Protocol. --INVALID-LINK--
-
Malibari, R. (2013). Lipid extraction by folch method. Slideshare. --INVALID-LINK--
-
Biomol GmbH. (n.d.). 1,3-Dipalmitoyl-2-Oleoyl Glycerol | CAS 2190-25-2. --INVALID-LINK--
-
Low, L. K., & Ng, C. S. (n.d.). EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). SEAFDEC Repository. --INVALID-LINK--
-
GERLI Lipidomics. (n.d.). Liquid samples (bligh and dyer). Cyberlipid. --INVALID-LINK--
-
FAO. (n.d.). Extraction and separation of fats and lipids. Analytical Techniques in Aquaculture Research. --INVALID-LINK--
-
LookChem. (n.d.). Cas 1716-07-0,1,3-DIOLEOYL-2-PALMITOYL-GLYCEROL. --INVALID-LINK--
-
Rieger, A., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Molecules, 22(4), 549. --INVALID-LINK--
-
GERLI Lipidomics. (n.d.). Simple procedures. Cyberlipid. --INVALID-LINK--
-
Cayman Chemical. (n.d.). 1,3-Dipalmitoyl-2-Linoleoyl Glycerol. --INVALID-LINK--
-
Cayman Chemical. (n.d.). 1,3-Dipalmitoyl-2-Oleoyl Glycerol. --INVALID-LINK--
-
Biomol GmbH. (n.d.). 1,3-Dipalmitoyl Glycerol | CAS 502-52-3. --INVALID-LINK--
-
Gargouri, Y., et al. (1983). Studies on the detergent inhibition of pancreatic lipase activity. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 750(1), 138-142. --INVALID-LINK--
-
Parthasarathy, S., et al. (1994). Liposomes enriched in oleic acid are less susceptible to oxidation and have less proinflammatory activity when exposed to oxidizing conditions. Arteriosclerosis, Thrombosis, and Vascular Biology, 14(12), 2004-2010. --INVALID-LINK--
-
Birari, R. B., & Bhutani, K. K. (2007). Synthetic and Natural Lipase Inhibitors. Current Medicinal Chemistry, 14(27), 2938-2953. --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of different inhibitors on lipase activity. --INVALID-LINK--
-
Agren, J. J., et al. (1992). A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction. British Journal of Nutrition, 68(1), 211-218. --INVALID-LINK--
-
Kofink, M., et al. (2021). Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver. Metabolites, 11(6), 374. --INVALID-LINK--
-
Kim, H. Y., & Salem, N., Jr. (1990). Separation of lipid classes by solid phase extraction. Journal of Lipid Research, 31(12), 2285-2289. --INVALID-LINK--
-
ResearchGate. (n.d.). Separation of Lipid Classes by Solid Phase Extraction. --INVALID-LINK--
-
ResearchGate. (n.d.). Crystallisation of 1,3‐dipalmitoyl‐2‐oleoylglycerol and tripalmitoylglycerol and their mixtures from acetone. --INVALID-LINK--
-
Li, S., et al. (2018). A Bioactivity-Based Method for Screening, Identification of Lipase Inhibitors, and Clarifying the Effects of Processing Time on Lipase Inhibitory Activity of Polygonum Multiflorum. Journal of Analytical Methods in Chemistry, 2018, 9857934. --INVALID-LINK--
-
Ueno, S., et al. (2025). Effects of Addition of 1,3-Dipalmitoyl-2-palmitoleoyl-sn-glycerol on the Physical Properties of Cocoa Butter and Fat Bloom Stability of Dark Chocolate. Journal of Oleo Science, 74(12), 1057-1065. --INVALID-LINK--
-
ResearchGate. (n.d.). Crystallization behavior of 1,3-dipalmitoyl-2-oleoyl-glycerol and 1-palmitoyl-2,3-dioleoyl-glycerol. --INVALID-LINK--
-
Ueno, S., et al. (2017). α-Melt Structure of 1,3-Dipalmitoyl-2-oleoyl-sn-glycerol (POP) under a Thermal Thawing Process Studied by Infrared Spectroscopy. Analytical Sciences, 33(1), 75-78. --INVALID-LINK--
-
Madsen, L., et al. (2005). Eicosapentaenoic acid, but not oleic acid, stimulates beta-oxidation in adipocytes. Lipids, 40(8), 815-821. --INVALID-LINK--
-
ResearchGate. (n.d.). Oleic acid accumulation and oxidation after preincubation with fatty acids. --INVALID-LINK--
-
van den Berg, F. W., et al. (2024). Incomplete lipid extraction as a possible cause for underestimation of lipid oxidation in emulsions. Journal of the American Oil Chemists' Society. --INVALID-LINK--
-
Lim, J. H., et al. (2013). Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex. Journal of Biological Chemistry, 288(10), 7117-7126. --INVALID-LINK--
References
- 1. Eicosapentaenoic acid, but not oleic acid, stimulates beta-oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 5. mmpc.org [mmpc.org]
- 6. Lipid extraction by folch method | PPTX [slideshare.net]
- 7. aquaculture.ugent.be [aquaculture.ugent.be]
- 8. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 9. tabaslab.com [tabaslab.com]
- 10. Liposomes enriched in oleic acid are less susceptible to oxidation and have less proinflammatory activity when exposed to oxidizing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.wur.nl [research.wur.nl]
- 12. repository.seafdec.org [repository.seafdec.org]
- 13. Studies on the detergent inhibition of pancreatic lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic and Natural Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Bioactivity-Based Method for Screening, Identification of Lipase Inhibitors, and Clarifying the Effects of Processing Time on Lipase Inhibitory Activity of Polygonum Multiflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lookchem.com [lookchem.com]
- 18. Simple procedures | Cyberlipid [cyberlipid.gerli.com]
- 19. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction* | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 20. Separation of lipid classes by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Signal-to-Noise for Low-Concentration Triglyceride Analysis
Welcome to the technical support center for the analysis of low-concentration triglycerides (TG), with a specific focus on challenging analytes such as TG(16:1/18:1/16:1). This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their analytical methods and troubleshoot common issues encountered during mass spectrometry-based lipidomics. Here, we combine established protocols with field-proven insights to help you enhance your signal-to-noise ratio and achieve reliable quantification of low-abundance triglycerides.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Q1: I am observing a very low signal, or no signal at all, for my target triglyceride TG(16:1/18:1/16:1). What are the likely causes and how can I fix this?
A1: Low or absent signal intensity is a frequent challenge when dealing with low-concentration analytes. The issue can typically be traced back to one of three areas: sample preparation, chromatographic separation, or mass spectrometer settings.[1][2]
Potential Causes & Step-by-Step Solutions:
-
Inefficient Lipid Extraction: Your target TG may not be efficiently extracted from the sample matrix.
-
Solution: Employ a robust lipid extraction method like a modified Folch or Bligh-Dyer extraction.[1] For complex matrices, consider a liquid-liquid extraction (LLE) which uses a two-phase system to separate lipids from polar molecules.[3][4] Ensure you are collecting the correct phase (typically the lower organic phase) where the lipids are partitioned.[1]
-
-
Suboptimal Ionization: Triglycerides are neutral lipids and require the formation of adducts to be efficiently ionized in electrospray ionization (ESI).[5]
-
Solution: Ensure an adduct-forming reagent is present in your mobile phase or infusion solvent. Ammonium formate ([M+NH₄]⁺) is widely used for LC-MS applications and provides characteristic neutral loss fragments useful for identification.[5][6][7] For shotgun lipidomics, lithium adducts ([M+Li]⁺) can offer highly informative fragmentation patterns.[5][8] Optimize the concentration of the adduct-forming reagent, typically in the range of 0.2 mM to 10 mM.[6][9]
-
-
Ion Source Contamination or Suboptimal Parameters: A dirty ion source or poorly optimized source parameters can significantly suppress the signal.[2][5]
-
Solution: Regularly clean the ion source components, including the capillary, cone, and lens, according to the manufacturer's guidelines. Systematically optimize source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and temperature to maximize the ion signal for your specific analyte.[2][10]
-
-
Inappropriate Mobile Phase Composition: The composition of your mobile phase is critical for both chromatographic separation and ionization efficiency.
Q2: My baseline is very noisy, making it difficult to distinguish the peak for TG(16:1/18:1/16:1). How can I reduce the background noise?
A2: High background noise can mask the signal of your low-abundance analyte. The primary sources of this noise are often contaminated solvents, matrix effects from the sample, or electronic noise from the instrument.[5][13]
Potential Causes & Step-by-Step Solutions:
-
Contaminated Solvents and Reagents: Impurities in your mobile phase or sample preparation solvents can contribute significantly to background noise.
-
Solution: Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[5][12][13] Filter aqueous mobile phases before use. It is also good practice to run a blank gradient (injecting only your sample solvent) to identify potential contamination from your LC system or solvents.[13]
-
-
Matrix Effects: Co-eluting compounds from your sample matrix can interfere with the ionization of your target analyte, leading to ion suppression and increased background noise.
-
Dirty Mass Spectrometer Ion Source: A contaminated ion source is a common cause of high background noise.
-
Suboptimal Chromatographic Separation: Poor separation can lead to co-elution of your target analyte with interfering compounds.
-
Solution: Optimize your chromatographic method by adjusting the gradient profile, mobile phase composition, or trying a column with a different chemistry to better resolve your triglyceride from matrix components.[13]
-
Frequently Asked Questions (FAQs)
Q: What is the best ionization technique for TG(16:1/18:1/16:1)?
A: For LC-MS applications, positive mode Electrospray Ionization (ESI) is the most common and effective technique for triglyceride analysis.[5][8] Since triglycerides are neutral, they require the formation of adducts with cations like ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺) to be ionized.[7][8] Ammonium adducts are particularly favored in LC-MS as they are compatible with typical reversed-phase solvents and produce predictable fragmentation patterns (neutral loss of fatty acids), which are invaluable for structural confirmation.[6][16]
Q: How do I confirm the identity of TG(16:1/18:1/16:1) in my samples?
A: The identity of TG(16:1/18:1/16:1) is typically confirmed using tandem mass spectrometry (MS/MS). By selecting the precursor ion (the ammonium adduct, [M+NH₄]⁺, in this case), you can induce fragmentation and observe the product ions. For triglycerides, a characteristic fragmentation pathway is the neutral loss of one of the fatty acid chains. For TG(16:1/18:1/16:1), you would expect to see neutral losses corresponding to palmitoleic acid (16:1) and oleic acid (18:1).[6] Monitoring these specific precursor-to-product ion transitions in a Multiple Reaction Monitoring (MRM) experiment provides high specificity and sensitivity for quantification.[16][17]
Q: Can chemical derivatization improve the signal for TG(16:1/18:1/16:1)?
A: While chemical derivatization is a powerful technique to enhance the ionization efficiency of certain lipid classes, particularly those with carboxyl or hydroxyl groups, it is less commonly employed for triglycerides.[18][19] This is because triglycerides lack easily derivatizable functional groups. However, for the analysis of the constituent fatty acids of triglycerides after hydrolysis, derivatization can significantly improve sensitivity.[19][20] For intact triglyceride analysis, optimizing adduct formation during ESI is the more direct and common approach to enhancing signal intensity.
Experimental Workflow and Protocols
Visualizing the Workflow
The following diagram illustrates a typical workflow for the analysis of low-concentration triglycerides from a biological matrix.
Caption: A generalized workflow for the analysis of TG(16:1/18:1/16:1) by UPLC-MS/MS.
Detailed Protocol: UPLC-MS/MS Analysis of TG(16:1/18:1/16:1) in Human Plasma
This protocol provides a step-by-step method for the sensitive detection of TG(16:1/18:1/16:1).
1. Sample Preparation (Protein Precipitation and Lipid Extraction)
-
To 50 µL of human plasma, add an appropriate internal standard (e.g., a deuterated or ¹³C-labeled triglyceride).
-
Add 200 µL of cold isopropanol to precipitate proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase B).
2. UPLC-MS/MS Parameters
| Parameter | Setting |
| UPLC System | ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | 50% Isopropanol in Acetonitrile with 10 mM Ammonium Formate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temp. | 55°C |
| Gradient | 90% B held for 1 min, ramp to 98% B over 8 min, hold for 2 min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas | 1000 L/hr |
3. MRM Transitions for TG(16:1/18:1/16:1)
To calculate the precursor ion mass for the ammonium adduct ([M+NH₄]⁺) of TG(16:1/18:1/16:1):
-
Glycerol backbone: C₃H₅(OH)₃ = 92.09 g/mol
-
Palmitoleic acid (16:1): C₁₆H₃₀O₂ = 254.41 g/mol
-
Oleic acid (18:1): C₁₈H₃₄O₂ = 282.47 g/mol
-
Mass of TG = (Mass of Glycerol) + 2(Mass of 16:1) + (Mass of 18:1) - 3(Mass of H₂O) = 92.09 + 2(254.41) + 282.47 - 3(18.015) = 829.38 g/mol
-
Mass of [M+NH₄]⁺ = 829.38 + 18.03 = 847.41 m/z
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 847.4 | 593.0 | Neutral Loss of Palmitoleic Acid (16:1) |
| 847.4 | 565.0 | Neutral Loss of Oleic Acid (18:1) |
Note: The exact masses may vary slightly based on the instrument calibration and specific adducts present. It is recommended to confirm the masses with a high-resolution instrument if available.
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 15. mdpi.com [mdpi.com]
- 16. lcms.cz [lcms.cz]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. Chemical Derivatization-Aided High Resolution Mass Spectrometry for Shotgun Lipidome Analysis | Springer Nature Experiments [experiments.springernature.com]
- 19. mdpi.com [mdpi.com]
- 20. On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1,3-Palmitolein-2-vaccenate and Other Biologically Relevant Triglycerides
Introduction: Beyond the Fatty Acid Profile—Why Stereospecificity in Triglycerides Matters
To researchers, scientists, and drug development professionals, the nuanced world of lipidomics offers vast potential for therapeutic innovation. While the role of individual fatty acids in health and disease is well-documented, a critical aspect often overlooked is their specific positioning on the glycerol backbone of a triglyceride (TG). This stereospecificity, denoted by the sn (stereospecific numbering) position, dictates the metabolic fate of the TG and, consequently, its downstream biological activity.
The digestion of dietary triglycerides is primarily initiated by pancreatic lipase, an enzyme with profound specificity for the sn-1 and sn-3 positions.[1][2] This enzymatic action releases the fatty acids from the outer positions, while the fatty acid at the sn-2 position is absorbed as a 2-monoacylglycerol (2-MAG).[3] This fundamental biochemical process underscores why two triglycerides with identical fatty acid compositions but different positional arrangements can elicit distinct physiological responses.[4]
This guide provides a comparative analysis of the hypothesized biological activity of a novel, structured triglyceride, 1,3-Palmitolein-2-vaccenate , against other well-characterized triglycerides. We will explore its potential based on the known bioactivities of its constituent fatty acids, palmitoleic acid and vaccenic acid, and their strategic placement. We will compare it against:
-
Tripalmitin (PPP): A saturated triglyceride, serving as a baseline for metabolic stress.
-
Triolein (OOO): A common monounsaturated triglyceride, offering a standard comparison.
-
A representative Omega-3 TG (e.g., containing EPA/DHA): The gold standard for anti-inflammatory lipid activity.
As direct experimental data on 1,3-Palmitolein-2-vaccenate is not yet widely available, this guide synthesizes established principles of lipid metabolism with data on its components to build a scientifically-grounded hypothesis of its function. Furthermore, we provide detailed experimental protocols to validate these hypotheses, empowering researchers to test and expand upon this promising area of study.
Biochemical Profile and Hypothesized Activity of 1,3-Palmitolein-2-vaccenate
The structure of 1,3-Palmitolein-2-vaccenate places two molecules of palmitoleic acid (16:1n-7) at the lipase-accessible sn-1 and sn-3 positions, and one molecule of vaccenic acid (18:1n-7) at the protected sn-2 position.
-
Palmitoleic Acid (at sn-1/3): Recognized as a "lipokine," palmitoleic acid is an fatty acid hormone that helps coordinate metabolic processes between tissues.[5] Studies have shown it can improve insulin sensitivity, suppress inflammation, and regulate hepatic fat accumulation.[5][6] Its placement at the sn-1 and sn-3 positions suggests it would be readily released during digestion, becoming available to exert its systemic effects. Palmitoleic acid is known to activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which are key regulators of lipid metabolism and inflammation.[5][7]
-
Vaccenic Acid (at sn-2): A naturally occurring trans fatty acid found in ruminant fats, vaccenic acid has demonstrated unique biological activities distinct from industrial trans fats.[8] Notably, some studies have shown it possesses significant hypotriglyceridemic (triglyceride-lowering) effects.[9] By positioning vaccenic acid at the sn-2 position, it is preferentially absorbed as 2-vaccenoyl-glycerol, potentially influencing lipid re-esterification pathways within enterocytes and altering the composition of circulating chylomicrons.
Based on this unique structure, we hypothesize that 1,3-Palmitolein-2-vaccenate will exhibit a synergistic combination of beneficial metabolic and anti-inflammatory properties.
Comparative Biological Activity: A Data-Driven Hypothesis
The following table summarizes the hypothesized comparative performance of 1,3-Palmitolein-2-vaccenate against other triglycerides based on the known effects of their constituent fatty acids.
| Biological Parameter | 1,3-Palmitolein-2-vaccenate (Hypothesized) | Tripalmitin (PPP) | Triolein (OOO) | Omega-3 TG (EPA/DHA) |
| Serum Triglyceride Levels | Significant Decrease .[9] | Potential Increase. | Neutral to Mild Decrease.[10] | Significant Decrease . |
| Insulin Sensitivity | Improvement .[5] | Potential Impairment. | Neutral or Mild Improvement. | Mild to Moderate Improvement. |
| Hepatic Steatosis (Fatty Liver) | Reduction .[5] | Potential Inducement. | Neutral. | Significant Reduction . |
| Inflammatory Response | Anti-inflammatory .[6] | Pro-inflammatory (as free palmitate). | Mild Anti-inflammatory.[11] | Strongly Anti-inflammatory . |
| Primary Signaling Pathway | PPARα/AMPK Activation .[5] | Pro-inflammatory signaling. | Antioxidant pathways.[11] | Resolvin/Protectin Pathways. |
Experimental Validation: Protocols and Workflows
To move from hypothesis to evidence, rigorous, self-validating experimental protocols are essential. The following section details methodologies to directly compare the biological activities of these triglycerides.
Protocol 1: In Vitro Lipolysis Assay by pH-Stat Titration
This experiment determines the susceptibility of each triglyceride to pancreatic lipase, simulating the initial digestive process.
Objective: To quantify the rate of free fatty acid (FFA) release from the sn-1 and sn-3 positions.
Methodology:
-
Prepare Substrate Emulsion: Emulsify each test triglyceride (1,3-Palmitolein-2-vaccenate, Tripalmitin, Triolein, Omega-3 TG) in a bile salt solution (e.g., sodium taurocholate) to create a stable substrate.
-
Set Up pH-Stat Apparatus: Add the emulsion to a reaction vessel maintained at 37°C. The pH-stat titrator should be set to maintain a pH of 8.0 using a standardized NaOH solution.
-
Initiate Reaction: Add a known quantity of porcine pancreatic lipase to the vessel to start the hydrolysis reaction.
-
Monitor Titration: As the lipase releases FFAs, the pH will drop. The pH-stat will automatically titrate NaOH into the vessel to maintain the set pH. The volume of NaOH added over time is directly proportional to the amount of FFAs released.
-
Data Analysis: Plot the rate of NaOH consumption over time. The initial slope of this curve represents the rate of lipolysis. Compare the rates across the different triglyceride substrates.
Expected Outcome: 1,3-Palmitolein-2-vaccenate and Triolein are expected to show higher rates of lipolysis compared to the more stable, saturated Tripalmitin.
Caption: Workflow for the in vitro lipolysis assay.
Protocol 2: Hepatic Insulin Signaling Assay in HepG2 Cells
This cell-based assay evaluates the effect of triglyceride pre-treatment on the insulin signaling pathway in a human liver cell line.
Objective: To measure the impact of triglyceride-derived metabolites on insulin-stimulated glucose uptake and key signaling proteins.
Methodology:
-
Cell Culture: Culture HepG2 cells to ~80% confluency in 24-well plates.
-
Triglyceride Treatment: Treat the cells for 16-24 hours with each test triglyceride, complexed with BSA to facilitate uptake. Include a vehicle control (BSA only).
-
Insulin Stimulation: Wash the cells and incubate in serum-free media. Stimulate with a sub-maximal dose of insulin (e.g., 100 nM) for 15-30 minutes.
-
Glucose Uptake: For a subset of wells, measure glucose uptake using a fluorescent glucose analog like 2-NBDG, analyzed by flow cytometry or a plate reader.[12]
-
Protein Analysis (Western Blot): For another subset of wells, lyse the cells and perform Western blotting to measure the phosphorylation status of key insulin signaling proteins, such as Akt (at Ser473) and its downstream targets.[13][14] Normalize to total protein levels.
Expected Outcome: Cells treated with 1,3-Palmitolein-2-vaccenate are hypothesized to show enhanced insulin-stimulated glucose uptake and higher p-Akt levels compared to cells treated with Tripalmitin.
Caption: Palmitoleic acid may enhance insulin signaling via PPARα/AMPK.
Protocol 3: Macrophage Anti-Inflammatory Assay
This assay assesses the ability of the test triglycerides to modulate the inflammatory response in macrophages.
Objective: To measure the production of pro-inflammatory cytokines by macrophages after an inflammatory challenge.
Methodology:
-
Cell Culture: Plate RAW 264.7 or THP-1 (differentiated with PMA) murine macrophages in 24-well plates.
-
Pre-treatment: Pre-treat the macrophages with each test triglyceride (complexed with BSA) for 12-24 hours.
-
Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4-6 hours to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using a validated ELISA kit.[15]
-
Data Analysis: Normalize cytokine concentrations to the total protein content of the cell lysate in each well. Compare the LPS-induced cytokine release in triglyceride-treated cells to the LPS-only control.
Expected Outcome: Pre-treatment with 1,3-Palmitolein-2-vaccenate and the Omega-3 TG should significantly attenuate LPS-induced TNF-α and IL-6 production compared to the control and Tripalmitin-treated groups.
Conclusion and Future Directions
The structural design of 1,3-Palmitolein-2-vaccenate, which combines the lipokine activity of palmitoleic acid with the hypotriglyceridemic potential of vaccenic acid in a stereospecific arrangement, presents a compelling case for its superior metabolic and anti-inflammatory profile compared to simple saturated or monounsaturated triglycerides. The proposed experimental framework provides a clear path for the scientific community to rigorously test these hypotheses.
Future research should focus on in vivo studies in metabolic disease models to confirm these cellular-level findings and elucidate the full therapeutic potential of precisely structured triglycerides. By understanding and harnessing the power of stereospecificity, we can move towards designing next-generation lipids for targeted nutritional and pharmaceutical applications.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of stereospecific saturated fatty acid positions on lipid nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitate-induced Regulation of PPARγ via PGC1α: a Mechanism for Lipid Accumulation in the Liver in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metabolon.com [metabolon.com]
- 9. Trans-11 vaccenic acid dietary supplementation induces hypolipidemic effects in JCR:LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. Triolein - MedChem Express [bioscience.co.uk]
- 12. mdpi.com [mdpi.com]
- 13. Postprandial triglyceride-rich lipoproteins induce hepatic insulin resistance in HepG2 cells independently of their receptor-mediated cellular uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Medium Chain Triglyceride (MCT) Oil Affects the Immunophenotype via Reprogramming of Mitochondrial Respiration in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
validation of analytical methods for TG(16:1/18:1/16:1)
A Senior Application Scientist's Guide to the Validation of Analytical Methods for TG(16:1/18:1/16:1)
For researchers, scientists, and drug development professionals, the precise and accurate quantification of specific triglyceride (TG) species like TG(16:1/18:1/16:1) is of paramount importance. This particular triglyceride, with its defined fatty acid composition, can serve as a critical biomarker in metabolic disease research, a key component in lipid-based drug delivery systems, or a quality attribute in nutritional science. The choice of analytical methodology is a critical decision that directly influences the reliability and interpretability of experimental data.
This guide provides an in-depth comparison of the primary analytical techniques for the validation of methods targeting TG(16:1/18:1/16:1). It moves beyond a simple listing of protocols to explain the underlying principles and the rationale behind experimental choices, ensuring a robust and self-validating analytical approach.
The Analytical Challenge: Isomeric Complexity
A significant challenge in the analysis of TG(16:1/18:1/16:1) is the presence of regioisomers.[1][2] These are molecules that have the same chemical formula and fatty acid composition but differ in the positional distribution of the fatty acids on the glycerol backbone. For TG(16:1/18:1/16:1), two primary regioisomers exist:
-
sn-1(16:1), sn-2(18:1), sn-3(16:1) (ABA type)
-
sn-1(16:1), sn-2(16:1), sn-3(18:1) (AAB type)
These subtle structural differences can have significant biological implications, making their distinct quantification crucial. The analytical methods discussed below vary in their ability to resolve and differentiate these isomers.
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique for TG(16:1/18:1/16:1) quantification should be guided by the specific requirements of the study, considering factors such as the need for isomeric separation, sensitivity, throughput, and the complexity of the sample matrix. The three most powerful and commonly employed techniques are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Gas Chromatography coupled with Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography coupled with Mass Spectrometry (SFC-MS).
Performance Characteristics of Key Analytical Methods
| Analytical Method | Principle | Information Provided | Throughput | Cost per Sample | Sample Preparation | Key Advantages | Key Limitations |
| HPLC-MS | Separation based on polarity and hydrophobicity, followed by mass-to-charge ratio detection. | Concentration of individual TG species and their fatty acid composition. Can differentiate regioisomers with appropriate methods.[2][3][4] | Moderate to high, depending on the platform.[3][5][6] | High.[3] | More complex, involves lipid extraction.[3] | High specificity and sensitivity, detailed molecular information. Well-established for lipid analysis. | May require longer analysis times for complex mixtures.[4] |
| GC-MS | Separation of volatile derivatives (FAMEs) based on boiling point, followed by mass-to-charge ratio detection. | Fatty acid composition of total triglycerides after derivatization. Does not provide information on intact TG species. | Moderate. | Moderate. | Requires hydrolysis and derivatization (transesterification). | Excellent for detailed fatty acid profiling. High accuracy and precision for fatty acid quantification.[7] | Destructive to the intact TG molecule, therefore cannot distinguish regioisomers. |
| SFC-MS | Separation using a supercritical fluid as the mobile phase, followed by mass-to-charge ratio detection. | Concentration of individual TG species. Can separate both polar and non-polar lipids.[8] | High, with shorter run times than HPLC.[8] | High. | Similar to HPLC-MS, involves lipid extraction. | Greater resolving power and speed compared to HPLC.[9] Uses less toxic mobile phases.[9] | Less established than HPLC-MS for routine TG analysis. |
Quantitative Performance Comparison
| Validation Parameter | HPLC-MS (Reversed-Phase) | GC-MS (for FAMEs) | SFC-MS |
| Accuracy (Recovery) | Typically 95-105% | 95-105%[10] | 74-110% (for lipids in spiked samples)[11] |
| Precision (RSD%) | < 15% (inter-day) | < 5%[10] | < 15% |
| Linearity (R²) | > 0.99 | > 0.99[10] | > 0.99 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | 0.001 - 0.330 µg/mL[10] | Dependent on analyte and matrix, comparable to HPLC-MS. |
| Limit of Quantitation (LOQ) | Low ng/mL range | 0.001 - 1.000 µg/mL[10] | Dependent on analyte and matrix, comparable to HPLC-MS. |
Experimental Protocols and Method Validation
Adherence to rigorous, well-documented protocols is fundamental to achieving reproducible and reliable data. The following sections provide detailed methodologies for the analysis of TG(16:1/18:1/16:1), grounded in established practices and regulatory expectations.[8][12]
Sample Preparation: Lipid Extraction
A crucial first step for all chromatography-based methods is the efficient extraction of lipids from the sample matrix. The Folch method is a widely accepted and robust procedure.
Protocol for Folch Lipid Extraction:
-
Homogenization: Homogenize the sample (e.g., tissue, plasma) in a 2:1 (v/v) mixture of chloroform and methanol.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.
-
Centrifugation: Centrifuge the mixture to facilitate phase separation. The lower organic phase will contain the lipids.
-
Collection and Drying: Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the chosen analytical method (e.g., isopropanol for HPLC-MS).
Method 1: HPLC-MS for Regioisomer-Specific Quantification
This method is the gold standard for detailed analysis of intact triglyceride species, including the challenging differentiation of regioisomers.
Experimental Workflow:
Caption: HPLC-MS workflow for TG(16:1/18:1/16:1) analysis.
Detailed Protocol:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for triglyceride analysis.[13]
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.
-
Gradient: A gradient elution is employed, starting with a lower percentage of mobile phase B and gradually increasing to elute the triglycerides.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
MS/MS Analysis: Precursor ions corresponding to the ammonium adduct of TG(16:1/18:1/16:1) are selected and fragmented using collision-induced dissociation (CID).
-
Regioisomer Differentiation: The ratio of the fragment ions resulting from the neutral loss of the fatty acids at the sn-2 versus the sn-1/3 positions is used to determine the relative abundance of the regioisomers.[1][2]
-
-
Validation Parameters:
-
Linearity: A calibration curve is constructed using a certified reference standard of a similar triglyceride over a range of concentrations. A correlation coefficient (R²) of >0.99 is desirable.
-
Accuracy: Determined by spike-recovery experiments at multiple concentration levels. Recoveries should be within 85-115%.
-
Precision: Assessed by repeated measurements of the same sample (intra-day and inter-day). The relative standard deviation (RSD) should be <15%.
-
Method 2: GC-MS for Fatty Acid Profiling
While this method does not provide information on the intact triglyceride, it is a highly accurate and precise method for determining the fatty acid composition of the total triglyceride pool.
Experimental Workflow:
Caption: GC-MS workflow for fatty acid analysis of triglycerides.
Detailed Protocol:
-
Sample Preparation (Transesterification):
-
The extracted lipids are subjected to a base-catalyzed transesterification reaction (e.g., using methanolic KOH) to convert the fatty acids into their volatile fatty acid methyl esters (FAMEs).
-
-
Gas Chromatographic Separation:
-
Column: A capillary column with a polar stationary phase is used to separate the FAMEs.
-
Temperature Program: A temperature gradient is applied to elute the FAMEs based on their boiling points.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI) is typically used.
-
Identification: FAMEs are identified by comparing their mass spectra to a reference library.
-
-
Validation Parameters:
-
Linearity: A calibration curve is constructed for each target fatty acid methyl ester. A correlation coefficient (R²) of >0.99 is expected.[14]
-
Accuracy: Determined by analyzing a certified reference material with a known fatty acid composition. Recovery should be within 98-102%.[14]
-
Precision: Assessed by repeated analysis of the same sample. The RSD should be <2% for repeatability.[14]
-
Method 3: SFC-MS for High-Throughput Analysis
SFC-MS is an emerging technique that offers advantages in terms of speed and reduced solvent consumption, making it suitable for high-throughput applications.
Experimental Workflow:
Caption: SFC-MS workflow for high-throughput TG analysis.
Detailed Protocol:
-
Chromatographic Separation:
-
Mobile Phase: Supercritical carbon dioxide is used as the primary mobile phase, with a polar co-solvent (e.g., methanol).
-
Column: A variety of stationary phases can be used, with C18 or silica being common for lipid analysis.
-
-
Mass Spectrometric Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or ESI can be used.
-
-
Validation Parameters:
-
The validation parameters (linearity, accuracy, precision) are similar to those for HPLC-MS and should be established using appropriate reference standards. A full validation should be performed to demonstrate the method is suitable for its intended purpose.[8]
-
Conclusion and Recommendations
The validation of an analytical method for TG(16:1/18:1/16:1) requires a careful consideration of the research question and the inherent complexities of the analyte.
-
For comprehensive analysis, including the critical differentiation and quantification of regioisomers, HPLC-MS is the recommended technique. Its high specificity and sensitivity, coupled with established protocols for regioisomer analysis, provide the most detailed and accurate molecular information.
-
If the primary goal is to determine the fatty acid composition of the total triglyceride pool with high accuracy and precision, GC-MS is the method of choice. However, it is important to recognize that this method does not provide information on the intact triglyceride structure.
-
For high-throughput screening applications where speed is a major consideration, SFC-MS presents a promising alternative to HPLC-MS, offering faster analysis times and a greener analytical approach.
Ultimately, a thorough method validation following the principles outlined in regulatory guidelines from bodies such as the FDA and EMA is essential to ensure the generation of reliable and defensible data in any research or development setting.[8][12]
References
- 1. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. utupub.fi [utupub.fi]
- 5. waters.com [waters.com]
- 6. lcms.cz [lcms.cz]
- 7. Use of High Resolution GC/MS for Obtaining Accuracy in Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography-mass spectrometry and hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of sfc, gc and hplc | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. Supercritical fluid chromatography-tandem mass spectrometry for the analysis of lipid A - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. youngin.com [youngin.com]
- 14. environics.com [environics.com]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and MS Data for 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol
Introduction
In the realm of drug development and lipidomics, the precise and accurate characterization of complex lipids is paramount. Triacylglycerols (TAGs), such as 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol, represent a significant analytical challenge due to their structural diversity and the presence of numerous isomers. This guide provides an in-depth, experience-driven framework for the cross-validation of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) data to ensure the unambiguous identification and reliable quantification of this specific TAG.
The core principle of cross-validation is to leverage the orthogonal nature of two distinct analytical techniques to build a self-validating system. HPLC excels at separating isomers based on their physical properties, while MS provides definitive structural information through mass-to-charge ratio and fragmentation analysis. By integrating these techniques, we can achieve a level of analytical confidence that neither method can provide in isolation. This guide is designed for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols grounded in scientific integrity.
Part 1: High-Performance Liquid Chromatography (HPLC) Methodology
The Rationale for Reversed-Phase HPLC
For the analysis of TAGs, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[1] The separation mechanism is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. TAGs are separated according to their partition number (PN), which is a function of the total carbon number of the fatty acid chains and the degree of unsaturation.[2] Each double bond effectively reduces the chain length by approximately two carbon atoms, influencing its retention time.[2] This allows for the effective separation of TAGs with varying fatty acid compositions.
Detailed Experimental Protocol: HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard or sample.
-
Dissolve in 1 mL of a suitable solvent mixture, such as chloroform/methanol (2:1, v/v).
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumentation and Columns:
-
HPLC System: An Agilent 1290 Infinity LC system or equivalent, capable of binary gradient elution and precise temperature control.[3]
-
Column: A ZORBAX RRHT StableBond C18 column (e.g., 2.1 mm x 150 mm, 1.8 µm) is recommended for high-resolution separation of complex lipid mixtures.[3] C30 columns can also provide superior separation for TAG molecular species.[4]
-
Column Temperature: Maintain at 30°C to ensure reproducible retention times.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile (ACN)
-
Mobile Phase B: Isopropanol (IPA)
-
Gradient Elution: A shallow gradient is often necessary to resolve complex TAG mixtures.[3] A typical gradient might be:
-
0-5 min: 30% B
-
5-25 min: Linear gradient to 70% B
-
25-30 min: Hold at 70% B
-
30.1-35 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Detection:
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is ideal for TAGs as they lack a strong UV chromophore. A Refractive Index (RI) detector can also be used for isocratic methods.[2]
-
ELSD Settings: Nebulizer Temperature: 30°C, Evaporator Temperature: 50°C, Gas Flow (Nitrogen): 1.5 L/min.
-
Part 2: Mass Spectrometry (MS) Methodology
The Rationale for ESI-MS/MS
Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of thermally labile molecules like TAGs.[5] In positive ion mode, TAGs typically form adducts with ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺) ions, which are often present in the mobile phase or added intentionally.[6][7] Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. Collision-induced dissociation (CID) of the precursor ion yields characteristic fragment ions corresponding to the neutral loss of individual fatty acid chains, allowing for the confirmation of the fatty acid composition and, in some cases, their position on the glycerol backbone.[8][9]
Detailed Experimental Protocol: MS
-
Sample Infusion:
-
The eluent from the HPLC system is directly introduced into the ESI source of the mass spectrometer.
-
-
Instrumentation:
-
Mass Spectrometer: A triple quadrupole (QqQ) or a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, such as a Waters ACQUITY Q-Tof, is recommended for its sensitivity and mass accuracy.
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow (Nitrogen): 600 L/hr.
-
Cone Gas Flow (Nitrogen): 50 L/hr.
-
-
Data Acquisition:
-
Full Scan (MS1): Acquire data over a mass range of m/z 200-1200 to identify the precursor ion of the target TAG. For this compound (C₅₀H₉₂O₆, Molecular Weight: 789.28), expect to see the [M+NH₄]⁺ adduct at m/z 806.7 or the [M+Na]⁺ adduct at m/z 812.7.
-
Product Ion Scan (MS/MS): Select the precursor ion (e.g., m/z 812.7) and apply collision energy (typically 30-50 eV) to induce fragmentation. Monitor for characteristic neutral losses corresponding to the fatty acid constituents:
-
Palmitoleic Acid (C₁₆H₃₀O₂): Loss of 254.4 Da
-
cis-Vaccenic Acid (C₁₈H₃₄O₂): Loss of 282.5 Da
-
-
Part 3: The Cross-Validation Workflow
Cross-validation is a systematic comparison of the data obtained from both HPLC and MS to confirm the identity, purity, and quantity of the analyte.[10] This process enhances data reliability and is a critical component of analytical method validation as outlined by regulatory bodies like the FDA.[11][12]
Visualizing the Cross-Validation Workflow
Caption: Workflow for HPLC and MS data cross-validation.
Step-by-Step Cross-Validation Protocol
-
Correlate Retention Time with Mass: Confirm that the peak eluting at the expected retention time in the HPLC chromatogram corresponds to the detection of the correct mass-to-charge ratio (e.g., m/z 812.7 for the [M+Na]⁺ adduct) in the mass spectrometer.
-
Verify Peak Purity: A pure peak in the HPLC chromatogram should yield a clean mass spectrum containing primarily the precursor ion of interest. The presence of other significant masses under the same chromatographic peak indicates co-elution and impurity.
-
Confirm Structure via Fragmentation: Analyze the MS/MS spectrum associated with the chromatographic peak. For this compound, the spectrum must show diacylglycerol-like fragment ions resulting from the neutral loss of Palmitoleic acid and cis-Vaccenic acid.
-
Quantitative Comparison: Compare the relative peak area from the HPLC-ELSD/CAD data with the total ion chromatogram (TIC) peak area from the MS. While not a direct 1:1 correlation due to different detector responses, a proportional relationship should exist across different concentrations.
Part 4: Data Interpretation and Comparison
To illustrate the process, consider the following hypothetical data for a sample purported to be this compound.
Table 1: HPLC and MS Data Summary
| Parameter | HPLC Result | MS Result | Cross-Validation Check |
| Retention Time (min) | 22.5 | - | - |
| Peak Area % | 99.2% | - | - |
| Precursor Ion (m/z) | - | 812.7 ([M+Na]⁺) | PASS: m/z 812.7 detected at 22.5 min |
| Mass Accuracy | - | < 5 ppm | PASS: High confidence in elemental formula |
| MS/MS Fragments | - | Neutral loss of 254.4 Da and 282.5 Da observed | PASS: Confirms fatty acid composition |
Table 2: Expected vs. Observed MS/MS Fragments
| Precursor Ion (m/z) | Expected Neutral Loss | Fatty Acid Lost | Observed Fragment (m/z) |
| 812.7 ([M+Na]⁺) | 254.4 | Palmitoleic Acid | 558.3 |
| 812.7 ([M+Na]⁺) | 282.5 | cis-Vaccenic Acid | 530.2 |
Discussion of Results
The data presented in Tables 1 and 2 provide a strong, self-validating case for the identity and purity of the analyte.
-
Identity Confirmation: The HPLC retention time aligns perfectly with the MS detection of a precursor ion whose mass accurately corresponds to the sodiated adduct of the target molecule. The MS/MS fragmentation pattern provides definitive proof of the constituent fatty acids, confirming the molecular structure.
-
Purity Assessment: The HPLC chromatogram shows a single major peak at 99.2% purity. This is corroborated by the MS data, which shows no other significant ions co-eluting at the same retention time. This dual confirmation provides high confidence in the sample's purity.
-
Trustworthiness of the Protocol: This cross-validation approach mitigates the weaknesses of each individual technique. HPLC alone cannot definitively identify a peak, and MS alone (via direct infusion) cannot separate isomers. The combination, as dictated by this protocol, ensures that the reported result is both accurate and reliable, adhering to the principles of rigorous scientific validation.[13]
Conclusion
The cross-validation of HPLC and MS data is an indispensable strategy for the rigorous analysis of complex lipids like this compound. This guide provides a comprehensive framework, from experimental design to data interpretation, that leverages the orthogonal strengths of chromatographic separation and mass spectrometric detection. By following this integrated approach, researchers can ensure the highest level of data integrity, which is critical for applications in drug development, quality control, and advanced lipidomic research. This self-validating system provides the necessary confidence to make informed scientific decisions based on robust and reliable analytical results.
References
- 1. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 2. aocs.org [aocs.org]
- 3. agilent.com [agilent.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation [escholarship.org]
- 7. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. propharmagroup.com [propharmagroup.com]
A Comparative Guide to the In Vitro Effects of 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol (POO)
Introduction: The Nuances of Structured Triacylglycerols in Cellular Research
In the intricate world of cellular lipid metabolism, not all triacylglycerols (TAGs) are created equal. Their biological effects are profoundly influenced by the types of fatty acids they carry and, crucially, the specific positions (sn-1, sn-2, or sn-3) these fatty acids occupy on the glycerol backbone. This guide delves into the anticipated cellular effects of a unique, yet understudied, structured triacylglycerol: 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol (POO) .
POO is a specific TAG composed of two molecules of the monounsaturated fatty acid palmitoleic acid (C16:1) at the sn-1 and sn-3 positions, and one molecule of vaccenic acid (C18:1n-7), a positional isomer of oleic acid, at the sn-2 position[1]. While comprehensive studies on POO are nascent, we can construct a robust hypothesis of its cellular impact by examining its constituent fatty acids and comparing it to structurally analogous, well-characterized TAGs such as 1,3-Dipalmitoyl-2-oleoyl-glycerol (POP) and 1,3-Dioleoyl-2-palmitoyl-glycerol (OPO).
This guide provides a comparative framework for researchers, scientists, and drug development professionals, offering both a synthesis of existing knowledge and a detailed experimental roadmap to empirically validate the differential effects of POO in cell culture.
The Rationale: Why Structure Dictates Function
The stereospecificity of a TAG is a critical determinant of its metabolic fate. During digestion, pancreatic lipase selectively hydrolyzes fatty acids from the sn-1 and sn-3 positions, leaving a 2-monoacylglycerol (2-MAG) and free fatty acids, which are then absorbed by enterocytes[2]. Inside the cell, these components are re-esterified back into TAGs. The structure of the absorbed 2-MAG, therefore, has a significant influence on the composition of the newly synthesized TAGs.
For POO, this process would yield 2-vaccenoyl-glycerol and free palmitoleic acid. This is distinct from the digestion of its isomer, PPO (1,2-Dipalmitoleoyl-3-oleoyl-glycerol), which would primarily yield 2-palmitoleoyl-glycerol. This fundamental difference in digestion and subsequent re-synthesis is the cornerstone of their anticipated differential cellular effects.
Comparative Analysis: POO vs. Alternative Lipids
Based on the known biological activities of its constituent fatty acids, we can hypothesize how POO will behave in culture compared to other common lipids.
-
Palmitoleic Acid (C16:1n-7): This fatty acid is recognized as a "lipokine"—a lipid hormone—that can enhance insulin sensitivity, suppress inflammation, and regulate lipid metabolism[3]. Studies have shown it can reduce lipid accumulation in hepatocytes by activating the PPARα/AMPK pathway[3].
-
Vaccenic Acid (C18:1n-7): As a precursor to conjugated linoleic acid (CLA), vaccenic acid has been associated with beneficial effects on the immune system and lipid profiles[4][5]. It has also been shown to inhibit the growth of certain cancer cell lines[4].
-
OPO (1,3-Dioleoyl-2-palmitoyl-glycerol): This TAG, with palmitic acid at the sn-2 position, is known to promote intestinal health and development[6][7].
-
POP (1,3-Dipalmitoyl-2-oleoyl-glycerol): Structurally similar to POO, but with oleic acid at the sn-2 position. The different fatty acid at the core of the absorbed monoglyceride likely leads to distinct downstream effects.
The following table summarizes the hypothesized differential effects of POO when compared to its constituent fatty acids and other structured TAGs.
| Feature | This compound (POO) | Palmitoleic Acid (Free Fatty Acid) | Vaccenic Acid (Free Fatty Acid) | 1,3-Dioleoyl-2-palmitoyl-glycerol (OPO) |
| Primary Digestion Products | 2-vaccenoyl-glycerol + Palmitoleic Acid | N/A | N/A | 2-palmitoyl-glycerol + Oleic Acid |
| Hypothesized Cell Viability | High; potentially protective due to monounsaturated fatty acids. | Generally high, but can induce lipotoxicity at high concentrations[8]. | Generally high; may have anti-proliferative effects in cancer cells[4]. | High; promotes intestinal cell health[6]. |
| Predicted Lipid Accumulation | Moderate. Palmitoleic acid may activate AMPK, promoting fatty acid oxidation[3]. | Can induce lipid droplet formation, but less so than saturated fatty acids[9]. | May reduce lipid accumulation. | May be readily stored, but its structure is optimized for absorption and utilization. |
| Key Signaling Pathway Modulation | Likely involves AMPK, PPARα, and mTOR pathways, influenced by both palmitoleic and vaccenic acid. | Activates AMPK and PPARα, leading to increased fatty acid oxidation and reduced lipogenesis[3]. | May influence inflammatory signaling pathways. | Promotes pathways related to cell growth and differentiation in intestinal models[6]. |
Experimental Workflow for Comparative Analysis
To empirically test these hypotheses, a systematic approach is required. The following workflow outlines the key experiments for a comprehensive comparison.
Caption: Experimental workflow for comparing the cellular effects of POO.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key experiments outlined in the workflow. These protocols are designed to be self-validating by including appropriate controls.
Protocol 1: Cell Viability Assessment via MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., Caco-2 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Lipid Treatment: Prepare lipid emulsions of POO, OPO, palmitoleic acid, and vaccenic acid complexed with fatty acid-free BSA. Treat cells with a range of concentrations (e.g., 50, 100, 200, 400 µM) for 24 or 48 hours. Include a vehicle control (BSA only).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[10][11].
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader[12].
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Visualization and Quantification of Lipid Accumulation
This protocol uses Oil Red O staining to visualize and quantify neutral lipid droplets within the cells.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with lipids as described in Protocol 1.
-
Fixation: After treatment, wash the cells with PBS and fix with 10% formalin for at least 1 hour[13].
-
Staining:
-
Imaging: Counterstain the nuclei with hematoxylin if desired and visualize the lipid droplets (stained red) under a microscope.
-
Quantification:
For live-cell imaging and more sensitive quantification, Nile Red staining can be used as an alternative. Nile Red is a fluorescent dye that is highly specific for neutral lipids in lipid droplets[2][6][15].
Investigating the Molecular Mechanisms: Signaling Pathways
The differential effects of POO are likely mediated by its influence on key metabolic signaling pathways. Based on the properties of its constituent fatty acids, the AMPK, mTOR, and SREBP pathways are of particular interest.
AMPK and mTOR Signaling
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation promotes ATP-producing catabolic pathways (like fatty acid oxidation) and inhibits ATP-consuming anabolic pathways (like lipid synthesis)[9][16]. The mTOR (mammalian target of rapamycin) pathway, conversely, is a key promoter of anabolic processes, including lipogenesis, often acting in opposition to AMPK[17][18]. Given that palmitoleic acid is a known AMPK activator, we can hypothesize that POO treatment will lead to increased AMPK phosphorylation (activation) and a subsequent decrease in mTOR activity.
Caption: Hypothesized effect of POO on the AMPK/mTOR signaling axis.
SREBP-1c and Lipogenesis
Sterol regulatory element-binding protein-1c (SREBP-1c) is a master transcriptional regulator of lipogenesis, activating genes involved in fatty acid and triglyceride synthesis[19]. The activation of the AMPK pathway is known to suppress SREBP-1c activity, thus reducing the expression of lipogenic enzymes like fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC)[9]. Therefore, by activating AMPK, POO is expected to downregulate the SREBP-1c pathway, leading to decreased de novo lipogenesis.
This contrasts with saturated fatty acids, which can promote SREBP-1c activation and lead to lipid accumulation. The unique composition of POO, rich in monounsaturated fatty acids, suggests a more favorable metabolic profile.
Conclusion and Future Directions
While direct experimental evidence is still needed, the analysis of its constituent fatty acids allows us to formulate a strong hypothesis that this compound (POO) will exhibit distinct and potentially beneficial effects in cell culture compared to other triacylglycerols. Its enrichment with palmitoleic acid and vaccenic acid suggests a profile that may favor reduced lipid accumulation through the activation of AMPK and suppression of lipogenic pathways.
The experimental framework provided in this guide offers a clear path to validating these hypotheses. By systematically comparing POO to other relevant lipids using the described cellular and molecular assays, researchers can elucidate its specific biological functions. Such studies will be invaluable for applications in nutrition, metabolic disease research, and the development of specialized lipid-based therapeutics. The intricate dance of fatty acids on a glycerol backbone is a testament to the complexity of lipid biochemistry, and unraveling the specific roles of molecules like POO will undoubtedly open new avenues in our understanding of cellular health and disease.
References
- 1. This compound | illuminated Cell [illuminatedcell.com]
- 2. Frontiers | New insights into the role of dietary triglyceride absorption in obesity and metabolic diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. metabolon.com [metabolon.com]
- 5. Vaccenic acid favourably alters immune function in obese JCR:LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct effect of 2‐palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal‐derived astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yeast Cells Exposed to Exogenous Palmitoleic Acid Either Adapt to Stress and Survive or Commit to Regulated Liponecrosis and Die - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of trans-palmitoleic acid on cell viability and sirtuin 1 gene expression in hepatocytes and the activity of peroxisome-proliferator-activated receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3-Dipalmitoyl Glycerol | CAS 502-52-3 | Cayman Chemical | Biomol.com [biomol.com]
- 11. Characterizing Triacylglycerol in Cell Culture: Can LCMS replace HPTLC when assessing the effect of metformin in salmon in-vitro fatty liver model? | Semantic Scholar [semanticscholar.org]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of trans-palmitoleic acid on lipid accumulation and the fatty acid synthase gene expression in hepatocytes | ESPE2021 | 59th Annual ESPE (ESPE 2021 Online) | ESPE Abstracts [abstracts.eurospe.org]
- 16. researchgate.net [researchgate.net]
- 17. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biohim.pdmu.edu.ua [biohim.pdmu.edu.ua]
- 19. [PDF] The effect of triacylglycerol-fatty acid positional distribution on postprandial metabolism in subcutaneous adipose tissue | Semantic Scholar [semanticscholar.org]
Navigating the Complexities of Triglyceride Metabolism: A Comparative Guide to In Vivo and In Vitro Studies of 1,3-Palmitolein-2-vaccenate
For researchers, scientists, and drug development professionals venturing into the intricate world of lipid metabolism, the choice between in vivo and in vitro experimental models is a critical decision that profoundly shapes the trajectory of their research. This guide provides an in-depth, objective comparison of these two fundamental research modalities, specifically focusing on the study of 1,3-Palmitolein-2-vaccenate, a triglyceride of growing interest. While direct comparative studies on this specific triglyceride are limited, this guide synthesizes the wealth of knowledge surrounding its constituent fatty acids—palmitoleic acid and vaccenic acid—to provide a robust framework for experimental design and interpretation.
Introduction to 1,3-Palmitolein-2-vaccenate and the Rationale for a Dual-Pronged Investigative Approach
1,3-Palmitolein-2-vaccenate is a mixed-acid triglyceride composed of two molecules of palmitoleic acid and one molecule of vaccenic acid esterified to a glycerol backbone. Palmitoleic acid (a 16:1n-7 monounsaturated fatty acid) has been identified as a potential "lipokine," an adipose tissue-derived hormone with beneficial effects on insulin sensitivity and inflammation[1][2][3]. Vaccenic acid (an 18:1n-7 monounsaturated fatty acid) is a naturally occurring trans fatty acid found in ruminant products and has been shown to improve insulin secretion in models of type 2 diabetes[4]. The unique structure of 1,3-Palmitolein-2-vaccenate positions it as a molecule of interest for metabolic research.
Understanding the physiological fate and function of this triglyceride requires a multi-faceted approach. In vitro studies offer a controlled environment to dissect molecular mechanisms, while in vivo models provide a holistic view of its metabolic journey and systemic effects. This guide will explore the nuances of each approach, empowering researchers to make informed decisions.
Section 1: The Controlled Environment of In Vitro Investigation
In vitro studies provide an unparalleled opportunity to investigate the direct cellular and molecular effects of 1,3-Palmitolein-2-vaccenate in a simplified and controlled system. These models are indispensable for elucidating specific biochemical pathways and screening for potential therapeutic effects.
Common In Vitro Models for Triglyceride Metabolism
A variety of cell culture models are employed to investigate lipid metabolism.[5] Primary hepatocytes are considered the "gold standard" for liver metabolism studies due to their close resemblance to the in vivo liver, though they can be challenging to maintain.[5] Immortalized cell lines, such as HepG2 and Caco-2 cells, offer a more renewable and consistent alternative for studying hepatic and intestinal lipid processing, respectively.[6][7] Adipocyte cell lines, like 3T3-L1, are crucial for understanding fat storage and the endocrine function of adipose tissue.[8][9]
Experimental Causality: Why Choose In Vitro?
The primary advantage of in vitro systems lies in the ability to isolate variables and establish direct cause-and-effect relationships. Researchers can precisely control the concentration of 1,3-Palmitolein-2-vaccenate, the cellular environment, and the presence of other signaling molecules. This level of control is impossible to achieve in a whole organism. For instance, one can directly assess the uptake of the triglyceride by specific cell types and its subsequent intracellular fate—whether it is oxidized for energy, stored in lipid droplets, or incorporated into other lipids.[7]
A Representative In Vitro Protocol: Assessing the Impact of 1,3-Palmitolein-2-vaccenate on Hepatic Steatosis in HepG2 Cells
This protocol outlines a typical experiment to determine if 1,3-Palmitolein-2-vaccenate can ameliorate or exacerbate lipid accumulation in a human hepatocyte cell line.
Methodology:
-
Cell Culture: Culture HepG2 cells in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with 10% fetal bovine serum and antibiotics.
-
Induction of Steatosis: Induce lipid accumulation by treating the cells with a high concentration of a fatty acid mixture (e.g., oleic acid and palmitic acid) for 24 hours.
-
Treatment: Treat the steatotic HepG2 cells with varying concentrations of 1,3-Palmitolein-2-vaccenate for another 24 hours. A vehicle control (e.g., BSA) should be included.
-
Lipid Quantification:
-
Oil Red O Staining: Stain the cells with Oil Red O to visualize intracellular lipid droplets.
-
Triglyceride Assay: Lyse the cells and quantify the intracellular triglyceride content using a commercial colorimetric assay kit.
-
-
Gene Expression Analysis: Extract RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN, ACC) and fatty acid oxidation (e.g., PPARα, CPT1A).
Visualization of an In Vitro Experimental Workflow
Caption: Workflow for an in vitro study of 1,3-Palmitolein-2-vaccenate.
Section 2: The Holistic Perspective of In Vivo Investigation
In vivo studies, primarily conducted in animal models, are essential for understanding the systemic effects of 1,3-Palmitolein-2-vaccenate, including its absorption, distribution, metabolism, and excretion (ADME). These models provide a physiological context that cannot be replicated in vitro.
Common In Vivo Models for Triglyceride Metabolism
Rodent models, such as mice and rats, are the most widely used for studying lipid metabolism and atherosclerosis due to their genetic manipulability and relatively rapid disease progression.[10][11] Genetically modified strains, like ApoE-/- and Ldlr-/- mice, are particularly valuable for investigating the impact of triglycerides on cardiovascular disease.[10] Larger animal models, such as rabbits and hamsters, have lipid metabolism profiles that more closely resemble humans and are often used for more translationally relevant studies.[11][12][13]
Experimental Causality: Why Choose In Vivo?
The strength of in vivo research lies in its ability to capture the complex interplay between different organs and systems. For example, after oral administration of 1,3-Palmitolein-2-vaccenate, its digestion in the gastrointestinal tract, absorption by enterocytes, packaging into chylomicrons, and subsequent transport through the lymphatic system and bloodstream can only be studied in a living organism.[14] Furthermore, the long-term effects on metabolic health, such as changes in body weight, insulin sensitivity, and the development of atherosclerosis, can be assessed over time.[12][15]
A Representative In Vivo Protocol: Evaluating the Effects of Dietary 1,3-Palmitolein-2-vaccenate on a Mouse Model of Diet-Induced Obesity
This protocol details an experiment to investigate the long-term metabolic effects of supplementing the diet with 1,3-Palmitolein-2-vaccenate in mice.
Methodology:
-
Animal Model: Use male C57BL/6J mice, a strain susceptible to diet-induced obesity.[10]
-
Dietary Intervention:
-
Acclimatize the mice for one week on a standard chow diet.
-
Divide the mice into two groups: a control group receiving a high-fat diet (HFD) and a treatment group receiving an HFD supplemented with 1,3-Palmitolein-2-vaccenate.
-
Monitor food intake and body weight weekly for 12-16 weeks.
-
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): Perform a GTT at the end of the study to assess glucose homeostasis.
-
Insulin Tolerance Test (ITT): Conduct an ITT to evaluate insulin sensitivity.
-
-
Terminal Procedures:
-
At the end of the study, fast the mice overnight and collect blood via cardiac puncture for analysis of plasma lipids (triglycerides, cholesterol), glucose, and insulin.
-
Harvest tissues (liver, adipose tissue, skeletal muscle) for histological analysis (e.g., H&E staining of the liver to assess steatosis) and gene/protein expression studies.
-
Visualization of a Key Signaling Pathway Influenced by Palmitoleic Acid
Caption: Palmitoleic acid signaling pathway.
Section 3: A Head-to-Head Comparison: In Vivo vs. In Vitro
The choice between in vivo and in vitro models is not a matter of superiority but rather of selecting the right tool for the research question at hand.
| Feature | In Vitro Studies | In Vivo Studies |
| Complexity | Low (isolated cells) | High (whole organism) |
| Control | High (precise control of variables) | Low (complex physiological interactions) |
| Throughput | High | Low |
| Cost | Relatively low | High |
| Relevance | Mechanistic insights | Systemic and physiological effects |
| Ethical Considerations | Minimal | Significant (animal welfare) |
| Data Generated | Cellular uptake, intracellular metabolism, gene/protein expression | ADME, plasma lipid profiles, glucose tolerance, tissue histology |
Table 1: Comparison of In Vitro and In Vivo Study Characteristics
| Outcome | In Vitro (HepG2 Cells) | In Vivo (C57BL/6J Mice) |
| Triglyceride Accumulation | Direct measurement of intracellular TG | Assessment of hepatic steatosis via histology and liver TG content |
| Gene Expression | Changes in lipogenic and oxidative gene expression in hepatocytes | Alterations in gene expression in multiple tissues (liver, adipose, muscle) |
| Insulin Sensitivity | Not directly measurable in this model | Assessed via GTT and ITT |
| Systemic Lipid Profile | Not applicable | Measurement of plasma triglycerides, cholesterol (LDL, HDL) |
Table 2: Comparison of Potential Data Outcomes for 1,3-Palmitolein-2-vaccenate Studies
Conclusion: An Integrated Approach for Comprehensive Understanding
Ultimately, a comprehensive understanding of the biological roles of 1,3-Palmitolein-2-vaccenate necessitates an integrated approach that leverages the strengths of both in vitro and in vivo methodologies. In vitro experiments can generate hypotheses about molecular mechanisms that can then be tested and validated in the more complex, physiologically relevant context of an in vivo model. For instance, if in vitro studies suggest that 1,3-Palmitolein-2-vaccenate reduces lipid accumulation in hepatocytes by upregulating fatty acid oxidation genes, this can be confirmed in an animal model by examining liver histology and gene expression.
By thoughtfully designing and integrating both types of studies, researchers can build a more complete and robust picture of how this intriguing triglyceride influences metabolic health, paving the way for potential therapeutic applications.
References
- 1. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes [frontiersin.org]
- 3. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 4. Trans-11 vaccenic acid improves insulin secretion in models of type 2 diabetes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From whole body to cellular models of hepatic triglyceride metabolism: man has got to know his limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of lipid metabolism in a novel immortalized human hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Comparison of In Vitro and In Situ Methods for Studying Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Hypertriglyceridemia and Atherosclerosis: Using Human Research to Guide Mechanistic Studies in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Guide to Achieving Reproducible and Accurate Quantification in the Inter-Laboratory Analysis of TG(16:1/18:1/16:1)
An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Triglyceride Analysis
Triglycerides (TGs), as the main components of body fat, are crucial for energy storage and metabolism. Specific TG molecular species, such as TG(16:1/18:1/16:1), are increasingly recognized as important biomarkers in various physiological and pathological processes, including metabolic disorders and cardiovascular diseases. Accurate and precise quantification of these individual TG species is therefore paramount for advancing research and drug development.
However, the inherent complexity of the lipidome presents significant analytical challenges.[1] Inter-laboratory studies often reveal considerable variability in reported concentrations of the same analyte, hindering direct comparison of data and impeding collaborative research efforts. This guide provides a framework for conducting a robust inter-laboratory comparison of TG(16:1/18:1/16:1) analysis, offering detailed, validated protocols and explaining the scientific principles behind key methodological choices to enhance reproducibility and accuracy.
The Lipidomics Standards Initiative (LSI) and other community-wide efforts are actively working to create guidelines for lipidomics workflows, covering everything from sample collection to data reporting, to address these challenges.[2][3][4] This guide aligns with these principles, aiming to provide a practical resource for laboratories seeking to standardize their analytical approaches.
Designing a Robust Inter-Laboratory Study
A successful inter-laboratory comparison hinges on a well-defined study design that minimizes pre-analytical variability and establishes a common ground for comparison.
Key Design Principles:
-
Standardized Reference Material: The cornerstone of any comparison study is a homogenous, well-characterized reference material. The National Institute of Standards and Technology (NIST) offers Standard Reference Materials (SRMs), such as SRM 1950 (Metabolites in Frozen Human Plasma), which have been used in large-scale interlaboratory exercises to establish consensus values for numerous lipids.[5][6][7] For a targeted study on TG(16:1/18:1/16:1), a similar, well-characterized plasma or serum pool should be prepared and distributed to all participating laboratories.
-
Quality Control (QC) Samples: Alongside the primary reference material, including QC samples at different concentration levels is crucial for assessing the linearity and accuracy of each laboratory's method.[8]
-
Clear Protocols and Reporting Templates: Providing participants with standardized protocols for sample preparation, analysis, and data reporting is essential for minimizing methodological deviations.[6]
Workflow for Inter-Laboratory Comparison Study
The following diagram illustrates the key stages of a well-designed inter-laboratory comparison study.
Caption: High-level workflow for an inter-laboratory comparison study.
Standardized Analytical Workflow
To ensure data comparability, all participating laboratories should adhere to a standardized analytical workflow. The following sections provide detailed, step-by-step protocols for each stage of the analysis.
Protocol 1: Sample Preparation - Lipid Extraction
The choice of extraction method is critical for achieving high recovery and minimizing analytical bias. The Bligh and Dyer method, a modification of the Folch method, is particularly well-suited for samples with high water content, such as plasma or serum, and is widely used for its efficiency.[9][10][11]
Scientist's Note (Expertise & Experience): The principle of this liquid-liquid extraction is to create a single-phase system with chloroform and methanol to fully solubilize lipids from the sample matrix.[11] Subsequent addition of water induces a phase separation, partitioning the non-polar lipids (including triglycerides) into the lower chloroform layer, while polar metabolites and proteins remain in the upper aqueous/methanol layer.[11][12]
Materials:
-
Glass centrifuge tubes with PTFE-lined caps
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Internal Standard (IS) solution: A commercially available, stable isotope-labeled triglyceride (e.g., TG(16:0/16:0/16:0)-d5) at a known concentration.
-
Nitrogen gas evaporator
-
Centrifuge
Step-by-Step Procedure (adapted from Bligh & Dyer, 1959): [10][13]
-
Sample Thawing: Thaw frozen plasma/serum samples on ice.
-
Aliquoting: In a glass tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add a pre-determined amount of the internal standard solution to the sample. This is a critical step for quality control and accurate quantification.[14][15]
-
Monophasic System Creation: Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 1 minute. The solution should appear as a single phase.[10][13]
-
Phase Separation Induction: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of deionized water and vortex for another 30 seconds.[10][13]
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will result in a clear separation of the two phases.
-
Lipid Layer Collection: Carefully collect the lower (chloroform) layer containing the lipids using a glass Pasteur pipette, taking care not to disturb the protein disk at the interface.[11][13] Transfer to a clean glass tube.
-
Solvent Evaporation: Dry the collected chloroform extract under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 9:1 Methanol:Toluene).
Detailed Analytical Workflow Diagram
This diagram outlines the critical steps from sample receipt to final data generation within a single laboratory.
Caption: Step-by-step analytical workflow from sample to data.
Protocol 2: Instrumental Analysis - LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for lipid analysis, offering the specificity required to resolve individual TG species.[7][16]
Scientist's Note (Expertise & Experience): Reverse-phase (RP) chromatography separates lipids based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acyl chains. For triglycerides, this allows for the separation of species with the same total carbon number but different numbers of double bonds. Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) provides exquisite selectivity and sensitivity. We select the ammonium adduct of TG(16:1/18:1/16:1) as the precursor ion and monitor for the neutral loss of one of the fatty acyl chains as the product ion.[17] This highly specific transition minimizes interferences from other co-eluting lipids.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate
-
Gradient: Start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 848.8 ([M+NH4]+ for TG(50:3), which includes TG(16:1/18:1/16:1))
-
Product Ion (Q3): m/z 594.5 (Neutral loss of palmitoleic acid, 16:1)
-
Collision Energy: Optimized for the specific instrument, typically 30-40 eV.
-
Internal Standard Transition: Monitored in a separate MRM channel (e.g., for TG(16:0/16:0/16:0)-d5, Precursor: m/z 828.8, Product: m/z 556.5)
Protocol 3: Data Processing and Quantification
Standardized data processing is essential for reducing variability.
-
Peak Integration: Integrate the chromatographic peaks for both the analyte (TG(16:1/18:1/16:1)) and the internal standard (IS) using a consistent algorithm.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the IS (Area_Analyte / Area_IS).
-
Calibration Curve: Generate a calibration curve by analyzing a series of standards with known concentrations of TG(16:1/18:1/16:1) and a fixed concentration of the IS. Plot the response ratio against the concentration.
-
Quantification: Determine the concentration of TG(16:1/18:1/16:1) in the unknown samples by interpolating their response ratios from the calibration curve.
Inter-Laboratory Comparison Results and Discussion
To illustrate the output of such a study, the table below presents simulated data from five hypothetical participating laboratories that followed the standardized protocol.
| Laboratory | Reported Concentration (µg/mL) | Deviation from Mean (%) |
| Lab 1 | 15.2 | +2.7% |
| Lab 2 | 14.1 | -4.7% |
| Lab 3 | 14.9 | +0.7% |
| Lab 4 | 15.5 | +4.7% |
| Lab 5 | 14.3 | -3.4% |
| Mean | 14.8 | |
| Std. Dev. | 0.59 | |
| CV (%) | 4.0% |
Analysis of Results: The simulated results show a coefficient of variation (CV) of 4.0%. In lipidomics, an inter-laboratory CV of less than 15-20% is generally considered a good level of agreement, especially without a certified reference material. The low CV in this simulation highlights the power of using harmonized, detailed protocols and a common internal standard.
Potential sources of the remaining minor discrepancies could include:
-
Differences in instrument calibration and sensitivity.
-
Slight variations in pipetting and sample handling.
-
Subtle differences in the preparation of mobile phases.
Best Practices for Achieving Harmonization
Based on extensive community efforts and large-scale studies, several best practices are recommended to improve inter-laboratory agreement.[14][15][18]
-
Utilize Certified Reference Materials (CRMs): Whenever available, use CRMs like those from NIST for method validation and as a benchmark for accuracy.[19]
-
Implement a Robust Quality Control System: Regularly analyze QC samples throughout the analytical batch to monitor instrument performance and data quality.[8]
-
Participate in Proficiency Testing (PT) Schemes: Regular participation in PT programs provides an external and objective assessment of a laboratory's performance against its peers.
-
Embrace Community Standards: Adhere to reporting guidelines established by bodies like the Lipidomics Standards Initiative (LSI) to ensure data transparency and facilitate cross-study comparisons.[2][20]
Conclusion
Achieving high-quality, reproducible data in the analysis of specific triglycerides like TG(16:1/18:1/16:1) is a critical, yet attainable goal. The primary sources of inter-laboratory variability are often rooted in methodological differences rather than insurmountable technical barriers. By adopting standardized, scientifically sound protocols for sample preparation, instrumental analysis, and data processing, the lipidomics community can significantly enhance data harmonization. This guide provides a comprehensive framework and detailed methodologies to serve as a valuable resource for researchers, scientists, and drug development professionals striving for greater accuracy and comparability in their analytical results.
References
- 1. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidomicstandards.org [lipidomicstandards.org]
- 3. lipidomicssociety.org [lipidomicssociety.org]
- 4. DSpace [scholarbank.nus.edu.sg]
- 5. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950–Metabolites in Frozen Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. Highly reliable LC-MS lipidomics database for efficient human plasma profiling based on NIST SRM 1950 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. aquaculture.ugent.be [aquaculture.ugent.be]
- 10. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 11. benchchem.com [benchchem.com]
- 12. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 13. tabaslab.com [tabaslab.com]
- 14. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC-MS/MS vs. Enzymatic Kits for Triglyceride Quantification - Creative Proteomics [metabolomics.creative-proteomics.com]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. tsapps.nist.gov [tsapps.nist.gov]
- 20. holcapek.upce.cz [holcapek.upce.cz]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol
This document provides comprehensive, step-by-step guidance for the proper disposal of 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol (CAS 2348469-98-5). As a laboratory professional, your commitment to safety and environmental stewardship is paramount. This guide is designed to provide a self-validating framework for handling and disposing of this compound, ensuring the protection of both laboratory personnel and the environment. The procedures outlined herein are synthesized from authoritative safety data sheets and established best practices in chemical waste management.
Hazard Assessment & Chemical Profile: Understanding the Waste Stream
Effective disposal begins with a thorough understanding of the material's properties and associated hazards. This compound is a triacylglycerol, and while the pure compound has a low hazard profile, it is most commonly supplied to research laboratories as a solution in a volatile, flammable solvent.[1] Therefore, the primary immediate hazard is associated with the solvent, not the triglyceride itself.
The triglyceride, like many long-chain lipids, may pose a long-term environmental hazard to aquatic life if disposed of improperly.[2][3] The following table summarizes the critical safety data for both the triglyceride and its typical solvent, methyl acetate.
| Property | This compound | Methyl Acetate (Solvent) |
| Physical Form | Solid (in pure form)[3][4] | Liquid |
| Primary Hazards | GHS: Aquatic Chronic 4 (Potential for long-lasting harmful effects to aquatic life)[2][3] | GHS: Highly Flammable Liquid 2, Eye Irritation 2A, STOT SE 3 (drowsiness/dizziness)[5] |
| Hazard Statements | H413: May cause long lasting harmful effects to aquatic life.[2][3] | H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation. H336: May cause drowsiness or dizziness.[5] |
| Disposal Concern | Environmental persistence. | Flammability, Volatility, Eye Irritation. |
Causality Behind Disposal Choices: The disposal protocol is dictated by a dual-hazard consideration. We must first mitigate the immediate fire risk posed by the methyl acetate solvent, then address the long-term environmental risk of the triglyceride. Disposing of this material down the drain is unacceptable as it could harm aquatic ecosystems and violate local regulations.[6]
Personal Protective Equipment (PPE) and Safe Handling
Prior to handling or preparing for disposal, ensure the following PPE is worn to mitigate exposure risks, primarily from the solvent.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[5] This is mandatory to protect against splashes of methyl acetate, which can cause serious eye irritation.[5]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect them for tears or holes before use.[6]
-
Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[6]
-
Work Area: Always handle the chemical waste in a well-ventilated area, preferably inside a certified chemical fume hood, to prevent the inhalation of solvent vapors and the buildup of a flammable atmosphere.[6]
Disposal Workflow: A Step-by-Step Guide
The correct disposal procedure depends on the form of the waste: the original solution, the pure compound, or materials contaminated during a spill. The following decision workflow provides a visual guide to the process.
Caption: Decision workflow for the disposal of this compound.
Protocol 3.1: Disposal of the Supplied Solution (in Methyl Acetate)
This is the most common scenario for researchers. The primary concern is the flammability of the solvent.
-
Prepare the Waste Container: Obtain a designated hazardous waste container suitable for flammable liquids. This is typically a plastic-coated glass bottle or a metal can provided by your institution's Environmental Health and Safety (EHS) department.
-
Transfer the Waste: Working inside a chemical fume hood, carefully pour the waste solution into the flammable liquid waste container. Avoid splashing.
-
Do Not Overfill: Fill the container to no more than 80% of its capacity to allow for vapor expansion.
-
Secure and Label: Tightly cap the container. Affix a hazardous waste label. Clearly write the full chemical name, "Waste this compound in Methyl Acetate," and list the associated hazards (Flammable Liquid, Eye Irritant, Environmental Hazard).[6]
-
Store for Pickup: Move the sealed container to your laboratory's designated hazardous waste accumulation area.
-
Arrange Disposal: Follow your institutional procedures to schedule a pickup by the EHS department or a licensed hazardous waste contractor.[6]
Protocol 3.2: Disposal of Pure Compound (Solid/Powder)
If the solvent has been evaporated, the remaining solid triglyceride has a lower immediate hazard profile but must still be disposed of as chemical waste due to its potential environmental impact.
-
Containerize Waste: Place the solid waste into a designated, leak-proof container for solid chemical waste. A simple screw-cap jar or vial is often sufficient.
-
Labeling: Clearly label the container with the chemical name ("Waste this compound") and the environmental hazard.
-
Final Disposition: This waste should be consolidated with other non-hazardous solid laboratory chemical waste for disposal via your EHS department. Do not mix it with regular trash.[6]
Protocol 3.3: Spill Management and Cleanup
In the event of a spill, immediate and correct action is necessary.
-
Eliminate Ignition Sources: Immediately remove all potential ignition sources (hot plates, open flames, electrical equipment) from the area due to the flammable solvent.[5][6]
-
Contain the Spill: Prevent the spill from entering drains or waterways.[5]
-
Absorb the Material: Cover the spill with a non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent pad.[5][6]
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container appropriate for flammable solids.
-
Clean the Area: Wipe the spill area with a cloth or paper towel lightly dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials (gloves, towels, absorbent) are now considered hazardous waste.
-
Containerize and Label: Place all contaminated cleaning materials into the same hazardous waste container. Label it as "Debris contaminated with this compound and Methyl Acetate" and list the associated hazards.
-
Arrange Disposal: Manage the waste container as described in Protocol 3.1.
Final Disposition: The Role of Institutional EHS
This guide provides a framework for safe handling within the laboratory. The final disposal must always be conducted in compliance with local, state, and federal regulations. Your institution's Environmental Health and Safety (EHS) department is the ultimate authority and resource for this. Never assume a chemical can be discarded in the regular trash or poured down the drain.[6][7] Always consult your EHS department for specific guidance and to arrange for final disposal by a licensed contractor.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 1,3-Dipalmitoyl-2-oleoylglycerol | C53H100O6 | CID 11308890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Dipalmitoyl-2-oleoylglycerol =99 2190-25-2 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biolabo.fr [biolabo.fr]
A Senior Application Scientist's Guide to Handling 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol: Essential Safety and Operational Protocols
Welcome to your comprehensive guide for the safe handling of 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol, also known as TG(16:1/18:1/16:1). In our shared pursuit of scientific advancement, the foundational principle of laboratory safety cannot be overstated. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. Our goal is to empower you, our fellow researchers, with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.
The Core Directive: Understanding the Hazard Profile
A critical first step in any laboratory procedure is to understand the nature of the materials involved. This compound is a specific triglyceride, and like many complex lipids, it is often supplied for research dissolved in a carrier solvent for stability and ease of handling.[1][2]
The Safety Data Sheet (SDS) for this product as supplied by vendors is our primary authoritative source.[1] Analysis of the SDS reveals that the immediate, significant hazards are predominantly associated with the solvent, not the triglyceride itself. The product is typically supplied in Methyl Acetate, a highly flammable liquid that can cause serious eye irritation and may lead to drowsiness or dizziness.[1]
It is imperative to distinguish between the hazards of the solution and the intrinsic properties of the isolated triglyceride. While the triglyceride itself is not classified as a hazardous substance, standard laboratory prudence dictates that all chemicals be handled with a robust safety protocol.[3]
Data Presentation: Hazard Analysis
| Feature | This compound in Methyl Acetate[1] | Solvent-Free this compound |
| Physical State | Liquid Solution | Solid / Waxy Solid (Assumed based on similar triglycerides)[4] |
| Primary Hazards | Highly Flammable Liquid and Vapor (GHS02) , Serious Eye Irritation (GHS07) , May cause drowsiness or dizziness (GHS07) | Not classified as hazardous; handle with standard chemical precaution.[3] |
| Signal Word | Danger | None |
| Key Precaution | Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. Avoid breathing vapors. | Avoid generating dust. Avoid contact with skin and eyes. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is directly dictated by the hazard assessment. Given the flammability and irritant nature of the solvent, a comprehensive approach is necessary when handling the product as supplied.
Experimental Protocols: Recommended PPE Ensemble
| Scenario | Required PPE | Justification |
| Handling the unopened container and storage | • Safety glasses• Laboratory coat | Protects against accidental splashes or leaks during transport and storage. |
| Small-Scale Operations (<10 mL) with the Methyl Acetate Solution | • Nitrile gloves• Chemical splash goggles• Flame-resistant laboratory coat | Gloves: Protects skin from the solvent.[5]Goggles: Essential for preventing serious eye irritation from splashes.[1] Safety glasses are insufficient.[5]FR Coat: Protects against fire risk from the highly flammable solvent. |
| Large-Scale Operations or Operations with Splash Potential | • Double-gloving (nitrile gloves)• Chemical splash goggles and a face shield• Flame-resistant laboratory coat or apron | Provides a higher level of protection for skin and face where the risk of significant splashes is increased.[6][7][8] |
| Handling the Solvent-Free Triglyceride (after evaporation of solvent) | • Nitrile gloves• Safety glasses with side shields• Laboratory coat | Reduces the risk of skin contact and protects eyes from potential particulate matter. The risk profile is significantly lower without the flammable solvent.[6] |
Operational and Disposal Plans: A Step-by-Step Guide
A self-validating safety protocol integrates procedural steps with the underlying risks. The following workflow is designed to mitigate the hazards identified in Section 1.
Mandatory Visualization: Safe Handling Workflow
Caption: Workflow for handling this compound in solvent.
Experimental Protocols: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure a certified chemical fume hood is operational. Confirm that an eyewash station and safety shower are accessible and unobstructed.[6]
-
Donning PPE : Put on your flame-resistant lab coat, followed by chemical splash goggles. Finally, wear nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
Grounding : The solvent, Methyl Acetate, can generate static electricity. When transferring the solution, especially in larger quantities, ground and bond the container and receiving equipment to prevent electrostatic discharge, which could be an ignition source.[1]
-
Handling : Conduct all work with the stock solution in the chemical fume hood to mitigate inhalation risks and contain flammable vapors.[1] Use only non-sparking tools.
-
Post-Handling : After use, securely cap the container.
-
Doffing PPE : Remove gloves first, turning them inside out. Then remove your lab coat, followed by your goggles. Wash hands thoroughly with soap and water.
Disposal Plan: Managing Laboratory Waste
Proper disposal is a critical component of the laboratory workflow, ensuring environmental and personal safety.
-
Unused Chemical Solution : Collect all waste containing the triglyceride and its solvent in a designated, sealed, and clearly labeled hazardous waste container for flammable liquids. Do not dispose of it down the drain.[9]
-
Contaminated Labware : Disposable items such as pipette tips, tubes, and gloves that have come into contact with the chemical solution must be placed in a designated solid chemical waste container.[6][10]
-
Empty Containers : The original container, even when "empty," will contain residual flammable vapors. Rinse the container three times with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous chemical waste.[11] After rinsing and allowing it to air dry in a fume hood, deface the label and dispose of the container according to your institution's guidelines for glass or plastic recycling.[11]
By adhering to these detailed protocols, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. uah.edu [uah.edu]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
